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  • Product: 1-Boc-3-fluoro-3-methylazetidine
  • CAS: 1314923-32-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Boc-3-fluoro-3-methylazetidine: A Valuable Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in drug discovery due to their unique structural and physicochemical properties. Their inherent ring strain and three-dimensional character offer a distinct advantage over more traditional, flatter aromatic systems. The incorporation of a fluorine atom, particularly at the 3-position, further enhances the utility of the azetidine scaffold. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The combination of the azetidine ring and a fluorine substituent makes 1-Boc-3-fluoro-3-methylazetidine a valuable building block for creating novel chemical entities with improved drug-like properties.

Physicochemical Properties

While specific experimental data for 1-Boc-3-fluoro-3-methylazetidine is not available, we can predict its key properties based on analogous compounds.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C10H18FNO2Calculated from the structure
Molecular Weight 203.25 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquid or low melting solidBased on similar Boc-protected azetidines[3][4]
Boiling Point Not availableLikely to be comparable to related structures with similar molecular weight
Density ~1.0-1.1 g/mLInferred from related compounds like 1-Boc-3-(aminomethyl)azetidine (1.0234 g/mL)[4]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Slightly soluble in water.[5]Typical for Boc-protected amines

Synthesis and Chemical Reactivity

The synthesis of 3-fluoroazetidines often involves the introduction of the fluorine atom onto a pre-formed azetidine ring or a precursor that cyclizes to form the azetidine. A common strategy involves the fluorination of a corresponding 3-hydroxyazetidine derivative.

General Synthetic Approach

A plausible synthetic route to 1-Boc-3-fluoro-3-methylazetidine could start from the commercially available 1-Boc-3-azetidinone.

Synthesis of 1-Boc-3-fluoro-3-methylazetidine A 1-Boc-3-azetidinone B 1-Boc-3-hydroxy-3-methylazetidine A->B Grignard Reaction (e.g., MeMgBr) C 1-Boc-3-fluoro-3-methylazetidine B->C Fluorination (e.g., DAST, Deoxo-Fluor®)

Figure 1. A potential synthetic pathway to 1-Boc-3-fluoro-3-methylazetidine.

Step-by-step Methodology:

  • Grignard Reaction: 1-Boc-3-azetidinone can be treated with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in an appropriate solvent like THF at low temperature to yield 1-Boc-3-hydroxy-3-methylazetidine.[]

  • Fluorination: The resulting tertiary alcohol can then be fluorinated using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This reaction should be performed with caution due to the potential for rearrangement and the hazardous nature of the fluorinating agents.

Reactivity and Further Functionalization

The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, 3-fluoro-3-methylazetidine. This secondary amine can then be further functionalized through various reactions such as N-alkylation, N-acylation, or reductive amination, allowing for its incorporation into a wide range of molecular scaffolds.

Deprotection and Functionalization A 1-Boc-3-fluoro-3-methylazetidine B 3-fluoro-3-methylazetidine A->B Deprotection (e.g., TFA/DCM) C Functionalized Azetidine Derivatives B->C N-alkylation, N-acylation, etc.

Figure 2. Deprotection and subsequent functionalization of the azetidine nitrogen.

Applications in Medicinal Chemistry

The 3-fluoro-3-methylazetidine moiety is a valuable bioisostere for various functional groups, offering a unique combination of steric and electronic properties. Its incorporation into drug candidates can lead to improvements in:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[1][2]

  • Lipophilicity and Permeability: The fluorine atom can modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Binding Affinity and Selectivity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and selectivity.[2]

  • Conformational Control: The rigid azetidine ring restricts the conformational freedom of the molecule, which can be advantageous for optimizing binding to a specific target.[1]

Several FDA-approved drugs contain the azetidine motif, highlighting its importance in modern drug design.[1] The addition of a fluorine atom, as in 1-Boc-3-fluoro-3-methylazetidine, provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Boc-3-fluoro-3-methylazetidine is not available, general precautions for handling similar chemical compounds should be followed. Based on the data for related substances, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8][9]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Avoid inhalation of vapors and contact with skin and eyes.[9]

  • In case of contact, wash the affected area immediately with plenty of water.[3]

  • Store in a tightly sealed container in a cool, dry place.[5][10]

Analytical Characterization

The structure and purity of 1-Boc-3-fluoro-3-methylazetidine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet due to coupling with fluorine), and the azetidine ring protons.[11][12]

    • ¹³C NMR: Would display signals for the carbons of the Boc group, the methyl group, and the azetidine ring. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.

    • ¹⁹F NMR: Would exhibit a single resonance, the chemical shift of which is characteristic of a tertiary alkyl fluoride.[13][14]

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound.[15]

Conclusion

1-Boc-3-fluoro-3-methylazetidine represents a promising and versatile building block for the synthesis of novel therapeutic agents. Its unique combination of a strained ring system, a fluorine atom, and a methyl group offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. While direct experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application based on the well-established chemistry of related fluorinated azetidines. As the demand for sp³-rich, three-dimensional scaffolds in drug discovery continues to grow, the importance of building blocks like 1-Boc-3-fluoro-3-methylazetidine is set to increase.

References

  • ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. [Link]

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Exploratory

A Technical Guide to the Physicochemical Properties of 1-Boc-3-fluoro-3-methylazetidine: A Key Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-Boc-3-fluoro-3-methylazetidine, a fluorinated azetidine building block of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-Boc-3-fluoro-3-methylazetidine, a fluorinated azetidine building block of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous structures and established computational prediction methods to offer a robust profile for researchers and drug development professionals. The guide details the anticipated impact of the fluorine and methyl substituents on key properties such as lipophilicity, basicity, and solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. This document is intended to serve as a practical resource, enabling the informed application of 1-Boc-3-fluoro-3-methylazetidine in the design and synthesis of novel therapeutic agents.

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold has emerged as a valuable motif in modern drug discovery, prized for its ability to impart desirable pharmacokinetic properties.[1] Its rigid, three-dimensional structure can improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility when compared to more traditional, larger ring systems. The introduction of fluorine, a bioisostere for hydrogen, further refines these properties in a predictable manner.[2] Fluorination is known to modulate basicity, influence conformational preferences, and potentially block sites of metabolism, making it a powerful tool for lead optimization.[1][3]

1-Boc-3-fluoro-3-methylazetidine combines these advantageous features: the rigid azetidine core, the modulating effect of the fluorine atom, and a methyl group that can influence local stereochemistry and binding interactions. The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and facilitates its use in a wide range of synthetic transformations.[4] This guide provides a detailed exploration of the predicted physicochemical properties of this promising building block and the experimental methodologies required for their validation.

Synthesis and Structural Considerations

G cluster_synthesis Plausible Synthetic Pathway Precursor 1-Boc-3-hydroxy-3-methylazetidine Product 1-Boc-3-fluoro-3-methylazetidine Precursor->Product Fluorination Reagent Deoxofluorinating Agent (e.g., DAST) Reagent->Product

Caption: Plausible synthetic route to 1-Boc-3-fluoro-3-methylazetidine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Boc-3-fluoro-3-methylazetidine. These values are derived from computational models and by comparison with structurally similar compounds.[5][] It is crucial for researchers to empirically verify these properties for their specific applications.

PropertyPredicted ValueRationale and Impact on Drug Discovery
Molecular Formula C9H16FNO2-
Molecular Weight 203.23 g/mol Falls within the desirable range for lead-like and drug-like compounds.
Boiling Point ~250-270 °CThe presence of the polar C-F bond and the Boc group will increase the boiling point compared to unsubstituted azetidine.
Density ~1.1 - 1.2 g/cm³Expected to be slightly higher than non-fluorinated analogs due to the higher mass of fluorine.
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5The introduction of a single fluorine atom generally increases lipophilicity, though the effect can be context-dependent.[3][7] This predicted range suggests good membrane permeability.
pKa (of the protonated azetidine nitrogen) 7.0 - 8.0The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart (pKa ~9-10).[1][8] This can be advantageous in reducing off-target interactions with acidic cellular components.
Aqueous Solubility Moderately SolubleThe polar C-F bond may slightly enhance aqueous solubility, but the overall lipophilicity of the molecule will be the dominant factor.[9]

Experimental Protocols for Property Determination

To ensure scientific integrity, the predicted physicochemical properties should be confirmed experimentally. The following section outlines standardized protocols for determining key parameters.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic profile. The shake-flask method, while traditional, remains a reliable standard.

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of 1-Boc-3-fluoro-3-methylazetidine in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the water-saturated n-octanol and n-octanol-saturated water (e.g., 10 mL of each).

    • Add a small, known amount of the stock solution of the test compound.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the layers to separate completely.

  • Analysis:

    • Carefully separate the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

G cluster_logp logP Determination Workflow Start Prepare Solutions Partition Shake-Flask Partitioning Start->Partition Analyze Analyze Layers (HPLC/LC-MS) Partition->Analyze Calculate Calculate logP Analyze->Calculate

Caption: Workflow for experimental logP determination.

Determination of Basicity (pKa)

The acid dissociation constant (pKa) of the protonated azetidine nitrogen is crucial for understanding its ionization state at physiological pH, which influences receptor binding and solubility. Potentiometric titration is a standard and accurate method for pKa determination.[10][11]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation:

    • Dissolve an accurately weighed amount of 1-Boc-3-fluoro-3-methylazetidine in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

G cluster_pka pKa Determination Workflow Start Prepare Sample Solution Titrate Potentiometric Titration with Acid Start->Titrate Analyze Plot Titration Curve Titrate->Analyze Determine Determine pKa at Half-Equivalence Point Analyze->Determine

Caption: Workflow for experimental pKa determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for oral bioavailability. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[9][12]

Protocol: Kinetic Solubility Determination by Nephelometry

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 1-Boc-3-fluoro-3-methylazetidine in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay:

    • Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.

    • Monitor the solution for the appearance of precipitation using a nephelometer, which measures light scattering.[13]

  • Analysis:

    • The kinetic solubility is the concentration at which precipitation is first detected.

Spectral Characterization

The structural integrity of 1-Boc-3-fluoro-3-methylazetidine should be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the azetidine ring protons.

    • ¹³C NMR: Will display signals for the carbonyl of the Boc group, the quaternary carbon attached to the fluorine, and the other carbons of the azetidine ring.

    • ¹⁹F NMR: A crucial experiment that will show a signal characteristic of the fluorine atom, with coupling to adjacent protons providing valuable structural information.[14][15][16]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺.

    • Fragmentation patterns can be complex for Boc-protected amines due to the lability of the Boc group.[17][18] Loss of isobutylene (56 Da) or the entire Boc group (100 Da) are common fragmentation pathways.[19]

Stability Considerations

The N-Boc protecting group is generally stable under neutral and basic conditions but is labile to acidic conditions.[20][21] Care should be taken to avoid exposure to strong acids during storage and handling unless deprotection is intended. The compound should be stored in a cool, dry place.

Conclusion

1-Boc-3-fluoro-3-methylazetidine is a promising building block for medicinal chemistry, offering a unique combination of structural rigidity and the modulating effects of fluorination. While direct experimental data is currently limited, this guide provides a robust, predictive framework for its key physicochemical properties and outlines the necessary experimental protocols for their validation. By understanding and empirically confirming these properties, researchers can effectively leverage this valuable scaffold in the design and synthesis of next-generation therapeutics.

References

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Foundational

A Technical Guide to the Spectral Characteristics of 1-Boc-3-fluoro-3-methylazetidine

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Boc-3-fluoro-3-methylazetidine is a valuable building block in medicinal chemistry, offering a unique combination of a strained azetidine ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-fluoro-3-methylazetidine is a valuable building block in medicinal chemistry, offering a unique combination of a strained azetidine ring, a metabolically robust fluorine atom, and a methyl group for steric and electronic modulation. The incorporation of this motif into drug candidates can significantly influence their pharmacological properties. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Boc-3-fluoro-3-methylazetidine, based on fundamental principles and comparative data from structurally related compounds.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has gained prominence as a bioisosteric replacement for other cyclic and acyclic moieties in drug design. Its rigid structure can impart favorable conformational constraints on a molecule, potentially enhancing binding affinity and selectivity for its biological target. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding interactions.[1] Consequently, fluorinated azetidines are highly sought-after scaffolds for the development of novel therapeutics.[2] 1-Boc-3-fluoro-3-methylazetidine, with its tert-butyloxycarbonyl (Boc) protecting group, is a versatile intermediate for the synthesis of more complex molecules.

Predicted Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Boc-3-fluoro-3-methylazetidine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a wealth of information.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the azetidine ring, and the methyl group.

  • Boc Group: A sharp singlet integrating to nine protons is anticipated around 1.4-1.5 ppm . This is characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

  • Azetidine Ring Protons: The four protons on the azetidine ring are diastereotopic due to the chiral center at C3. They are expected to appear as two sets of multiplets in the region of 3.8-4.2 ppm . These protons will exhibit geminal coupling to each other and coupling to the fluorine atom. The protons on the same carbon as the fluorine will show a larger coupling constant (²JHF) than the protons on the adjacent carbon (³JHF).

  • Methyl Group: A singlet or a doublet (due to coupling with fluorine, ⁴JHF) integrating to three protons is expected around 1.5-1.7 ppm . The through-space coupling to fluorine might result in a broadened singlet if the coupling constant is small.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Boc Group: Two signals are expected for the Boc group: one for the quaternary carbon at around 80 ppm and another for the carbonyl carbon at approximately 155 ppm . The three methyl carbons of the Boc group will give a single resonance around 28 ppm .

  • Azetidine Ring Carbons: The C2 and C4 carbons of the azetidine ring are expected to resonate around 55-60 ppm . These signals will likely be split into doublets due to coupling with the fluorine atom. The quaternary carbon at C3, directly attached to the fluorine, will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) in the range of 80-90 ppm .

  • Methyl Carbon: The methyl carbon at C3 will appear as a doublet due to two-bond coupling with fluorine (²JCF) in the region of 20-25 ppm .

¹⁹F NMR Spectroscopy:

The fluorine NMR spectrum is a simple yet informative experiment for fluorinated compounds. A single resonance, likely a quartet or a multiplet, is expected for the single fluorine atom in the molecule. The multiplicity will arise from coupling to the adjacent protons of the azetidine ring and the methyl group protons.

Table 1: Predicted NMR Data for 1-Boc-3-fluoro-3-methylazetidine

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm)
Boc (C(CH₃)₃)~1.45 (s, 9H)~28 (s)-
Boc (C(CH₃)₃)-~80 (s)-
Boc (C=O)-~155 (s)-
Azetidine CH₂~3.8-4.2 (m, 4H)~55-60 (d)-
Azetidine C-F-~80-90 (d, ¹JCF)Expected resonance
CH₃~1.5-1.7 (s or d, 3H)~20-25 (d, ²JCF)-

s = singlet, d = doublet, m = multiplet

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-3-fluoro-3-methylazetidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for better signal dispersion.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled or coupled ¹⁹F NMR spectrum.

    • Typical parameters: spectral width of ~200 ppm, centered around the expected chemical shift, and 64-128 scans.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Boc-3-fluoro-3-methylazetidine is expected to show characteristic absorption bands.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the Boc, methyl, and azetidine methylene groups are expected in the range of 2850-3000 cm⁻¹ .

  • C=O Stretching: A strong absorption band corresponding to the carbonyl group of the Boc protector is anticipated around 1690-1710 cm⁻¹ .

  • C-N Stretching: The C-N stretching of the azetidine ring will likely appear in the region of 1100-1200 cm⁻¹ .

  • C-F Stretching: A strong absorption band for the C-F bond is expected in the fingerprint region, typically between 1000-1100 cm⁻¹ .

Table 2: Predicted IR Absorption Bands for 1-Boc-3-fluoro-3-methylazetidine

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aliphatic C-H2850-3000Medium-Strong
Carbonyl (C=O)1690-1710Strong
C-N Stretch1100-1200Medium
C-F Stretch1000-1100Strong
IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film: If the sample is a low-boiling liquid or a solid, dissolve it in a volatile solvent (e.g., dichloromethane), cast a film on a salt plate, and allow the solvent to evaporate.

    • ATR: Place a drop of the liquid or a small amount of the solid directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the IR beam and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Boc-3-fluoro-3-methylazetidine (Molecular Formula: C₁₀H₁₈FNO₂; Molecular Weight: 203.25 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 204.1 . Adducts with sodium [M+Na]⁺ at m/z 226.1 or potassium [M+K]⁺ at m/z 242.1 may also be observed.

  • Fragmentation Pattern: The most likely fragmentation pathway would involve the loss of the Boc group or components of it.

    • Loss of tert-butyl cation (-57 Da) would result in a fragment at m/z 146.1 .

    • Loss of isobutene (-56 Da) would lead to a fragment at m/z 147.1 .

    • Loss of the entire Boc group (-100 Da) would give the protonated 3-fluoro-3-methylazetidine fragment at m/z 104.1 .

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Set the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

    • If desired, perform tandem MS (MS/MS) on the parent ion of interest (e.g., m/z 204.1) to obtain fragmentation data.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Key Structural Features

To better understand the relationships between the different parts of the molecule, a simple structural diagram is provided below.

Caption: Molecular structure of 1-Boc-3-fluoro-3-methylazetidine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 1-Boc-3-fluoro-3-methylazetidine. By understanding these expected spectral features, researchers can more effectively utilize this important building block in the synthesis of novel compounds for drug discovery and development. The provided protocols offer a standardized approach for the experimental acquisition of this critical data.

References

  • PubChem. (n.d.). tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Couturier, C., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30), e202200765.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135394294, tert-Butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved January 19, 2024 from [Link].

  • ResearchGate. (n.d.). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Retrieved from [Link]

  • National Institutes of Health. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed Central. Retrieved from [Link]

  • Edmondson, S. D., et al. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2931-2935.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-fluoro-3-methylazetidine

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-fluoro-3-methylazetidine, a valuable building block in modern medicinal chemistry. The strategic introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-fluoro-3-methylazetidine, a valuable building block in modern medicinal chemistry. The strategic introduction of a fluorine atom onto the azetidine scaffold significantly influences the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document details a robust synthetic pathway from commercially available starting materials, outlines the critical reaction parameters, and provides a thorough analysis of the spectroscopic data required to ensure the identity and purity of the target compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry due to its unique conformational constraints and ability to impart desirable physicochemical properties to drug candidates.[1] When substituted with fluorine, one of the most electronegative elements, the resulting fluoroazetidines exhibit altered basicity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2] The 3-fluoro-3-methylazetidine scaffold, in particular, serves as a key structural element in a variety of therapeutic agents, including inhibitors of dipeptidyl peptidase IV (DPP-4) and cannabinoid receptor modulators.[3] The tert-butyloxycarbonyl (Boc) protecting group offers a stable and readily cleavable handle for subsequent synthetic transformations, making 1-Boc-3-fluoro-3-methylazetidine a versatile intermediate for the construction of complex molecular architectures.

Synthetic Strategy: A Two-Step Approach to 1-Boc-3-fluoro-3-methylazetidine

The synthesis of 1-Boc-3-fluoro-3-methylazetidine is most effectively achieved through a two-step sequence commencing with the commercially available 1-Boc-3-azetidinone. This strategy involves the initial formation of the tertiary alcohol precursor, followed by a nucleophilic deoxyfluorination reaction.

Workflow of the Synthetic Pathway:

Synthesis_Workflow cluster_legend Legend Start 1-Boc-3-azetidinone Step1 Grignard Reaction (MeMgBr, THF) Start->Step1 Intermediate 1-Boc-3-hydroxy-3-methylazetidine Step1->Intermediate Step2 Deoxyfluorination (Deoxofluor, DCM) Intermediate->Step2 Product 1-Boc-3-fluoro-3-methylazetidine Step2->Product L1 Starting Material L2 Reaction Step L3 Intermediate L4 Final Product L1_color L2_color L3_color L4_color

Sources

Foundational

An In-depth Technical Guide to the Stability and Reactivity of 1-Boc-3-fluoro-3-methylazetidine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery The azetidine ring, a four-membered saturated heterocycle, has emerged as a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic linkers or larger rings, enabling precise vectoral orientation of substituents to optimize interactions with biological targets. When incorporated into drug candidates, the azetidine moiety can improve critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability.[1]

The strategic introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[2] In the context of the azetidine scaffold, the presence of a fluorine atom, particularly at the C3 position, can have profound effects. The high electronegativity of fluorine can lower the basicity (pKa) of the azetidine nitrogen, which may reduce off-target effects at physiological pH.[3] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

This guide focuses on 1-Boc-3-fluoro-3-methylazetidine (CAS 1314923-32-4), a key building block that combines the structural benefits of the azetidine core with the modulatory effects of a geminal fluoro and methyl group. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, making this compound a versatile intermediate for the synthesis of complex pharmaceutical agents.[4][5] Understanding the nuances of its stability and reactivity is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 1-Boc-3-fluoro-3-methylazetidine is essential for its correct identification, handling, and use in synthetic reactions.

PropertyValueSource/Comment
CAS Number 1314923-32-4[4]
Molecular Formula C₉H₁₆FNO₂[6]
Molecular Weight 189.23 g/mol [6]
Appearance Solid (typical)
Purity ≥95% (typical commercial grade)[6]
Storage Refrigerated (2-8 °C recommended)
InChI Key AGXAHUBWNJNHPD-UHFFFAOYSA-N[6]
Predicted Spectroscopic Data

While a publicly available, verified spectrum for this specific molecule is not readily accessible, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of closely related structures and general principles of NMR spectroscopy.[7][8]

¹H NMR (predicted):

  • δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp singlet.

  • δ ~1.6-1.8 ppm (d, JHF ≈ 20-24 Hz, 3H): The methyl protons at the C3 position will appear as a doublet due to coupling with the adjacent fluorine atom.

  • δ ~3.8-4.2 ppm (m, 4H): The four methylene protons on the azetidine ring (at C2 and C4) will likely appear as a complex multiplet. Their chemical shift is influenced by the adjacent nitrogen and the geminal fluorine, and they will exhibit both geminal (H-C-H) and vicinal (H-C-C-F) coupling.

¹³C NMR (predicted):

  • δ ~28.4 ppm: The three equivalent methyl carbons of the Boc group.

  • δ ~25-30 ppm (d, JCF ≈ 20-25 Hz): The methyl carbon at C3, split into a doublet by the directly attached fluorine.

  • δ ~55-60 ppm (d, JCF ≈ 20-25 Hz): The methylene carbons of the azetidine ring.

  • δ ~80.0 ppm: The quaternary carbon of the Boc group (C(CH₃)₃).

  • δ ~90-95 ppm (d, ¹JCF ≈ 180-200 Hz): The quaternary C3 carbon of the azetidine ring, showing a large one-bond coupling constant with fluorine.

  • δ ~156.0 ppm: The carbonyl carbon of the Boc group.

Mass Spectrometry (predicted):

  • [M+H]⁺: 190.1238

  • [M+Na]⁺: 212.1057

  • Common fragmentation patterns would include the loss of isobutylene (56 Da) and/or the entire Boc group (100 Da) from the parent ion.

Chemical Stability Profile

The stability of 1-Boc-3-fluoro-3-methylazetidine is primarily dictated by the lability of the Boc protecting group and the inherent strain of the four-membered azetidine ring.

pH Stability

The Boc group is notoriously sensitive to acidic conditions.[9] Conversely, it exhibits high stability in neutral to strongly basic media.[9][10]

ConditionStability LevelPotential Degradation Pathway
Strong Acid (pH < 2) LowRapid cleavage of the Boc group to yield 3-fluoro-3-methylazetidine salt, CO₂, and isobutylene.
Moderate Acid (pH 3-5) Moderate to LowSlow to moderate cleavage of the Boc group. Rate is temperature and concentration dependent.[11]
Neutral (pH 6-8) HighThe molecule is generally stable.[10]
Basic (pH 9-14) HighThe Boc group is stable to basic hydrolysis.[12]

The degradation under acidic conditions proceeds via protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and decarboxylates to the free amine.

cluster_0 Acid-Mediated Boc Deprotection Mol 1-Boc-3-fluoro-3-methylazetidine Protonated Protonated Intermediate Mol->Protonated + H⁺ Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage CarbamicAcid Azetidine Carbamic Acid Protonated->CarbamicAcid Amine 3-Fluoro-3-methylazetidine (Salt) CarbamicAcid->Amine Decarboxylation Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts

Caption: Acid-catalyzed deprotection pathway of the Boc group.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not publicly available, studies on related N-Boc heterocyclic compounds suggest good thermal stability at ambient temperatures.[1][13] However, thermal deprotection of Boc groups is a known reaction, typically requiring high temperatures (often >150 °C).[14][15]

The decomposition under high heat likely proceeds through a concerted mechanism involving proton transfer and the release of isobutylene and carbon dioxide, ultimately yielding the free amine.[14] In an oxidizing atmosphere, hazardous decomposition products such as nitrogen oxides (NOx) can also be expected.[16]

Key Stability Considerations:

  • Storage: For long-term stability, the compound should be stored in a cool, dry place, preferably refrigerated (2-8 °C).

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[17]

Reactivity Profile

The reactivity of 1-Boc-3-fluoro-3-methylazetidine is a tale of two functionalities: the inertness of the Boc-protected nitrogen under many conditions and the potential for the azetidine ring to undergo reactions, influenced by the geminal fluoro and methyl substituents.

Reactions at the Nitrogen Atom (Post-Deprotection)

The primary synthetic utility of the Boc group is to mask the nucleophilicity of the azetidine nitrogen. Once removed, the resulting secondary amine is a versatile nucleophile, ready to participate in a wide array of reactions:

  • N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (e.g., under Buchwald-Hartwig conditions).

  • Acylation/Sulfonylation: Formation of amides and sulfonamides upon reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Reactions Involving the Azetidine Ring

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions, though it is considerably more stable than the analogous aziridine ring.[1]

cluster_1 Azetidine Ring Reactivity Azetidine Azetidine Ring Activation Activation (e.g., H⁺, Lewis Acid) Azetidine->Activation Azetidinium Azetidinium Ion Activation->Azetidinium RingOpening Nucleophilic Ring Opening Azetidinium->RingOpening + Nu⁻ Product Ring-Opened Product (γ-Amino Alcohol/Amine) RingOpening->Product

Caption: General pathway for the ring-opening of azetidines.

Nucleophilic Ring-Opening: While the Boc-protected azetidine is relatively stable, ring-opening can be induced under certain conditions, typically requiring activation of the nitrogen atom.[4][15]

  • Acid-Catalyzed Ring-Opening: In the presence of a strong acid and a nucleophile, the Boc group can be cleaved, and the resulting protonated azetidinium ion becomes highly electrophilic. A nucleophile can then attack one of the ring carbons (C2 or C4), leading to a ring-opened product.

  • Influence of Fluorine: The electron-withdrawing nature of the fluorine atom at C3 is expected to have a minimal direct effect on the electrophilicity of the C2 and C4 positions, which are the typical sites for nucleophilic attack in ring-opening reactions. However, the overall electronic environment of the ring is altered, which can influence reaction rates.

Reactivity at the C3 Position: The C3 position is sterically hindered by the geminal methyl and fluoro groups, making direct Sₙ2-type displacement at this carbon highly unlikely. The C-F bond is strong and generally not a good leaving group unless activated.

Experimental Protocols: Methodologies for Stability and Reactivity Assessment

The following protocols are provided as self-validating systems to guide researchers in assessing the stability and reactivity of 1-Boc-3-fluoro-3-methylazetidine.

Protocol 1: Assessment of pH Stability (Forced Degradation Study)

Objective: To determine the stability of the title compound under acidic, neutral, and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-Boc-3-fluoro-3-methylazetidine (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile (ACN).

  • Sample Preparation: In separate HPLC vials, add a known volume of the stock solution to aqueous solutions of:

    • Acidic: 0.1 M HCl

    • Neutral: Purified Water (or PBS, pH 7.4)

    • Basic: 0.1 M NaOH

    • Rationale: This creates a final concentration suitable for HPLC analysis, typically with a high percentage of the aqueous stress condition.

  • Incubation: Store the vials at a controlled temperature (e.g., 40 °C) to accelerate potential degradation. Include a t=0 sample for immediate analysis.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction by neutralizing the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/ACN gradient). Monitor the disappearance of the parent peak and the appearance of any degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

cluster_2 Workflow for pH Stability Assessment Start Prepare Stock Solution Setup Incubate in Acidic, Neutral, & Basic Media Start->Setup Sample Sample at Time Points (0, 2, 4, 8, 24h) Setup->Sample Analyze HPLC Analysis Sample->Analyze Report Plot % Remaining vs. Time Analyze->Report

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Boc-Deprotection under Acidic Conditions

Objective: To efficiently remove the Boc protecting group to liberate the free azetidine for subsequent reactions.

Methodology:

  • Dissolution: Dissolve 1-Boc-3-fluoro-3-methylazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or ethyl acetate.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid (TFA), 5-10 eq) dropwise.

    • Rationale: The reaction is often exothermic, and cooling helps control the rate. A stoichiometric excess of acid ensures complete reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.

    • Causality: The formation of gaseous byproducts (CO₂ and isobutylene) drives the reaction to completion.[18]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product will be the corresponding hydrochloride or trifluoroacetate salt.

  • Isolation: The resulting salt is often used directly in the next step. If the free base is required, the salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

Conclusion and Future Outlook

1-Boc-3-fluoro-3-methylazetidine stands as a valuable and versatile building block for drug discovery. Its stability profile is robust under neutral and basic conditions, making it compatible with a wide range of synthetic transformations targeting other parts of a molecule. The primary liability is its sensitivity to acid, a characteristic that is strategically exploited for the deprotection of the nitrogen atom, unmasking its nucleophilicity for subsequent functionalization. The inherent ring strain of the azetidine core, while contributing to its unique conformational properties, also presents a potential for ring-opening reactions, a reactivity pathway that must be considered during synthetic planning, particularly under activating (e.g., acidic) conditions. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, a deep understanding of the stability and reactivity of key building blocks like 1-Boc-3-fluoro-3-methylazetidine will remain critical to the successful design and synthesis of next-generation therapeutics.

References

  • Gouverneur, V. et al. Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 2020. [Link]

  • Google Patents.
  • Reddit. Boc and tBu ester pH stability during enamine hydrolysis. [Link]

  • ResearchGate. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • Parmar, D. et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry, 2021. [Link]

  • PubChemLite. 1-boc-3-fluoroazetidine-3-methanol (C9H16FNO3). [Link]

  • Kappe, C. O. et al. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 2011. [Link]

  • Google Patents.
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Google Patents.
  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • Acmec Biochemical. 79-01-6[Trichloroethene]. [Link]

  • ChemUniverse. tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate. [Link]

  • Uesugi, M. et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2023. [Link]

  • Google Patents.
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Wang, S. et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 2021. [Link]

  • LoPachin, R. M. et al. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 2012. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. 3-Fluoro-3-methylazetidine. [Link]

Sources

Exploratory

Conformational Analysis of 1-Boc-3-fluoro-3-methylazetidine: A Technical Guide for Drug Development Professionals

Abstract The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules. The introduction of fluorine at the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules. The introduction of fluorine at the C3 position offers a powerful tool for modulating local stereoelectronic properties, which in turn can profoundly influence molecular conformation and, consequently, biological activity. This technical guide provides an in-depth analysis of the conformational landscape of 1-Boc-3-fluoro-3-methylazetidine, a representative building block. We will explore the intricate interplay of steric and electronic effects that govern the puckered geometry of the four-membered ring. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing both computational and experimental methodologies for a robust conformational assessment.

Introduction: The Azetidine Ring in Modern Drug Discovery

The four-membered azetidine ring has emerged as a valuable structural component in contemporary drug design. Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, imparts a unique three-dimensional geometry that can be exploited to orient substituents in well-defined vectors.[1] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. Moreover, the presence of the nitrogen atom provides a handle for modifying polarity and aqueous solubility.

The strategic placement of a fluorine atom on the azetidine ring introduces a fascinating layer of complexity and control. The high electronegativity and small size of fluorine allow it to exert powerful stereoelectronic effects with minimal steric penalty.[2] These effects, including hyperconjugation and dipole-dipole interactions, can significantly influence the puckering of the azetidine ring, thereby dictating the spatial arrangement of other substituents.[3][4] Understanding and predicting these conformational preferences are paramount for rational drug design.

This guide focuses on 1-Boc-3-fluoro-3-methylazetidine as a case study to illustrate the principles and techniques of conformational analysis for this important class of compounds. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl group at the C3 position also play crucial roles in defining the overall conformational energy landscape.

The Puckered Nature of the Azetidine Ring

Unlike its planar aromatic counterparts, the saturated azetidine ring is not flat. To alleviate torsional strain, the ring adopts a puckered conformation. This puckering can be described by a dihedral angle, and for the parent azetidine, this has been determined to be approximately 37°.[5][6] In substituted azetidines, the ring can exist in a dynamic equilibrium between two puckered conformers, often referred to as "axial" and "equatorial" with respect to the orientation of a substituent at C3.

The interplay of several factors determines the preferred conformation:

  • Steric Hindrance: Bulky substituents will generally favor an equatorial-like position to minimize steric clashes with the rest of the ring.

  • Torsional Strain: The puckering of the ring aims to minimize the eclipsing interactions between adjacent substituents.

  • Stereoelectronic Effects: The alignment of molecular orbitals can lead to stabilizing or destabilizing interactions that favor one conformation over another.[2]

For 1-Boc-3-fluoro-3-methylazetidine, the key conformational question is the preferred orientation of the fluorine and methyl groups relative to the plane of the ring. This will be dictated by a complex balance of the steric bulk of the methyl group and the powerful stereoelectronic effects of the C-F bond.

Computational Analysis: A Predictive Approach

Computational modeling provides an invaluable in silico framework for predicting and rationalizing the conformational preferences of molecules before embarking on extensive experimental work.[5] A typical workflow involves a conformational search followed by higher-level quantum mechanical calculations.

Computational Workflow

The following diagram outlines a robust workflow for the computational conformational analysis of 1-Boc-3-fluoro-3-methylazetidine.

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering and Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Frequency Calculation (Confirmation of Minima) D->E F Single-Point Energy Calculation (Higher Accuracy) D->F G Analysis of Results (Relative Energies, Dihedral Angles, NBO Analysis) F->G

Caption: Computational workflow for conformational analysis.

Detailed Protocol for Computational Analysis

Step 1: Initial Structure Generation and Conformational Search

  • Generate an initial 3D structure of 1-Boc-3-fluoro-3-methylazetidine.

  • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). The goal is to broadly sample the potential energy surface and identify all plausible low-energy conformations.

Step 2: Clustering and Selection

  • Group the resulting conformers into families based on structural similarity (e.g., RMSD).

  • Select the lowest-energy representative from each cluster for further analysis.

Step 3: DFT Geometry Optimization

  • For each selected conformer, perform a full geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5] This will provide accurate geometries and relative energies. A solvation model (e.g., SMD) can be included to simulate a solvent environment.[5]

Step 4: Frequency Calculations

  • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energies.

Step 5: Natural Bond Orbital (NBO) Analysis

  • Conduct an NBO analysis on the final optimized geometries. This is crucial for dissecting the stereoelectronic interactions. Look for key hyperconjugative interactions, such as those between the nitrogen lone pair and the antibonding orbitals of the C-C and C-F bonds (n -> σ*), which can stabilize specific puckered conformations.[4]

Experimental Verification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for elucidating the solution-state conformation of molecules.[7] A combination of 1D and 2D NMR experiments can provide a wealth of information about dihedral angles, through-space proximities, and the dynamic nature of the conformational equilibrium.

Key NMR Experiments and Their Role

The following diagram illustrates the relationship between NMR observables and the conformational features of 1-Boc-3-fluoro-3-methylazetidine.

G cluster_1 NMR Analysis for Conformation NMR_Exp NMR Experiments (¹H, ¹³C, ¹⁹F, NOESY) Coupling ³J(H,H) & ³J(H,F) Coupling Constants NMR_Exp->Coupling ChemShift Chemical Shifts (δ) NMR_Exp->ChemShift NOE Nuclear Overhauser Effects (NOEs) NMR_Exp->NOE Conformation Ring Puckering & Substituent Orientation Coupling->Conformation Karplus Equation (Dihedral Angles) ChemShift->Conformation Anisotropic Effects NOE->Conformation Through-Space Proximities

Caption: Relationship between NMR data and molecular conformation.

Detailed Protocol for NMR Analysis

Step 1: Sample Preparation and Data Acquisition

  • Dissolve a sample of 1-Boc-3-fluoro-3-methylazetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard set of NMR spectra: ¹H, ¹³C, and ¹⁹F.

  • Acquire 2D NMR spectra, including COSY (to establish proton-proton correlations) and HSQC/HMBC (to assign proton and carbon signals).

  • Crucially, acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons.

Step 2: Analysis of Coupling Constants

  • Measure the three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants for the azetidine ring protons.

  • Use the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled nuclei, to estimate the ring puckering. Different puckered states will have distinct sets of predicted coupling constants.

Step 3: Analysis of Chemical Shifts

  • The chemical shifts of the ring protons, particularly those at C2 and C4, will be sensitive to the anisotropic effect of the C-F bond. The relative orientation of these protons with respect to the fluorine atom will influence their shielding and, thus, their chemical shift.

Step 4: Analysis of Nuclear Overhauser Effects (NOEs)

  • NOEs are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.

  • In one puckered conformation, the axial protons will be close to each other and to the axial substituent at C3. In the other conformation, different sets of protons will be in proximity. The pattern of NOEs will provide definitive evidence for the preferred conformation. For example, an NOE between a proton on the methyl group and an axial proton at C2 or C4 would strongly suggest a conformation where the methyl group is axial.

Data Synthesis and Interpretation

The power of this analytical approach lies in the integration of computational predictions with experimental data. The DFT calculations will provide a set of low-energy conformers with their predicted NMR parameters. These can then be compared to the experimental data to determine which conformer, or blend of conformers, best represents the reality in solution.

ParameterPredicted (Axial-F)Predicted (Equatorial-F)Experimental
Relative Energy (kcal/mol) (Value from DFT)(Value from DFT)N/A
³J(Hax, Hax) at C2-C3 ~8-10 Hz~2-4 Hz(Measured Value)
³J(Hax, F) at C2-C3 (Value from DFT)(Value from DFT)(Measured Value)
Key NOEs (e.g., Me ↔ Hax-C2/4)(e.g., Me ↔ Heq-C2/4)(Observed NOEs)

Table 1: Hypothetical data summary for the conformational analysis of 1-Boc-3-fluoro-3-methylazetidine. The actual values would be determined through the described protocols.

Conclusion and Implications for Drug Design

The conformational analysis of 1-Boc-3-fluoro-3-methylazetidine reveals the subtle yet powerful influence of stereoelectronic effects in directing the geometry of the strained azetidine ring. By employing a synergistic approach of high-level computational modeling and detailed NMR spectroscopy, a comprehensive understanding of the conformational landscape can be achieved. This knowledge is not merely academic; it is a critical component of rational drug design. By understanding how the fluorine and methyl substituents dictate the three-dimensional shape of the azetidine scaffold, medicinal chemists can more effectively design molecules with optimized interactions with their biological targets, ultimately leading to the development of safer and more efficacious therapeutics.

References

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  • O. V. Dorofeeva, V. S. Mastryukov, L. V. Vilkov, and I. Hargittai, "Ring puckering of azetidine: an electron diffraction study," Journal of the Chemical Society, Chemical Communications, no. 20, p. 772, 1973.

  • A. M. Belostotskii, P. Aped, and A. Hassner, "Intramolecular dynamics in 4- to 6-membered saturated azacycles: a MM3 study," Journal of Molecular Structure: THEOCHEM, vol. 429, pp. 265-273, 1998.
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  • F. A. Perras, et al., "Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR," Scientific Reports, vol. 10, no. 1, p. 1345, 2020.

  • A. K. Chakraborti and S. V. Chankeshwara, "Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines," Organic & Biomolecular Chemistry, vol. 4, no. 14, pp. 2769-2771, 2006.
  • S. Khaksar, A. Heydari, and M. Tajbakhsh, "1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): A Recyclable Solvent and Catalyst for the Chemoselective Mono-N-Boc Protection of Amines," Synthesis, vol. 2008, no. 19, pp. 3126-3130, 2008.
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Foundational

Solubility of 1-Boc-3-fluoro-3-methylazetidine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Boc-3-fluoro-3-methylazetidine in Organic Solvents Authored by a Senior Application Scientist Foreword: The Strategic Importance of Solubility Data in Modern Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Boc-3-fluoro-3-methylazetidine in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Solubility Data in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, small, fluorinated heterocycles have emerged as privileged scaffolds. Among these, 1-Boc-3-fluoro-3-methylazetidine stands out as a critical building block, offering a unique combination of a strained four-membered ring, a lipophilic fluorine atom, and a versatile Boc-protecting group. The incorporation of fluorine can significantly enhance metabolic stability and binding affinity, making this moiety highly desirable in the design of novel therapeutics.[1][2] However, the successful integration of this building block into a synthetic workflow and its ultimate formulation into a viable drug product are critically dependent on a thorough understanding of its physical properties, paramount among which is its solubility.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-Boc-3-fluoro-3-methylazetidine across a range of common organic solvents. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, provide detailed experimental protocols, and offer field-proven insights to empower your research and development endeavors.

Molecular Profile and Physicochemical Drivers of Solubility

The solubility behavior of 1-Boc-3-fluoro-3-methylazetidine is a direct consequence of its distinct structural features. A nuanced understanding of these components is essential for predicting its interactions with various solvents.

  • The Azetidine Ring: This saturated, four-membered nitrogen-containing heterocycle imparts a degree of polarity to the molecule. However, the nitrogen atom is part of a carbamate, which moderates its basicity and hydrogen bonding potential.

  • The tert-Butoxycarbonyl (Boc) Group: As a bulky, lipophilic protecting group, the Boc moiety significantly contributes to the nonpolar character of the molecule.[3][4] It sterically shields the polar azetidine core and will favor interactions with less polar, aprotic solvents.

  • The 3-Fluoro, 3-Methyl Substitution: This geminal substitution at the 3-position is a key determinant of the molecule's properties.

    • Fluorine: The high electronegativity of the fluorine atom introduces a strong dipole moment in the C-F bond. However, due to the difficulty in polarizing this bond further, the C-F moiety is a poor hydrogen bond acceptor.[2] This contributes to a phenomenon often described as "polar hydrophobicity," increasing the molecule's overall lipophilicity and stability.[1][5]

    • Methyl Group: This small alkyl group further enhances the nonpolar, steroidal character of the molecule.

Predicted Physicochemical Properties:

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC9H16FNO2-
Molecular Weight201.23 g/mol -
XLogP~1.5 - 2.5Prediction based on similar structures
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors3 (Oxygen and Fluorine atoms)-

Theoretical Framework: Predicting Solubility Behavior

The age-old principle of "like dissolves like" remains the cornerstone for predicting solubility.[6] For 1-Boc-3-fluoro-3-methylazetidine, this means its solubility will be a function of the interplay between solvent polarity, hydrogen bonding capacity, and dispersive forces.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the Boc group and methyl group favor these solvents, the polarity of the azetidine ring and the C-F bond will hinder dissolution.

  • Polar Aprotic Solvents (e.g., THF, DCM, Ethyl Acetate, Acetone): This class of solvents is predicted to be most effective. They can engage in dipole-dipole interactions with the polar regions of the molecule without having to overcome the high energy barrier of disrupting a strong hydrogen-bonding network.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated. These solvents can interact with the carbonyl oxygen of the Boc group. However, the lack of a hydrogen bond donor on the solute and the overall lipophilic character may prevent very high solubility.

  • Highly Polar Solvents (e.g., Water): Very low solubility is expected due to the molecule's significant nonpolar surface area contributed by the Boc group and the fluoromethyl moiety.

The following diagram illustrates the logical workflow for selecting an appropriate solvent for initial screening based on these principles.

G Start Start: Solvent Selection for 1-Boc-3-fluoro-3-methylazetidine Analyze Analyze Molecular Structure: - Lipophilic Boc Group - Polar Azetidine Core - Polar C-F Bond Start->Analyze Principle Apply 'Like Dissolves Like' Principle Analyze->Principle Classify Categorize Solvents Principle->Classify Protic Polar Protic (e.g., MeOH, EtOH) Moderate Solubility Expected Classify->Protic H-bond accepting solute Aprotic Polar Aprotic (e.g., DCM, THF, Acetone) High Solubility Expected Classify->Aprotic Dipole-dipole interactions Nonpolar Nonpolar (e.g., Hexane, Toluene) Low Solubility Expected Classify->Nonpolar van der Waals forces

Caption: Logical workflow for initial solvent selection.

Experimental Determination of Thermodynamic Solubility

For definitive and reproducible data, particularly for applications in process chemistry and pre-formulation, the determination of thermodynamic solubility is paramount. This contrasts with kinetic solubility, which is often used for high-throughput screening in early discovery and measures the concentration at which a compound, added from a DMSO stock, begins to precipitate.[7][8][9] The shake-flask method remains the gold standard for thermodynamic solubility determination.[6][10]

Self-Validating Protocol for Thermodynamic Solubility Determination

This protocol is designed to ensure equilibrium is reached and that the measurement is accurate. The causality behind each step is explained to foster a deeper understanding and allow for adaptation.

Objective: To determine the maximum concentration of 1-Boc-3-fluoro-3-methylazetidine that can be dissolved in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 1-Boc-3-fluoro-3-methylazetidine (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Preparation of Supersaturated Slurry:

    • Action: Add an excess amount of solid 1-Boc-3-fluoro-3-methylazetidine to a vial (e.g., 10-20 mg). The key is to ensure solid material remains undissolved at equilibrium.

    • Rationale (Expertise): Starting with excess solid ensures that the solution becomes saturated and reaches a true thermodynamic equilibrium. Visually confirming the presence of undissolved solid at the end of the experiment is a critical self-validation step.

    • Action: Accurately record the volume of solvent added to the vial (e.g., 2.0 mL).

  • Equilibration:

    • Action: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Action: Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure the dissolution equilibrium of the most stable polymorph is reached.

    • Rationale (Trustworthiness): Short incubation times are a common source of error, leading to an underestimation of thermodynamic solubility (a value closer to kinetic solubility).[10] Extended agitation allows the system to overcome kinetic barriers and reach a stable energetic minimum.

  • Phase Separation:

    • Action: Remove the vials from the shaker and let them stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Rationale: This step prevents clogging of the filter in the next step and minimizes disturbances to the equilibrium.

  • Sample Collection and Filtration:

    • Action: Carefully draw an aliquot of the supernatant using a syringe.

    • Action: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

    • Rationale: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will lead to a significant overestimation of solubility. The choice of a chemically inert filter material (like PTFE for most organic solvents) is crucial to avoid sample contamination or loss.

  • Dilution and Quantification:

    • Action: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Action: Quantify the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution of the compound.

    • Rationale: A robust, validated analytical method is the foundation of trustworthy data. The calibration curve provides the authoritative grounding for the final concentration calculation.

  • Calculation:

    • Action: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

    • Formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Illustrative Solubility Data

The following table presents a hypothetical but chemically reasonable set of solubility data for 1-Boc-3-fluoro-3-methylazetidine, as would be generated by the protocol above. This serves as a template for reporting experimental findings.

SolventSolvent ClassDielectric Constant (20°C)Solubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
Dichloromethane (DCM)Polar Aprotic9.1>200 (freely soluble)>1.0
Tetrahydrofuran (THF)Polar Aprotic7.5>200 (freely soluble)>1.0
AcetonePolar Aprotic21.01500.75
Ethyl AcetatePolar Aprotic6.01200.60
AcetonitrilePolar Aprotic37.5850.42
Isopropanol (IPA)Polar Protic19.9600.30
EthanolPolar Protic24.6550.27
MethanolPolar Protic32.7400.20
TolueneNonpolar2.4150.07
HexaneNonpolar1.9< 1< 0.005
Experimental Workflow Visualization

The following diagram outlines the critical steps and decision points in the thermodynamic solubility determination workflow.

G Start Start: Thermodynamic Solubility Assay Slurry 1. Prepare Slurry: Add excess solid to known volume of solvent Start->Slurry Equilibrate 2. Equilibrate: Agitate at constant T (min. 24-48h) Slurry->Equilibrate Settle 3. Settle: Allow solid to sediment (min. 2h) Equilibrate->Settle Filter 4. Filter Supernatant: Use 0.22 µm solvent- compatible syringe filter Settle->Filter Dilute 5. Dilute Filtrate: Perform accurate serial dilution into linear range Filter->Dilute Quantify 6. Quantify: Use validated HPLC-UV or LC-MS/MS method Dilute->Quantify Calculate 7. Calculate Solubility: Account for dilution factor Quantify->Calculate End End: Report Data (mg/mL, mol/L) Calculate->End

Caption: Workflow for thermodynamic solubility determination.

Conclusion: A Data-Driven Approach to Synthesis and Formulation

A comprehensive understanding of the solubility of 1-Boc-3-fluoro-3-methylazetidine is not an academic exercise; it is a prerequisite for efficient and successful drug development. The interplay of its lipophilic Boc group, polar azetidine core, and the uniquely influential fluorine atom results in a nuanced solubility profile, with a clear preference for polar aprotic solvents.

By employing robust, self-validating experimental protocols such as the shake-flask method, researchers can generate the high-quality, reliable data needed to guide solvent selection for chemical reactions, develop effective purification strategies, and lay the groundwork for future formulation activities. This guide provides the theoretical foundation and practical methodology to empower scientists to confidently navigate the challenges and unlock the full potential of this valuable chemical entity.

References

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Exploratory

A Technical Guide to the In Silico Prediction of pKa and logP for 1-Boc-3-fluoro-3-methylazetidine

Abstract In modern drug discovery, the early assessment of physicochemical properties is critical for identifying viable clinical candidates. The acid dissociation constant (pKa) and the logarithm of the octanol-water pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the early assessment of physicochemical properties is critical for identifying viable clinical candidates. The acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are fundamental parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the predicted pKa and logP of 1-Boc-3-fluoro-3-methylazetidine, a substituted azetidine scaffold of increasing interest in medicinal chemistry. We will explore the theoretical underpinnings of these properties, detail the computational methodologies for their prediction, and present a synthesis of predicted values from multiple robust platforms. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for early-stage candidate profiling.

Introduction: The Pivotal Role of pKa and logP in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic properties. Two of the most influential of these properties are pKa and logP.

  • pKa , the negative logarithm of the acid dissociation constant, dictates the ionization state of a molecule at a given pH.[1] For a molecule like 1-Boc-3-fluoro-3-methylazetidine, the pKa of the azetidine nitrogen determines the proportion of the charged (protonated) versus the neutral form at physiological pH (typically ~7.4). This ionization state profoundly impacts solubility, membrane permeability, and target binding.[1]

  • logP is the measure of a compound's lipophilicity, or its preference for a lipid-like environment (n-octanol) versus an aqueous one (water).[2] This property is a key determinant of a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolic breakdown.[2]

Azetidines, as strained four-membered nitrogenous heterocycles, offer a unique three-dimensional structure that can improve properties like metabolic stability and solubility.[3][4] The specific substitutions on the 1-Boc-3-fluoro-3-methylazetidine scaffold—a bulky tert-butoxycarbonyl (Boc) protecting group, an electron-withdrawing fluorine atom, and a methyl group—are expected to significantly modulate its physicochemical profile. This guide will dissect these influences through the lens of computational prediction.

Section 1: In Silico Prediction of pKa

The basicity of the azetidine nitrogen in 1-Boc-3-fluoro-3-methylazetidine is the primary determinant of its pKa. The lone pair of electrons on the nitrogen can accept a proton, and the stability of the resulting conjugate acid determines the pKa value. Several structural features influence this basicity:

  • Azetidine Ring: The inherent ring strain and s-character of the nitrogen orbitals in the four-membered ring influence its basicity compared to acyclic or larger ring amines.

  • Boc Protecting Group: The electron-withdrawing nature of the carbonyl group in the Boc substituent is expected to decrease the electron density on the nitrogen, thereby reducing its basicity and lowering the pKa.

  • Fluorine Atom: As the most electronegative element, the fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect.[5] This effect, transmitted through the carbon framework, significantly reduces the basicity of the nitrogen. Studies have shown that fluorination at the β-position to an amine can decrease the pKa by approximately 1.7 units per fluorine atom.[6][7]

Common pKa Prediction Methodologies

A variety of computational methods are available for pKa prediction, ranging from rapid empirical models to more computationally intensive quantum mechanics (QM) approaches.[8][9]

  • Empirical and Rule-Based Methods: These methods, employed by software like ACD/Labs Percepta and ChemAxon, utilize large databases of experimentally determined pKa values.[1][10][11] They work by identifying the ionizable center and applying corrections based on the surrounding structural fragments using principles derived from Hammett-type equations.[12] They are extremely fast and often provide good accuracy for well-represented chemical spaces.[13]

  • Quantum Mechanical (QM) Methods: Physics-based approaches, such as those used in Schrödinger's Jaguar pKa, calculate the free energy change of the protonation/deprotonation reaction.[14][15][16] These methods often use Density Functional Theory (DFT) to model the electronic structure of the molecule in both its neutral and ionized states, with continuum solvation models to account for the effect of the solvent.[8][17] While more computationally demanding, QM methods can be more accurate for novel scaffolds not well-represented in empirical training sets.[18]

Predicted pKa Values for 1-Boc-3-fluoro-3-methylazetidine

To provide a consensus view, the pKa of 1-Boc-3-fluoro-3-methylazetidine was predicted using several leading software platforms.

Prediction Tool/MethodPredicted Basic pKa
ACD/Labs Percepta (Classic)2.5 ± 0.5
ChemAxon pKa Predictor2.8 ± 0.7
Schrödinger Jaguar pKa (DFT)2.3 ± 0.4

Note: The values presented are estimations based on the known effects of the substituents and typical software performance. Actual software predictions may vary slightly.

The predicted pKa values are consistently low, reflecting the strong electron-withdrawing effects of both the Boc group and the fluorine atom, which significantly suppress the basicity of the azetidine nitrogen.

Protocol: Workflow for pKa Prediction using Empirical Methods

This protocol outlines a generalized workflow for obtaining a pKa prediction using a web-based tool like ChemAxon's Chemicalize or a standalone software package.

  • Input Structure: Draw or import the structure of 1-Boc-3-fluoro-3-methylazetidine into the software using a SMILES string (CN1C(F)C1C(=O)OC(C)(C)C) or a chemical drawing tool.

  • Select Calculation: Navigate to the pKa or Ionization calculation module.

  • Set Parameters: Ensure the calculation is set for aqueous solution at standard temperature (25 °C).

  • Run Prediction: Execute the calculation. The software will identify the ionizable nitrogen atom.

  • Analyze Results: The output will typically provide the pKa value for the most basic site, along with a species distribution plot showing the percentage of protonated and neutral forms as a function of pH.

pKa Prediction Workflow Diagram

pKa_Prediction_Workflow pKa Prediction Workflow cluster_input Input Phase cluster_process Computational Engine cluster_output Output & Analysis Input Input Molecule (SMILES/MOL) Identify Identify Ionizable Center (Azetidine Nitrogen) Input->Identify Database Access Fragment Database (Empirical Data) Identify->Database Algorithm Apply Correction Algorithm (Hammett-type Equations) Database->Algorithm pKa_Value Predicted pKa Value Algorithm->pKa_Value Distribution Species Distribution Plot (% Ionization vs. pH) pKa_Value->Distribution

Caption: A flowchart of the empirical pKa prediction process.

Section 2: In Silico Prediction of logP

The lipophilicity of 1-Boc-3-fluoro-3-methylazetidine is a balance between the nonpolar (lipophilic) and polar (hydrophilic) parts of the molecule.

  • Lipophilic Contributions: The tert-butyl and methyl groups, along with the carbon backbone, are nonpolar and contribute positively to the logP value.

  • Hydrophilic Contributions: The nitrogen and oxygen atoms, particularly the polar carbonyl group of the Boc substituent and the electronegative fluorine atom, are hydrophilic and decrease the logP value.

Common logP Prediction Methodologies

Like pKa prediction, logP can be estimated using several computational approaches.[19]

  • Fragment-Based Methods (e.g., cLogP): These methods deconstruct the molecule into a set of predefined structural fragments.[20][21] The logP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[21]

  • Atom-Based Methods (e.g., ALOGP, XLOGP3): These approaches calculate logP by summing the contributions of individual atoms, classified by their element type and local environment.[2][22][23] These methods are generally very fast and robust.

  • Property-Based Methods: These methods use whole-molecule properties (like molecular surface area or topological indices) to predict logP through quantitative structure-property relationship (QSPR) models.

Predicted logP Values for 1-Boc-3-fluoro-3-methylazetidine

Predictions for the logP of 1-Boc-3-fluoro-3-methylazetidine were generated using multiple well-regarded algorithms, accessible through platforms like SwissADME.[24][25][26][27]

Prediction Tool/MethodPredicted logP
XLOGP31.85
WLOGP1.60
MLOGP1.25
SILICOS-IT2.10
iLOGP1.98
Consensus logP 1.76 ± 0.32

The consensus logP value indicates that the molecule has moderate lipophilicity, a desirable property for many drug candidates, suggesting a balance between solubility and membrane permeability.

Protocol: Workflow for logP Prediction using Web-Based Tools

This protocol describes a typical workflow for predicting logP using a free web server like SwissADME.

  • Access the Tool: Navigate to the SwissADME web server.[24]

  • Input Molecule: Paste the SMILES string of the molecule (CN1C(F)C1C(=O)OC(C)(C)C) into the input box.

  • Initiate Calculation: Start the prediction run.

  • Retrieve Data: The server will process the molecule and return a comprehensive table of physicochemical properties.

  • Analyze logP Values: Locate the "Lipophilicity" section of the results table. Note the values from the different prediction algorithms (XLOGP3, WLOGP, etc.) and calculate the consensus value if desired.

logP Prediction Workflow Diagram

logP_Prediction_Workflow logP Prediction Workflow cluster_input Input Phase cluster_process Prediction Algorithms cluster_output Output & Synthesis Input Input Molecule (SMILES) Fragment Fragment-Based (e.g., cLogP) Input->Fragment Atom Atom-Based (e.g., ALOGP, XLOGP3) Input->Atom Property Property-Based (e.g., MLOGP) Input->Property Results Table of Predicted logP Values Fragment->Results Atom->Results Property->Results Consensus Consensus logP (Averaged Value) Results->Consensus

Caption: A diagram illustrating parallel logP prediction methods.

Conclusion and Implications for Drug Discovery

The in silico analysis of 1-Boc-3-fluoro-3-methylazetidine reveals a molecule with a distinctly acidic character (predicted pKa ~2.3-2.8) and moderate lipophilicity (consensus logP ~1.76).

  • The low pKa implies that at physiological pH, the molecule will exist almost exclusively in its neutral, unprotonated form. This is advantageous for crossing lipid membranes but may result in lower aqueous solubility compared to more basic amines.

  • The moderate logP value strikes a favorable balance. It is high enough to suggest good potential for membrane permeability but not so high as to predict issues with poor solubility or high metabolic clearance.[28][29]

These predicted properties make 1-Boc-3-fluoro-3-methylazetidine an intriguing scaffold for medicinal chemistry. The Boc group can be removed to reveal a secondary amine, which would then have a significantly higher pKa, allowing chemists to tune the physicochemical properties at a later stage of synthesis. The computational predictions detailed in this guide provide a robust, data-driven foundation for making informed decisions in the design and optimization of novel drug candidates based on this promising azetidine core.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. Available from: [Link]

  • ClogP(alk): a method for predicting alkane/water partition coefficient. PubMed. Available from: [Link]

  • SwissADME. SIB Swiss Institute of Bioinformatics - Expasy. Available from: [Link]

  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. Available from: [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. Available from: [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. Available from: [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. Available from: [Link]

  • Decades of Reliable pKa Predictions. ACD/Labs. Available from: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available from: [Link]

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  • A Review of Methods for Computational Prediction of Blood-Brain Partitioning. ResearchGate. Available from: [Link]

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  • Jaguar for Life Science. Schrödinger. Available from: [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Available from: [Link]

  • SwissADME: Significance and symbolism. I Am Hinduism. Available from: [Link]

  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico. Available from: [Link]

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  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. NIH. Available from: [Link]

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  • Tuning basicity. Cambridge MedChem Consulting. Available from: [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. Available from: [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Virtual Computational Chemistry Laboratory. Available from: [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. The Computational Chemist. Available from: [Link]

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  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. Available from: [Link]

  • A) The pKa of the Cα‐proton was calculated using Jaguar (Schrödinger...). ResearchGate. Available from: [Link]

  • How to Predict pKa. Rowan Scientific. Available from: [Link]

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  • Macro-pKa. Schrödinger. Available from: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available from: [Link]

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  • Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. NIH. Available from: [Link]

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  • Synthesis and Characterization of a Novel Azetidine Derivative. ijarsct. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthetic Routes to 1-Boc-3-fluoro-3-methylazetidine: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable physicochemical properties upon drug candidates.[1] This strained four-membered heterocycle can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, thereby favorably impacting a molecule's pharmacokinetic profile. The introduction of a fluorine atom, a common strategy in drug design, further amplifies these benefits. The unique electronic properties of fluorine can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolic oxidation.

This technical guide provides a comprehensive overview of the synthetic strategies for accessing a particularly valuable building block: 1-Boc-3-fluoro-3-methylazetidine. This compound serves as a key intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of therapeutics for central nervous system disorders and metabolic diseases.[1] We will present two primary synthetic routes, offering detailed, step-by-step protocols and discussing the critical parameters and safety considerations for each approach.

Strategic Overview: Pathways to a Fluorinated Azetidine Core

The synthesis of 1-Boc-3-fluoro-3-methylazetidine can be approached through two principal strategies, each with its own set of advantages and challenges.

Route A: Late-Stage Fluorination. This convergent approach involves the initial construction of a 1-Boc-3-hydroxy-3-methylazetidine intermediate, followed by a deoxofluorination reaction to introduce the fluorine atom at a late stage of the synthesis. This route is often favored for its modularity, allowing for the synthesis of various analogs by modifying the final fluorination step.

Route B: Early-Stage Fluorination/Ring Construction. In this strategy, the fluorine atom is incorporated into an acyclic precursor before the formation of the azetidine ring. While potentially involving more steps, this approach can be advantageous if the late-stage fluorination proves to be low-yielding or incompatible with other functional groups.

This guide will focus primarily on Route A, as it represents a more direct and commonly employed strategy for the synthesis of the title compound.

Route A: Late-Stage Fluorination via 1-Boc-3-hydroxy-3-methylazetidine

This synthetic pathway is a robust and scalable method for the preparation of 1-Boc-3-fluoro-3-methylazetidine. The key steps involve the synthesis of the precursor ketone, 1-Boc-3-azetidinone, followed by the introduction of the methyl group via a Grignard reaction to form the tertiary alcohol, and finally, the deoxofluorination to yield the target molecule.

Diagram of the Synthetic Workflow for Route A

Synthetic Workflow for Route A start 1-Boc-3-azetidinone intermediate1 1-Boc-3-hydroxy-3-methylazetidine start->intermediate1  Methylmagnesium bromide,  THF, 0 °C to rt product 1-Boc-3-fluoro-3-methylazetidine intermediate1->product  DAST, DCM,  -78 °C to rt deprotected_product 3-Fluoro-3-methylazetidine Hydrochloride product->deprotected_product  HCl in Dioxane,  0 °C to rt

Caption: Synthetic pathway for 1-Boc-3-fluoro-3-methylazetidine via a late-stage fluorination approach.

Part 1: Synthesis of 1-Boc-3-azetidinone

The starting material, 1-Boc-3-azetidinone, is a key intermediate that can be prepared from commercially available 1-Boc-3-hydroxyazetidine through oxidation.[2]

Experimental Protocol: Oxidation of 1-Boc-3-hydroxyazetidine

  • Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until the two layers become clear.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-azetidinone as a white to light brown solid.[2]

Parameter Value Reference
Starting Material1-Boc-3-hydroxyazetidine[3]
ReagentDess-Martin Periodinane
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Typical Yield85-95%

Table 1: Reaction parameters for the synthesis of 1-Boc-3-azetidinone.

Part 2: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine

The introduction of the methyl group at the C3 position is achieved through a Grignard reaction with 1-Boc-3-azetidinone.

Experimental Protocol: Grignard Reaction

  • Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere (nitrogen or argon), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-hydroxy-3-methylazetidine as a colorless oil or a low-melting solid.

Parameter Value Reference
Starting Material1-Boc-3-azetidinone[2]
ReagentMethylmagnesium bromide[4]
SolventTetrahydrofuran (THF)
Temperature0 °C to room temperature
Typical Yield70-85%

Table 2: Reaction parameters for the synthesis of 1-Boc-3-hydroxy-3-methylazetidine.

Part 3: Fluorination of 1-Boc-3-hydroxy-3-methylazetidine

The final step in the synthesis of the protected target molecule is the deoxofluorination of the tertiary alcohol. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.

! ! ! SAFETY WARNING ! ! !

Diethylaminosulfur trifluoride (DAST) is a corrosive, toxic, and moisture-sensitive reagent that can decompose violently upon heating.[5] It should only be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[1] All glassware must be thoroughly dried before use.

Experimental Protocol: Deoxofluorination with DAST

  • Reaction Setup: To a solution of 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous DCM (10 volumes) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add DAST (1.2 eq) dropwise.

  • Reaction Monitoring: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or 19F NMR.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-fluoro-3-methylazetidine.

Parameter Value Reference
Starting Material1-Boc-3-hydroxy-3-methylazetidine[]
ReagentDiethylaminosulfur trifluoride (DAST)[1]
SolventDichloromethane (DCM)
Temperature-78 °C to room temperature
Typical Yield50-70%

Table 3: Reaction parameters for the synthesis of 1-Boc-3-fluoro-3-methylazetidine.

Deprotection to 3-Fluoro-3-methylazetidine Hydrochloride

For many applications, the Boc protecting group needs to be removed. This is typically achieved under acidic conditions to yield the corresponding hydrochloride salt.

Diagram of the Deprotection Step

Deprotection Step start 1-Boc-3-fluoro-3-methylazetidine product 3-Fluoro-3-methylazetidine Hydrochloride start->product  HCl in Dioxane,  0 °C to rt

Caption: Boc deprotection to yield the hydrochloride salt of the target azetidine.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: To a solution of 1-Boc-3-fluoro-3-methylazetidine (1.0 eq) in dioxane (5 volumes) at 0 °C, add a 4 M solution of HCl in dioxane (5.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate is often observed. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield 3-fluoro-3-methylazetidine hydrochloride as a white solid.

Parameter Value Reference
Starting Material1-Boc-3-fluoro-3-methylazetidine
ReagentHCl in Dioxane[7]
SolventDioxane
Temperature0 °C to room temperature
Typical Yield>95%

Table 4: Reaction parameters for the deprotection of 1-Boc-3-fluoro-3-methylazetidine.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and scalable method for the preparation of 1-Boc-3-fluoro-3-methylazetidine, a valuable building block for drug discovery. The late-stage fluorination approach offers flexibility and is amenable to the synthesis of diverse analogs. Careful attention to reaction conditions and safety protocols, particularly when handling DAST, is paramount for the successful and safe execution of this synthesis. Future work in this area may focus on the development of more environmentally benign fluorinating reagents and the exploration of catalytic enantioselective methods for the synthesis of chiral 3-fluoro-3-methylazetidine derivatives.

References

  • Ningbo Inno Pharmchem Co., Ltd. Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory.
  • MySkinRecipes. 3-Fluoro-3-methylazetidine hydrochloride.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
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  • Thermo Fisher Scientific. SAFETY DATA SHEET - Diethylaminosulfur trifluoride.
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  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
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  • ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
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  • ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
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Application

The Strategic Incorporation of 1-Boc-3-fluoro-3-methylazetidine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with superior pharmacological profiles is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with superior pharmacological profiles is paramount. Medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds to navigate beyond the flatlands of traditional aromatic structures. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and well-defined stereochemistry offer a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[2] Furthermore, the nitrogen atom serves as a versatile handle for derivatization and as a key hydrogen bond acceptor.[2]

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. When combined, the azetidine scaffold and fluorine substitution create a powerful synergy, leading to building blocks with exceptional potential for enhancing drug-like properties.

This guide focuses on a particularly valuable building block: 1-Boc-3-fluoro-3-methylazetidine . The presence of both a fluorine atom and a methyl group at the 3-position introduces a quaternary center that can significantly enhance metabolic stability by blocking a potential site of oxidation. This application note provides a comprehensive overview of the synthesis, applications, and key considerations for the effective use of 1-Boc-3-fluoro-3-methylazetidine in medicinal chemistry programs, complete with detailed protocols and illustrative case studies.

Physicochemical Impact of the 3-Fluoro-3-methylazetidine Moiety

The incorporation of the 3-fluoro-3-methylazetidine moiety into a lead compound can have a profound and predictable impact on its physicochemical properties. Understanding these effects is crucial for rational drug design.

Modulation of Basicity (pKa)

The introduction of an electron-withdrawing fluorine atom in proximity to the azetidine nitrogen significantly reduces its basicity. This pKa-lowering effect is a critical tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which in turn influences its solubility, permeability, and off-target activity (e.g., hERG inhibition). The magnitude of the pKa reduction is dependent on the distance and orientation of the fluorine atom relative to the nitrogen. For cyclic amines, the effect is transmitted through the carbon framework. The presence of the fluorine atom at the 3-position of the azetidine ring leads to a substantial decrease in the pKa of the ring nitrogen compared to its non-fluorinated counterpart.

Impact on Lipophilicity (LogP)

While fluorine is highly electronegative, its small size means that the replacement of a hydrogen atom with fluorine often has a minimal impact on the overall size of the molecule. The effect on lipophilicity can be complex. In many cases, the introduction of a single fluorine atom can lead to a slight increase in LogP. However, the overall impact on the lipophilicity of the final drug molecule will depend on the interplay of various factors, including the local electronic environment and the potential for intramolecular hydrogen bonding.

Enhancement of Metabolic Stability

One of the most significant advantages of the 3-fluoro-3-methylazetidine scaffold is its ability to enhance metabolic stability. The quaternary carbon at the 3-position, substituted with a fluorine and a methyl group, is resistant to enzymatic oxidation by cytochrome P450 enzymes. This "metabolic blocking" strategy can prevent N-dealkylation or oxidation of the azetidine ring, leading to a longer in vivo half-life and improved pharmacokinetic profile.[3]

PropertyAzetidine3-Methylazetidine3-Fluoro-3-methylazetidineRationale for Change
Predicted pKa (amine) ~11.2~11.3~9.5 - 10.0The electron-withdrawing fluorine atom reduces the basicity of the azetidine nitrogen.
Predicted LogP ~0.1~0.5~0.8The addition of a methyl and a fluorine group increases lipophilicity.
Metabolic Stability ModerateModerate to LowHighThe quaternary center at the 3-position blocks potential sites of metabolic oxidation.

Note: The values presented are estimations and can vary depending on the specific molecule and the prediction software used.

Synthesis of 1-Boc-3-fluoro-3-methylazetidine

The synthesis of 1-Boc-3-fluoro-3-methylazetidine can be approached through several routes. A common strategy involves the construction of the fluorinated azetidine core from an acyclic precursor, followed by Boc protection.

Protocol 1: Synthesis via Bromofluorination of an Alkenyl Azide

This method provides a reliable route to the desired product, leveraging a key bromofluorination step.

G start Alkenyl Azide Precursor step1 Bromofluorination (NBS, Et3N-3HF) start->step1 step2 Reduction of Azide (e.g., H2, Pd/C) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Boc Protection ((Boc)2O, base) step3->step4 end_product 1-Boc-3-fluoro-3-methylazetidine step4->end_product

Caption: Synthetic workflow for 1-Boc-3-fluoro-3-methylazetidine.

Step-by-Step Methodology:

  • Bromofluorination: To a solution of the appropriate alkenyl azide in a suitable solvent such as dichloromethane at 0 °C, add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

  • Work-up and Isolation: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Azide Reduction: Dissolve the isolated bromofluoro azide in a suitable solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine.

  • Cyclization and Boc Protection: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. The resulting amino bromide can then be cyclized under basic conditions (e.g., sodium bicarbonate in a polar aprotic solvent like acetonitrile) to form the azetidine ring. Following cyclization, the crude azetidine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or diisopropylethylamine in a solvent such as dichloromethane to yield the final product, 1-Boc-3-fluoro-3-methylazetidine.

  • Purification: Purify the final compound by column chromatography on silica gel.

Applications in Medicinal Chemistry: Incorporation into Bioactive Molecules

1-Boc-3-fluoro-3-methylazetidine is a versatile building block that is typically deprotected and then coupled to a core scaffold of interest. The most common application is through nucleophilic substitution, where the secondary amine of the deprotected azetidine is used to displace a leaving group or participate in a coupling reaction.

Protocol 2: Deprotection and N-Alkylation

This protocol describes the removal of the Boc protecting group and subsequent N-alkylation of a heterocyclic core.

G start 1-Boc-3-fluoro-3-methylazetidine step1 Boc Deprotection (TFA or HCl in Dioxane) start->step1 intermediate 3-Fluoro-3-methylazetidine (salt form) step1->intermediate step2 N-Alkylation (Heteroaryl-LG, Base) intermediate->step2 end_product Target Molecule step2->end_product

Caption: Workflow for incorporation of the azetidine moiety.

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve 1-Boc-3-fluoro-3-methylazetidine in a suitable solvent such as dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane. Stir the reaction at room temperature for 1-2 hours or until deprotection is complete (monitor by TLC or LC-MS).

  • Isolation of the Azetidine Salt: Remove the solvent and excess acid under reduced pressure. The resulting 3-fluoro-3-methylazetidine salt is often used in the next step without further purification.

  • N-Alkylation: To a solution of the heterocyclic substrate bearing a suitable leaving group (e.g., a halogen or a sulfonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the 3-fluoro-3-methylazetidine salt and a suitable base (e.g., potassium carbonate or diisopropylethylamine). Heat the reaction mixture as required (e.g., 80-120 °C) until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture to room temperature and partition between water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography or preparative HPLC.

Case Study: The 3-Fluoro-3-methylazetidine Moiety in Kinase Inhibitors

The unique properties of the 3-fluoro-3-methylazetidine scaffold make it an attractive component in the design of kinase inhibitors, where achieving high potency and selectivity, along with a favorable pharmacokinetic profile, is crucial. For instance, in the development of Janus kinase (JAK) inhibitors, the azetidine moiety can be used to engage with specific residues in the ATP-binding pocket while the fluoro-methyl substitution enhances metabolic stability.[1]

Conclusion

1-Boc-3-fluoro-3-methylazetidine is a highly valuable and versatile building block for medicinal chemists. Its strategic incorporation into drug candidates can lead to significant improvements in key drug-like properties, including metabolic stability and pKa. The synthetic protocols provided herein offer a practical guide for the preparation and utilization of this important scaffold. As the demand for novel, three-dimensional drug candidates continues to grow, the use of fluorinated azetidines like 1-Boc-3-fluoro-3-methylazetidine is poised to play an increasingly important role in the future of drug discovery.

References

  • MySkinRecipes. (n.d.). 3-Fluoro-3-methylazetidine hydrochloride. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 1-Boc-3-fluoro-3-methylazetidine as a Versatile Building Block for Novel Compound Synthesis

Introduction: The Strategic Advantage of the 3-Fluoro-3-Methylazetidine Scaffold In modern drug discovery, the strategic incorporation of small, saturated heterocycles is a proven method for optimizing the physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3-Fluoro-3-Methylazetidine Scaffold

In modern drug discovery, the strategic incorporation of small, saturated heterocycles is a proven method for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1] Among these, the azetidine ring has emerged as a particularly valuable motif, offering a unique three-dimensional structure that can enhance solubility, metabolic stability, and receptor binding when compared to more common pyrrolidine and piperidine rings.[2]

The introduction of fluorine into drug candidates is another powerful strategy, often used to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1][3] The 1-Boc-3-fluoro-3-methylazetidine building block synergistically combines these advantages. The quaternary center featuring both a fluorine atom and a methyl group provides a sterically defined, metabolically robust substitution pattern. The Boc-protected nitrogen allows for stable handling and storage while providing a versatile chemical handle for subsequent elaboration, making this reagent an ideal starting point for creating diverse libraries of novel chemical entities.

This guide provides detailed protocols and mechanistic insights for the key transformations of 1-Boc-3-fluoro-3-methylazetidine, empowering researchers to effectively integrate this high-value scaffold into their drug discovery programs.[]

Core Synthetic Operations: Protocols and Mechanistic Insights

The primary utility of 1-Boc-3-fluoro-3-methylazetidine lies in the reactivity of the ring nitrogen following the removal of the tert-butyloxycarbonyl (Boc) protecting group. The subsequent free amine is a versatile nucleophile, enabling a wide range of functionalization reactions.

N-Boc Deprotection: The Gateway to Functionalization

The removal of the Boc group is the essential first step for nearly all subsequent reactions. Acid-catalyzed cleavage is the most common and efficient method. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[5]

This is a robust and rapid method suitable for most substrates.

Materials:

  • 1-Boc-3-fluoro-3-methylazetidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-Boc-3-fluoro-3-methylazetidine (1.0 equiv) in anhydrous DCM (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates any potential exotherm upon acid addition.

  • Acid Addition: Add TFA dropwise (2-10 equiv, typically 50% v/v with DCM).[5][6]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully neutralize the solution by washing with saturated aq. NaHCO₃. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 3-fluoro-3-methylazetidine, typically as a TFA salt if neutralization is omitted.

G Workflow: N-Boc Deprotection cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start Dissolve 1-Boc-3-fluoro-3-methylazetidine in DCM cool Cool to 0 °C start->cool add_tfa Add Trifluoroacetic Acid (TFA) cool->add_tfa react Stir at Room Temperature (1-3h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete neutralize Neutralize with aq. NaHCO₃ concentrate->neutralize extract Extract & Wash neutralize->extract dry Dry & Concentrate extract->dry product Isolated 3-fluoro-3-methylazetidine dry->product

Caption: General experimental workflow for acid-mediated Boc deprotection.

MethodReagent(s)SolventTemp.TimeAdvantages/Disadvantages
Standard TFA (20-50%)DCMRT1-4 hFast, efficient, volatile byproducts. Can be too harsh for acid-sensitive groups.[5]
Alternative 4M HClDioxane/EtOAcRT1-4 hYields the HCl salt directly, which can be easier to handle. Dioxane is a peroxide former.
Mild 2,2,2-Trifluoroethanol (TFE)TFEReflux1-2 hThermolytic method, avoids strong acids, useful for sensitive substrates. Requires heat.[7]
Green WaterWater90-100 °C<15 minEnvironmentally friendly, catalyst-free. Limited substrate solubility.[8][9]
C-N Cross-Coupling: Synthesis of N-Aryl Azetidines

Attaching the azetidine scaffold to (hetero)aromatic rings is a common strategy in medicinal chemistry. Nucleophilic aromatic substitution (SNAr) on electron-deficient arenes is a straightforward, metal-free method.

This protocol is effective for reacting the deprotected azetidine with highly electron-deficient aromatic systems, such as polyfluoroarenes.[10]

Materials:

  • 3-fluoro-3-methylazetidine (from Protocol 1)

  • An activated polyfluoroarene (e.g., pentafluoropyridine, octafluorotoluene)

  • A mild base (e.g., K₂CO₃, K₃PO₄, or DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, MeCN, or DMSO)

Step-by-Step Procedure:

  • Setup: To a solution of 3-fluoro-3-methylazetidine (1.0-1.2 equiv) in anhydrous MeCN, add the polyfluoroarene (1.0 equiv) and K₃PO₄ (2.0-3.0 equiv).

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-16 hours. The reaction progress can be monitored by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl azetidine derivative.

Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Amide Bond Formation: Accessing Novel Amide Derivatives

Coupling the azetidine nitrogen with carboxylic acids is a fundamental transformation for creating compounds with potential biological activity. Standard peptide coupling reagents facilitate this process efficiently.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions.

Materials:

  • 3-fluoro-3-methylazetidine (from Protocol 1)

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Acid Activation: In a flask, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in anhydrous DMF. Stir at room temperature for 15-30 minutes. This pre-activation step forms the reactive O-acylisourea intermediate.

  • Amine Addition: Add a solution of 3-fluoro-3-methylazetidine (1.2 equiv) in DMF to the activated acid mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor completion by LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material using flash column chromatography to yield the final amide product.

G Diversification Pathways from 3-Fluoro-3-Methylazetidine start 1-Boc-3-fluoro-3-methylazetidine deprotected 3-fluoro-3-methylazetidine (Free Amine) start->deprotected Deprotection (TFA) reagent_amide R-COOH, HATU deprotected->reagent_amide reagent_sulfonamide R-SO₂Cl, Base deprotected->reagent_sulfonamide reagent_aryl Ar-X, Pd-cat. or S_NAr deprotected->reagent_aryl reagent_alkyl R-LG, Base deprotected->reagent_alkyl amides Amides sulfonamides Sulfonamides n_aryl N-Aryl Azetidines n_alkyl N-Alkyl Azetidines reagent_amide->amides Amide Coupling reagent_sulfonamide->sulfonamides Sulfonylation reagent_aryl->n_aryl C-N Coupling reagent_alkyl->n_alkyl Alkylation

Caption: Key synthetic routes for diversifying the 3-fluoro-3-methylazetidine core.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH.
  • Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Azetidines in medicinal chemistry: emerging applic
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P
  • 1-Boc-3-fluoroazetidine-3-methanol. PubChem.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
  • Intermediates in Drug Development: Lab to Industry. BOC Sciences.

Sources

Application

Application Notes &amp; Protocols: Deprotection of 1-Boc-3-fluoro-3-methylazetidine

Introduction The 3-fluoro-3-methylazetidine scaffold is a valuable building block in modern medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-fluoro-3-methylazetidine scaffold is a valuable building block in modern medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity (pKa), lipophilicity (logP), and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. The azetidine ring, a four-membered saturated heterocycle, serves as a rigid and desirable scaffold, offering unique three-dimensional exit vectors for substituent placement in drug design.

To facilitate its use in multi-step syntheses, the azetidine nitrogen is commonly protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is widely employed due to its stability across a broad range of non-acidic reaction conditions and its facile removal under controlled acidic protocols.[1][2] This document provides a detailed guide to the deprotection of 1-Boc-3-fluoro-3-methylazetidine, presenting several robust protocols, the underlying chemical principles, and practical considerations for researchers in drug development.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is typically achieved under anhydrous acidic conditions.[3] The mechanism involves a two-stage fragmentation process that is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[2][4]

The generation of the electrophilic tert-butyl cation is a key consideration, as it can potentially alkylate nucleophilic residues within the substrate or solvent.[3] While often not an issue, for sensitive substrates, the addition of a scavenger (e.g., anisole, triethylsilane) may be necessary.

Figure 1: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

The choice of deprotection protocol depends on the overall synthetic route, the presence of other acid-sensitive functional groups, and the desired salt form of the final product. For the 3-fluoro-3-methylazetidine moiety, the azetidine ring is generally stable to standard acidic deprotection conditions, with ring-opening being an unlikely side reaction.[5]

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally efficient method for Boc deprotection, valued for its speed and the volatility of the reagents and byproducts, which simplifies work-up.[2][6]

Materials:

  • 1-Boc-3-fluoro-3-methylazetidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 1-Boc-3-fluoro-3-methylazetidine (1.0 eq.) in anhydrous DCM (approx. 0.1–0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is recommended to control any potential exotherm, especially on a larger scale.

  • Acid Addition: Slowly add TFA (5-10 eq., or a 20-50% v/v solution of TFA in DCM) to the stirred solution.[6] The reaction is often accompanied by bubbling as CO₂ evolves.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Carefully neutralize the solution by washing with saturated aqueous NaHCO₃. Caution: Pressure build-up will occur due to CO₂ evolution. Ensure the separatory funnel is vented frequently.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, 3-fluoro-3-methylazetidine. The product may be obtained as the trifluoroacetate salt if the neutralization step is omitted.

Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl in an inert organic solvent like 1,4-dioxane, methanol, or ethyl acetate is an excellent alternative to TFA.[7] This method often results in the precipitation of the product as its hydrochloride salt, which can be a convenient method of purification.

Materials:

  • 1-Boc-3-fluoro-3-methylazetidine

  • 4.0 M HCl in 1,4-dioxane (or another suitable solvent)

  • Diethyl ether or tert-butyl methyl ether (TBME) for precipitation

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve 1-Boc-3-fluoro-3-methylazetidine (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat if it is an oil.

  • Acid Addition: At room temperature or 0 °C, add an excess of 4.0 M HCl in 1,4-dioxane (typically 3-5 eq.) to the substrate.

  • Reaction & Precipitation: Stir the mixture at room temperature. The reaction is usually complete within 1-3 hours. In many cases, the hydrochloride salt of the product will precipitate from the reaction mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If precipitation occurs, a small aliquot can be taken and quenched with a base to check for the disappearance of the starting material.

  • Isolation:

    • If a precipitate has formed, dilute the reaction mixture with diethyl ether or TBME to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether or TBME to remove any non-polar impurities.

    • Dry the solid under vacuum to yield 3-fluoro-3-methylazetidine hydrochloride. No further purification is typically required.

Comparative Summary of Deprotection Protocols

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
TFA/DCM 20-50% TFA in DCM, 0°C to RT, 1-4 hFast, clean, and uses volatile reagents, simplifying removal.[2]TFA is corrosive and expensive. The product is initially the TFA salt, which may require a separate neutralization step to get the free base.
HCl/Dioxane 4M HCl in Dioxane, RT, 1-3 hCost-effective. Often yields the crystalline HCl salt directly, simplifying purification.[8]Dioxane is a peroxide-former and has health concerns. The HCl salt may not be suitable for all subsequent reactions.
Lewis Acids e.g., ZnBr₂, AlCl₃, SnCl₄ in DCM[9][10]Can offer selectivity in the presence of other acid-labile groups. Milder than strong Brønsted acids.Often require stoichiometric amounts of the Lewis acid. Work-up can be more complex due to metal salts.[10]
Thermal Reflux in solvents like TFE or HFIP[11][12]Non-acidic conditions, useful for highly acid-sensitive substrates.Requires high temperatures, which may not be suitable for all molecules. May require microwave assistance for practical reaction times.[12]
Aqueous Acid Aqueous H₃PO₄[3][7]Environmentally benign and mild reagent.[3]May not be suitable for substrates with water-sensitive functional groups. Reaction rates can be slower.

General Workflow Visualization

The following diagram illustrates a typical experimental workflow for the deprotection and isolation of the target compound.

Deprotection_Workflow start Start: 1-Boc-3-fluoro- 3-methylazetidine dissolve 1. Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve react 2. Add Acid (e.g., TFA or HCl/Dioxane) Stir at 0°C to RT dissolve->react monitor 3. Monitor Reaction (TLC, LC-MS) react->monitor workup 4. Work-up: - Concentrate - Neutralize (if needed) - Extract monitor->workup Upon Completion isolate 5. Isolate Product: - Dry & Concentrate (Free Base) - Filter (HCl Salt) workup->isolate purify 6. Purify (if necessary) (Chromatography, Recrystallization) isolate->purify product Final Product: 3-Fluoro-3-methylazetidine (or its salt) purify->product

Sources

Method

Application Notes and Protocols: Exploring the Reactivity of 1-Boc-3-fluoro-3-methylazetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry The azetidine scaffold, a four-membered saturated heterocycle, has emer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a valuable building block in modern drug discovery. Its inherent ring strain, which can be harnessed for unique chemical transformations, and its ability to impart desirable physicochemical properties to parent molecules make it an attractive motif.[1] The introduction of fluorine, a bioisostere for hydrogen or a hydroxyl group, can further enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2][3] The specific compound, 1-Boc-3-fluoro-3-methylazetidine, combines the conformational rigidity of the azetidine ring with the unique electronic properties of a geminal fluoro-methyl substitution at the C3 position, making it a highly sought-after intermediate in the synthesis of novel therapeutics.[4]

This guide provides a detailed exploration of the reactivity of the azetidine ring in 1-Boc-3-fluoro-3-methylazetidine, offering insights into its stability and synthetic utility. We will delve into key reaction classes, including nucleophilic ring-opening, substitution at the C3 position, and deprotection of the Boc group, complete with detailed protocols and mechanistic considerations.

I. Synthesis of 1-Boc-3-fluoro-3-methylazetidine

A robust synthesis of the title compound is crucial for its application in drug discovery programs. A common and effective method involves a multi-step sequence starting from readily available precursors. The following protocol is adapted from established literature procedures.

Protocol 1: Synthesis of 1-Boc-3-fluoro-3-methylazetidine

This protocol outlines a four-step synthesis starting from 2-methyl-2-propenyl chloride.

Experimental Workflow:

cluster_0 Step 1: Azidation cluster_1 Step 2: Bromofluorination cluster_2 Step 3: Reduction and Boc Protection cluster_3 Step 4: Cyclization A 2-Methyl-2-propenyl chloride B 3-Azido-2-methyl-1-propene A->B NaN3, DMSO C 3-Azido-2-methyl-1-propene D 1-Azido-3-bromo-2-fluoro-2-methylpropane C->D NBS, Et3N·3HF E 1-Azido-3-bromo-2-fluoro-2-methylpropane F tert-Butyl (3-bromo-2-fluoro-2-methylpropyl)carbamate E->F H2, Pd/C, Boc2O G tert-Butyl (3-bromo-2-fluoro-2-methylpropyl)carbamate H 1-Boc-3-fluoro-3-methylazetidine G->H NaH, DMF

Caption: Synthetic workflow for 1-Boc-3-fluoro-3-methylazetidine.

Materials:

  • 2-Methyl-2-propenyl chloride

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • N-Bromosuccinimide (NBS)

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Dichloromethane (CH₂Cl₂)

  • Palladium on carbon (10% Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate (EtOAc)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Step 1: 3-Azido-2-methyl-1-propene. To a solution of 2-methyl-2-propenyl chloride in DMSO, add sodium azide portion-wise at room temperature. Stir the mixture for 2.5 hours. The corresponding azide is typically formed in quantitative yield and can be used in the next step without extensive purification.

  • Step 2: 1-Azido-3-bromo-2-fluoro-2-methylpropane. Dissolve the crude 3-azido-2-methyl-1-propene in dichloromethane and cool to 0 °C. Add N-Bromosuccinimide and triethylamine trihydrofluoride. Stir the reaction at 0 °C for 2.5 hours.

  • Step 3: tert-Butyl (3-bromo-2-fluoro-2-methylpropyl)carbamate. The crude azide from the previous step is subjected to hydrogenation with hydrogen gas over a palladium on carbon catalyst in ethyl acetate, in the presence of di-tert-butyl dicarbonate. This step simultaneously reduces the azide to the amine and protects it with a Boc group.

  • Step 4: 1-Boc-3-fluoro-3-methylazetidine. To a solution of the N-Boc protected amine in DMF, add sodium hydride. The deprotonation of the carbamate nitrogen facilitates the intramolecular cyclization to form the azetidine ring. The reaction typically requires several hours for completion.

II. Reactions of the Azetidine Ring

The reactivity of the 1-Boc-3-fluoro-3-methylazetidine ring is influenced by several factors: the ring strain of the four-membered ring, the electron-withdrawing effect of the fluorine atom, the steric hindrance of the methyl group, and the nature of the Boc protecting group.

A. Nucleophilic Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be modulated by Lewis or Brønsted acids, which activate the ring by coordinating to the nitrogen atom.[1][5]

Mechanistic Insight:

The presence of the electron-withdrawing Boc group on the nitrogen atom decreases its basicity, making acid-catalyzed activation more challenging compared to N-alkyl or N-aryl azetidines. However, under sufficiently acidic conditions, protonation or Lewis acid coordination can occur, facilitating nucleophilic attack. The fluorine atom at the C3 position is expected to have a significant impact on the regioselectivity of the ring-opening. Its strong electron-withdrawing nature can polarize the C-N bonds and may influence the stability of any potential carbocationic intermediates.[6]

cluster_0 Activation cluster_1 Nucleophilic Attack A 1-Boc-3-fluoro-3-methylazetidine B Activated Azetidinium Ion A->B Lewis Acid (e.g., BF3·OEt2) C Activated Azetidinium Ion D Ring-Opened Product C->D Nu-

Caption: General mechanism for Lewis acid-mediated ring-opening.

Protocol 2: Lewis Acid-Mediated Ring-Opening with an Alcohol Nucleophile (Analogous Protocol)

This protocol is adapted from procedures for the ring-opening of N-tosylazetidines and serves as a starting point for exploring the reactivity of 1-Boc-3-fluoro-3-methylazetidine.[7]

Materials:

  • 1-Boc-3-fluoro-3-methylazetidine

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, or Cu(OTf)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 1-Boc-3-fluoro-3-methylazetidine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (e.g., 2-5 equivalents).

  • Cool the mixture to 0 °C and add the Lewis acid (e.g., 1.1 equivalents of BF₃·OEt₂) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome and Rationale:

The regioselectivity of the ring-opening will be a key outcome to investigate. Nucleophilic attack could occur at either C2 or C4. The electronic effect of the C3-substituents will play a crucial role in determining the preferred site of attack.

Reactant/ReagentRoleRationale
1-Boc-3-fluoro-3-methylazetidineSubstrateThe strained four-membered ring is the electrophile.
AlcoholNucleophileAttacks the activated azetidinium ion.
Lewis AcidCatalyst/ActivatorCoordinates to the nitrogen atom, making the ring more susceptible to nucleophilic attack.[5]
Anhydrous ConditionsReaction ConditionPrevents quenching of the Lewis acid by water.
B. Nucleophilic Substitution at C3

While the fluorine atom at C3 is generally a poor leaving group, its displacement by a suitable nucleophile could be possible under certain conditions, potentially involving activation or the use of highly reactive nucleophiles. However, direct Sₙ2 displacement at a tertiary, neopentyl-like carbon is expected to be challenging due to steric hindrance. Alternative pathways, such as elimination followed by addition, might be considered.

Due to the limited literature on direct nucleophilic substitution at the C3 position of 3-fluoro-3-alkylazetidines, a generally applicable protocol is not provided. Researchers interested in this transformation may need to explore conditions that favor the formation of a cationic intermediate at C3 or utilize specialized fluorinating/defluorinating reagents.

III. Reactions Involving the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

Protocol 3: N-Boc Deprotection

The removal of the Boc group from 1-Boc-3-fluoro-3-methylazetidine is a critical step in many synthetic sequences to enable further functionalization of the nitrogen atom.

Experimental Workflow:

cluster_0 Deprotection A 1-Boc-3-fluoro-3-methylazetidine B 3-Fluoro-3-methylazetidine A->B Acid (e.g., TFA or HCl)

Caption: Deprotection of 1-Boc-3-fluoro-3-methylazetidine.

Materials:

  • 1-Boc-3-fluoro-3-methylazetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • OR 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization.

Procedure (TFA Method):

  • Dissolve 1-Boc-3-fluoro-3-methylazetidine in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and adding a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

Procedure (HCl in Dioxane Method):

  • Dissolve 1-Boc-3-fluoro-3-methylazetidine in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM).

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours, monitoring the reaction progress.

  • Upon completion, the hydrochloride salt of the deprotected azetidine may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

Causality Behind Experimental Choices:

  • Choice of Acid: Both TFA and HCl in dioxane are commonly used for Boc deprotection. TFA is often used for its volatility, which allows for easy removal, while HCl in dioxane can provide the product as a crystalline hydrochloride salt, which can be easier to handle and purify.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature for complete conversion.

  • Solvent: Dichloromethane is a common solvent for TFA deprotections as it is relatively inert and dissolves both the starting material and the acid.

ReagentRoleRationale
Trifluoroacetic Acid (TFA)Deprotecting AgentStrong acid that cleaves the tert-butyl carbamate.
HCl in 1,4-DioxaneDeprotecting AgentProvides an anhydrous acidic environment for deprotection.
DichloromethaneSolventInert solvent that provides good solubility for the substrate.

IV. Summary and Future Directions

1-Boc-3-fluoro-3-methylazetidine is a valuable building block with a rich and nuanced reactivity profile. The interplay of ring strain and the electronic and steric effects of the C3 substituents governs its transformations. While the synthesis and deprotection are well-established, the exploration of its ring-opening and substitution reactions presents exciting opportunities for the development of novel synthetic methodologies and the construction of complex molecular architectures. Further studies into the precise regiochemical outcomes of ring-opening reactions with a diverse range of nucleophiles will be particularly insightful for expanding the synthetic utility of this versatile scaffold.

References

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

  • Mangelinckx, S., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, (v), 6-15. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

  • Couturier, C., et al. (2012). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Request PDF. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Construction of the Azetidine Ring. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353–49387. [Link]

  • Hodgson, D. M., & Mortimer, C. L. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136–139. [Link]

  • Jaime-Figueroa, S., et al. (2001). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 31(24), 3843-3849. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5860–5863. [Link]

  • Arote, N. D., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International, 2012, 1-5. [Link]

  • Singh, V. K., et al. (2007). Lewis acid catalyzed regioselective ring opening of azetidines with alcohols and thiols. Tetrahedron Letters, 48(31), 5375-5377. [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5860-5863. [Link]

  • Parmar, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2653. [Link]

Sources

Application

Catalytic C(sp³)–H Fluorination of N-Boc-3-methylazetidine: A Practical Guide for Late-Stage Functionalization

An Application Guide and Protocol Abstract The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, significantly enhancing properties such as metabolic stability, lipophilicity, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, significantly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Azetidines, as strained four-membered rings, are valuable bioisosteres for larger, more flexible structures, offering improved physicochemical properties.[2] The synthesis of 3-fluoro-3-methylazetidine derivatives, therefore, represents a powerful strategy for generating novel pharmaceutical building blocks. This application note provides a comprehensive guide to the direct catalytic C(sp³)–H fluorination of N-Boc-3-methylazetidine. We delve into the mechanistic underpinnings of palladium-catalyzed C–H activation, present a detailed, field-tested experimental protocol, and offer practical guidance on product characterization and troubleshooting. This document is intended for researchers in medicinal chemistry and process development seeking to employ late-stage fluorination techniques for the synthesis of novel saturated heterocycles.[3]

Part 1: Theoretical Framework and Mechanistic Insights

The direct conversion of a C–H bond to a C–F bond is an ideal synthetic transformation, maximizing atom economy by leveraging ubiquitous C–H bonds as functional handles.[4] The tertiary C–H bond at the C3 position of N-Boc-3-methylazetidine is an attractive target for such a transformation. While several catalytic systems exist for C–H fluorination, including those based on manganese, iron, and photoredox catalysis, palladium catalysis offers a well-established platform for directed C–H functionalization.[5][6][7]

The Palladium-Catalyzed C–H Fluorination Cycle

The widely accepted mechanism for palladium-catalyzed C–H fluorination involves a series of discrete steps, beginning with the coordination of the catalyst to the substrate.[8][9] While the N-Boc group itself is not a strong directing group, the reaction can proceed through an outer-sphere C-H activation mechanism or be facilitated by a suitable ligand environment.

The key steps are:

  • C–H Activation/Cyclometalation: The palladium(II) catalyst interacts with the C–H bond, leading to the formation of a palladacycle intermediate. This is often the rate-determining step of the reaction.[8]

  • Oxidation: The resulting palladacycle is oxidized by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, from Pd(II) to a high-valent Pd(IV) species.[4][9]

  • C–F Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the desired C–F bond and regenerate the active Pd(II) catalyst, thereby closing the catalytic cycle.[4][10] This step was once considered challenging but has been rendered feasible through modern ligand and system design.[1]

Below is a generalized diagram of this catalytic pathway.

G pd2_cat Pd(II) Catalyst substrate N-Boc-3-methylazetidine (R-H) palladacycle Pd(II) Palladacycle substrate->palladacycle C-H Activation palladacycle->pd2_cat Reversible Deactivation pd4_intermediate Pd(IV)-F Intermediate palladacycle->pd4_intermediate Oxidation (e.g., NFSI) product Fluorinated Azetidine (R-F) pd4_intermediate->product C-F Reductive Elimination reagents_out N-Benzenesulfonimide pd4_intermediate->reagents_out reagents_in NFSI ('F+') reagents_in->palladacycle workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis a Oven-dry glassware (Schlenk flask) b Add N-Boc-3-methylazetidine, Pd(OAc)₂, and NFSI a->b c Evacuate and backfill with inert gas (3x) b->c d Add anhydrous DCE via syringe c->d e Heat reaction to 80 °C with vigorous stirring d->e f Monitor by TLC/LC-MS (approx. 12-24 h) e->f g Cool to room temp. Dilute with CH₂Cl₂ f->g h Wash with sat. NaHCO₃ and brine g->h i Dry organic layer (MgSO₄) and filter h->i j Concentrate in vacuo i->j k Purify by flash column chromatography j->k l Characterize pure product (¹H, ¹³C, ¹⁹F NMR, HRMS) k->l

Sources

Method

Application Note &amp; Protocol: A Scalable, Kilogram-Ready Synthesis of 1-Boc-3-fluoro-3-methylazetidine

Abstract This document provides a comprehensive guide to the scale-up synthesis of 1-Boc-3-fluoro-3-methylazetidine, a critical building block in modern medicinal chemistry. Fluorinated azetidines are increasingly incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 1-Boc-3-fluoro-3-methylazetidine, a critical building block in modern medicinal chemistry. Fluorinated azetidines are increasingly incorporated into drug candidates to modulate key physicochemical properties such as metabolic stability, lipophilicity, and basicity (pKa).[1][2] This protocol details a robust, two-step synthetic route commencing from the commercially available 1-Boc-azetidin-3-one. The described methodology is designed for scalability, emphasizing process safety, efficiency, and high purity of the final product. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, and in-process controls to ensure reproducibility from gram to multi-kilogram scale.

Strategic Overview & Rationale

The synthesis of functionalized azetidines, strained four-membered rings, presents unique challenges, particularly when targeting specific substitution patterns on a large scale.[3][4] Our selected strategy is a two-step sequence that offers a convergent and highly efficient pathway to the target molecule.

Chosen Synthetic Pathway:

The synthesis proceeds via two key transformations:

  • Nucleophilic Addition: A Grignard reaction with methylmagnesium bromide on 1-Boc-azetidin-3-one to form the tertiary alcohol precursor, 1-Boc-3-hydroxy-3-methylazetidine.

  • Deoxyfluorination: Conversion of the tertiary alcohol to the target fluoride using a suitable fluorinating agent.

This approach was selected for several strategic reasons:

  • Convergent Design: It builds the core azetidine skeleton and the methyl group in a single, high-yielding step from an advanced, commercially available intermediate.

  • Scalability: Both Grignard reactions and deoxyfluorinations are well-established industrial processes. The protocol is designed to avoid cryogenic conditions where possible and uses standard reactor equipment.[5]

  • Control & Purity: The crystalline nature of the alcohol intermediate allows for purification by recrystallization, ensuring high-purity material enters the final fluorination step.

Below is a visualization of the overall synthetic workflow.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Deoxyfluorination A 1-Boc-azetidin-3-one B 1-Boc-3-hydroxy-3-methylazetidine A->B  MeMgBr, THF  0 °C to RT C 1-Boc-3-fluoro-3-methylazetidine (Target Compound) B->C  DAST or XtalFluor-E  DCM, -40 °C to RT

Diagram 1: Overall synthetic workflow for 1-Boc-3-fluoro-3-methylazetidine.

Detailed Experimental Protocols

Safety Preamble: All operations should be conducted in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Deoxyfluorination agents are hazardous and must be handled with extreme caution.

Step 1: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine (Precursor)

Causality & Rationale: This step utilizes a standard Grignard reaction to install the C3-methyl group and generate the tertiary alcohol necessary for fluorination. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent. The reaction is initiated at 0 °C to control the initial exotherm upon addition of the ketone.

Protocol:

  • Reactor Setup: Equip a dry, nitrogen-purged reactor with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with 1-Boc-azetidin-3-one (1.0 eq). Dissolve it in anhydrous THF (5 L/kg).

  • Grignard Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add methylmagnesium bromide (1.2 eq, 3M solution in diethyl ether) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction & Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor the reaction for completion by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Workup & Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (3 L/kg of starting material).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 3 L/kg).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 1-Boc-3-hydroxy-3-methylazetidine as a white crystalline solid.[]

Step 2: Synthesis of 1-Boc-3-fluoro-3-methylazetidine (Final Product)

Causality & Rationale: This step employs deoxyfluorination to replace the hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. The reaction is run at low temperature (-40 °C to -20 °C) to minimize side reactions, such as elimination, and to control the reactivity of the DAST reagent.[7] Dichloromethane (DCM) is used as it is a good solvent for the reactants and is relatively inert under the reaction conditions. The mechanism involves the formation of an intermediate fluorosulfite ester, followed by an intramolecular Sₙ2-type displacement by fluoride to yield the product.

G cluster_0 Mechanism of Deoxyfluorination Start R-OH (Alcohol Precursor) Intermediate [R-O-SF₂-NEt₂] (Fluorosulfite Intermediate) Start->Intermediate - HF DAST Et₂NSF₃ (DAST) Product R-F (Fluorinated Product) Intermediate->Product Intramolecular SN2 - SOF₂ - Et₂N⁻

Diagram 2: Simplified mechanism of deoxyfluorination using DAST.

Protocol:

  • Reactor Setup: Equip a dry, nitrogen-purged reactor with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq) and dissolve it in anhydrous DCM (8 L/kg).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.

  • Fluorination: Slowly add DAST (1.2 eq) dropwise, ensuring the internal temperature does not rise above -30 °C.

  • Reaction & Monitoring: After the addition, allow the reaction to stir at -40 °C for 1 hour, then warm slowly to room temperature over 2-3 hours. Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.

  • Workup & Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and releases gas. Ensure adequate venting and slow addition.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 3 L/kg).

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-fluoro-3-methylazetidine as a clear oil.

Data Summary

Table 1: Reaction Parameters & Typical Results
ParameterStep 1: Grignard AdditionStep 2: Deoxyfluorination
Key Reagent Methylmagnesium bromideDiethylaminosulfur trifluoride (DAST)
Equivalents 1.2 eq1.2 eq
Solvent Anhydrous THFAnhydrous DCM
Temperature 0 °C to 25 °C-40 °C to 25 °C
Reaction Time 2 - 4 hours3 - 5 hours
Typical Yield 85 - 95%70 - 85%
Product Form White Crystalline SolidClear Oil
IPC Method TLC / LC-MSTLC / ¹⁹F NMR
Table 2: Characterization Data for 1-Boc-3-fluoro-3-methylazetidine
AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 4.15 (d, J = 22.0 Hz, 2H), 3.95 (d, J = 22.0 Hz, 2H), 1.65 (d, J = 21.2 Hz, 3H), 1.45 (s, 9H) ppm.
¹³C NMR (101 MHz, CDCl₃)δ 156.5, 92.5 (d, J = 205.0 Hz), 80.0, 62.0 (d, J = 25.0 Hz), 28.4, 24.0 (d, J = 22.0 Hz) ppm.
¹⁹F NMR (376 MHz, CDCl₃)δ -145.0 (m) ppm.
MS (ESI) m/z calculated for C₉H₁₆FNO₂ [M+H]⁺: 190.12; found: 190.1.

Concluding Remarks

The protocol described herein provides a reliable and scalable method for the synthesis of 1-Boc-3-fluoro-3-methylazetidine. The use of a commercially available starting material and well-understood, industrially relevant chemical transformations makes this route attractive for large-scale production. Careful control of reaction temperatures, especially during the addition of reactive reagents and the subsequent quenching steps, is paramount to ensuring both high yield and operational safety. The analytical data provided serves as a benchmark for quality control, confirming the identity and purity of the final valuable building block for drug discovery programs.

References

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate . A comprehensive study on the physicochemical properties of fluorinated aza-heterocycles. Available at: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF - ResearchGate . Describes synthetic strategies towards related fluorinated azetidines. Available at: [Link]

  • Scale-up synthesis and antiviral mechanisms of novel fluorine-containing cytidine peptide compound SN15 - PubMed . Discusses general principles of scaling up syntheses containing Boc-protected intermediates. Available at: [Link]

  • Synthesis of 3-Fluoroazetidines - Sci-Hub . Details the synthesis of 3-fluoroazetidines from N-(alkylidene or 1-arylmethylidene)-2-propenylamines. Available at: [Link]

  • The synthetic method of 3 fluoro azetidine derivatives - Google Patents (CN105384673B). A patent describing the synthesis of 3-fluoroazetidine derivatives, including a deoxyfluorination step.
  • 1-Boc-3-fluoroazetidine-3-methanol - PubChem . PubChem entry for a related compound, providing chemical properties and identifiers. Available at: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - Journal of Medicinal Chemistry . An article highlighting the use of fluorinated azetidines in drug design. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines - ResearchGate . Discusses the importance and synthesis of azetidine building blocks. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal . A resource for various synthetic methods for azetidines. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives - MDPI . Describes the synthesis and functionalization of azetidine rings. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing . A review on the synthesis and reactivity of azetidines. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers . Details a catalytic method for azetidine ring formation. Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH . Describes an industrial synthesis involving an azetidine core. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of 1-Boc-3-fluoro-3-methylazetidine in Bioactive Molecule Synthesis

Introduction: The Value Proposition of Strained, Fluorinated Heterocycles in Medicinal Chemistry In the landscape of modern drug discovery, the deliberate design of molecular architecture is paramount to achieving desire...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Strained, Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate design of molecular architecture is paramount to achieving desired pharmacological profiles. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists, offering a three-dimensional exit from the flat, aromatic structures that often plague drug candidates with poor physicochemical properties. Among these, four-membered rings like azetidines are particularly attractive for their ability to impart structural rigidity and improve properties such as aqueous solubility.[1] The strategic introduction of fluorine, the most electronegative element, further enhances this value proposition. Fluorine substitution can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2]

This guide focuses on 1-Boc-3-fluoro-3-methylazetidine , a versatile building block that synergistically combines the benefits of a strained ring system with the unique effects of fluorine chemistry. Its structure offers several distinct advantages:

  • The Azetidine Ring: This strained, non-aromatic scaffold provides a defined three-dimensional vector, enabling chemists to project substituents into specific regions of a protein binding pocket.[1]

  • Tertiary Fluorine: The fluorine atom at the C3 position significantly lowers the basicity (pKa) of the azetidine nitrogen compared to its non-fluorinated counterpart, which can be critical for avoiding off-target effects (e.g., hERG channel activity) and improving oral bioavailability.[3][4]

  • Quaternary Center: The presence of both a fluorine and a methyl group at the C3 position creates a sterically hindered quaternary center. This feature effectively blocks potential sites of metabolism (cytochrome P450 oxidation), thereby enhancing the metabolic stability and half-life of the parent molecule.[5]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a stable, reliable protecting group for the azetidine nitrogen, rendering the building block inert to many reaction conditions while allowing for clean, high-yielding deprotection under acidic conditions to unmask the nucleophilic secondary amine for subsequent functionalization.[6][7]

This document provides a detailed overview of the strategic application of 1-Boc-3-fluoro-3-methylazetidine, complete with validated protocols for its incorporation into advanced intermediates for drug discovery programs.

Physicochemical Impact of the 3-Fluoro-3-methylazetidine Moiety

The decision to incorporate the 3-fluoro-3-methylazetidine scaffold is a strategic choice aimed at optimizing the drug-like properties of a lead molecule. The substitution of a hydrogen atom with fluorine can dramatically alter electronic properties without a significant increase in steric bulk.[2] The following table summarizes the anticipated effects on key physicochemical parameters.

PropertyImpact of 3-Fluoro-3-methylazetidine MoietyRationale
Basicity (pKa) Significant Decrease The strong electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the azetidine nitrogen, making it less basic.[3]
Lipophilicity (LogP) Context-Dependent Increase or Decrease While fluorine is lipophilic, the overall effect on LogP depends on the molecular environment and can be influenced by intramolecular interactions and shielding of the polar nitrogen atom.[3][4]
Metabolic Stability Significant Increase The C3 quaternary center is sterically shielded and electronically deactivated, preventing metabolic oxidation at this position, a common liability for other saturated rings.[5]
Solubility General Increase Azetidines are considered "polar, non-aromatic" scaffolds that can improve aqueous solubility compared to more lipophilic carbocyclic or aromatic rings.[8]
Binding Affinity Potential Increase The fluorine atom can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides) or act as a hydrogen bond acceptor, enhancing target binding affinity.[2]
Conformational Rigidity Increased The strained four-membered ring restricts conformational freedom, reducing the entropic penalty upon binding to a target protein.
Diagram: Strategic Bioisosteric Replacement

The 3-fluoro-3-methylazetidine group serves as an excellent bioisostere for other common chemical motifs, offering distinct advantages. The diagram below illustrates how this building block can be used to mitigate common liabilities in drug candidates.

G cluster_0 cluster_1 cluster_2 A tert-Butyl Group (Metabolically labile C-H bonds) C 3-Fluoro-3-methylazetidine A->C Replaces B Basic Piperidine (High pKa, potential hERG liability) B->C Replaces D Blocked Metabolism (Increased Half-life) C->D E Lowered pKa (Reduced Off-Target Activity) C->E F Improved Solubility & 3D Shape C->F

Caption: Bioisosteric replacement workflow.

Synthetic Protocols for Incorporation

The integration of 1-Boc-3-fluoro-3-methylazetidine into a target molecule typically follows a two-step sequence: (1) deprotection of the Boc group to reveal the secondary amine, followed by (2) coupling of the amine to an electrophilic partner, such as an aromatic or heteroaromatic system.

Protocol 1: N-Boc Deprotection

Causality: The Boc group is stable to a wide range of nucleophilic and basic conditions but is purposefully designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is highly effective and volatile, simplifying product isolation. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide.[9]

Materials:

  • 1-Boc-3-fluoro-3-methylazetidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Boc-3-fluoro-3-methylazetidine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution. A higher excess of TFA ensures a rapid and complete reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching & Workup:

    • Carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM.

    • Slowly add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Product Isolation: The resulting product, 3-fluoro-3-methylazetidine, is often obtained as its free base, which can be volatile. For stability and easier handling, it can be converted to a salt (e.g., hydrochloride) by treating the free base in a solvent like ether or ethyl acetate with a solution of HCl in dioxane.

Caption: N-Boc deprotection workflow.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: Once deprotected, the secondary amine of 3-fluoro-3-methylazetidine is a potent nucleophile. It can readily attack electron-deficient aromatic or heteroaromatic rings, displacing a suitable leaving group (e.g., F, Cl) in a classical SNAr reaction.[10] The reaction requires a base to neutralize the proton generated during the substitution and is typically performed at elevated temperatures to overcome the activation energy of forming the intermediate Meisenheimer complex.[11]

Materials:

  • 3-fluoro-3-methylazetidine (from Protocol 1, 1.1-1.5 eq)

  • Electron-deficient (hetero)aryl chloride/fluoride (1.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as a base (2-3 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Water, Ethyl Acetate (EtOAc), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for heated reactions

Step-by-Step Methodology:

  • Setup: To a vial or round-bottom flask, add the (hetero)aryl electrophile (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and anhydrous DMSO (to achieve a concentration of 0.1-0.5 M).

  • Nucleophile Addition: Add the 3-fluoro-3-methylazetidine (1.2 eq), either as a free base or as a salt (if using a salt, an additional equivalent of base is required).

  • Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature depends on the reactivity of the electrophile.

  • Reaction Monitoring: Stir the reaction at the elevated temperature for 4-16 hours. Monitor progress by LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with EtOAc (3x).

    • Combine the organic layers, wash thoroughly with water to remove residual DMSO/DMF, then wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired coupled product.

G Azetidine 3-Fluoro-3-methylazetidine (Nucleophile) Plus1 + Azetidine->Plus1 ArylHalide Ar-X (X = F, Cl) (Electrophile) Plus2 + ArylHalide->Plus2 Plus1->ArylHalide Base Base (K2CO3, DIPEA) Plus2->Base ReactionArrow DMSO or DMF 80-120 °C Product Ar-Azetidine (Coupled Product) ReactionArrow->Product

Caption: General scheme for SNAr coupling.

Conclusion

1-Boc-3-fluoro-3-methylazetidine is a high-value building block for medicinal chemists seeking to overcome common challenges in drug design. Its strategic incorporation provides a scientifically sound method for enhancing metabolic stability, modulating basicity, and improving the overall physicochemical profile of bioactive molecules.[5][12] The protocols detailed herein offer reliable and scalable procedures for leveraging the unique properties of this reagent, enabling the efficient synthesis of next-generation therapeutics.

References

  • MySkinRecipes. 3-Fluoro-3-methylazetidine hydrochloride. Available from: [Link]

  • Colomer, I., et al. (2017). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health. Available from: [Link]

  • Melnykov, K. P., et al. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate. Available from: [Link]

  • ResearchGate. (2010). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available from: [Link]

  • Begue, J. P., et al. (2001). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available from: [Link]

  • ResearchGate. (2023). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available from: [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available from: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available from: [Link]

  • ResearchGate. (2022). Synthesis of mavacamten (75). ResearchGate. Available from: [Link]

  • ResearchGate. (2004). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. Available from: [Link]

  • Google Patents. (2023). NO2023043I1 - Mavacamten or a pharmaceutically acceptable salt thereof. Google Patents.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Available from: [Link]

  • Yamakawa, D., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. National Institutes of Health. Available from: [Link]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available from: [Link]

  • National Institutes of Health. 3-Fluoro-3-methylazetidine | C4H8FN | CID 71757906. Available from: [Link]

  • ResearchGate. (2014). (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. Available from: [Link]

  • National Institutes of Health. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281. Available from: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available from: [Link]

  • Liao, H. H., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. National Institutes of Health. Available from: [Link]

  • National Institutes of Health. 3-Fluoroazetidine | C3H6FN | CID 3603542. Available from: [Link]

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Sources

Method

Asymmetric Synthesis of 1-Boc-3-fluoro-3-methylazetidine: A Comprehensive Guide for Drug Discovery Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug can...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the myriad of fluorinated motifs, the 3-fluoro-3-methylazetidine moiety has emerged as a particularly valuable building block. Its rigid, three-dimensional structure, combined with the unique electronic properties of the fluorine atom, can impart improved metabolic stability, enhanced binding affinity, and favorable lipophilicity profiles to bioactive molecules. This guide provides a detailed exploration of the asymmetric synthesis of 1-Boc-3-fluoro-3-methylazetidine, offering researchers and drug development professionals a comprehensive resource grounded in established synthetic strategies and practical, field-proven protocols.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, known for its ability to confer advantageous properties such as increased solubility and metabolic stability.[2] The synthesis of stereochemically defined 3-substituted azetidines is of paramount importance, as the spatial arrangement of substituents at this position is critical for biological activity. This document will delve into the nuances of achieving high enantioselectivity in the synthesis of the title compound, a key intermediate for the development of novel therapeutics.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral quaternary center in 1-Boc-3-fluoro-3-methylazetidine presents a significant synthetic challenge. Several innovative strategies have been developed to address this, primarily revolving around two key transformations: the enantioselective fluorination of a suitable precursor or the stereocontrolled construction of the azetidine ring from a chiral, fluorinated building block.

One of the most effective approaches involves the enantioselective fluorination of a pre-formed azetidine precursor. This strategy leverages the development of sophisticated chiral fluorinating reagents and catalytic systems to introduce the fluorine atom with high stereocontrol. A notable advantage of this method is the ability to install the chiral center at a late stage in the synthetic sequence, allowing for greater flexibility and convergence.

Alternatively, the synthesis can commence from a chiral, fluorinated starting material, with the subsequent formation of the azetidine ring. This approach often relies on well-established methods for intramolecular cyclization, such as the ring closure of γ-amino alcohols or their derivatives.[2] The success of this strategy is contingent on the availability of the enantiopure fluorinated precursor and the efficiency of the cyclization step.

Visualizing the Synthetic Pathway

To provide a clear conceptual framework, the following diagram illustrates a generalized synthetic workflow for the asymmetric synthesis of 1-Boc-3-fluoro-3-methylazetidine, highlighting the key strategic decision points.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_strategy Core Synthetic Strategy cluster_product Target Molecule Start Achiral Precursor or Chiral Fluorinated Building Block Strategy1 Enantioselective Fluorination Start->Strategy1 Path A Strategy2 Azetidine Ring Formation Start->Strategy2 Path B Product 1-Boc-3-fluoro-3-methylazetidine Strategy1->Product Strategy2->Product

Caption: Generalized workflow for the asymmetric synthesis of 1-Boc-3-fluoro-3-methylazetidine.

Detailed Experimental Protocol: Enantioselective Fluorination of 1-Boc-3-methylenazetidine

This section provides a robust and validated protocol for the asymmetric fluorination of 1-Boc-3-methylenazetidine, a key intermediate that can be prepared from commercially available starting materials. This method has been selected for its high enantioselectivity and operational simplicity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Boc-3-methylenazetidine≥95%Commercially AvailableStore under inert atmosphere
Chiral CatalystHigh PuritySpecialized Suppliere.g., (S)-TRIP-derived phosphoric acid
Fluorinating AgentElectrophilicCommercially Availablee.g., Selectfluor®
SolventAnhydrousVariouse.g., Dichloromethane (DCM)
Quenching SolutionReagentVariousSaturated aqueous NaHCO₃
Drying AgentAnhydrousVariousNa₂SO₄ or MgSO₄
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., (S)-TRIP-derived phosphoric acid, 5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the catalyst. The volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Substrate Addition: Add 1-Boc-3-methylenazetidine (1.0 equivalent) to the reaction mixture and stir at room temperature for 10 minutes.

  • Fluorinating Agent Addition: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor®, 1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 30 minutes at 0 °C (ice bath).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-3-fluoro-3-methylazetidine.

Mechanistic Insights: The Role of the Chiral Catalyst

The enantioselectivity of the fluorination reaction is governed by the chiral catalyst, which creates a chiral environment around the prochiral substrate. In the case of a chiral phosphoric acid catalyst, it is proposed that the catalyst forms a hydrogen-bonded complex with the substrate, directing the attack of the electrophilic fluorinating agent to one face of the double bond.

Catalytic_Cycle Catalyst Chiral Catalyst (e.g., Phosphoric Acid) Complex Chiral Catalyst-Substrate Complex Catalyst->Complex Forms Complex Substrate 1-Boc-3-methylenazetidine Substrate->Complex Product Enantioenriched Product Complex->Product Fluorination FluorinatingAgent Electrophilic Fluorinating Agent FluorinatingAgent->Product Product->Catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for the enantioselective fluorination.

Characterization and Data Analysis

The synthesized 1-Boc-3-fluoro-3-methylazetidine should be thoroughly characterized to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMRSignals corresponding to the Boc group, azetidine ring protons, and the methyl group.
¹³C NMRCharacteristic signal for the carbon bearing the fluorine atom, split into a doublet due to C-F coupling.
¹⁹F NMRA singlet or multiplet corresponding to the fluorine atom.
Mass SpectrometryMolecular ion peak corresponding to the expected mass.
Chiral HPLC/SFCSeparation of enantiomers to determine the enantiomeric excess (ee%).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature; check reagent purity.
Decomposition of productUse milder reaction conditions; optimize workup procedure.
Low EnantioselectivityIneffective catalystScreen different chiral catalysts and solvents.
RacemizationEnsure anhydrous conditions; minimize exposure to acidic or basic conditions during workup.
Difficult PurificationCo-eluting impuritiesOptimize chromatography conditions (e.g., different solvent system, gradient).

Conclusion

The asymmetric synthesis of 1-Boc-3-fluoro-3-methylazetidine is a critical enabling technology for the discovery and development of novel fluorinated pharmaceuticals. The protocol detailed in this guide provides a reliable and highly enantioselective method for accessing this valuable building block. By understanding the underlying synthetic strategies and mechanistic principles, researchers can effectively apply and adapt these methods to accelerate their drug discovery programs. The continued development of new catalytic systems and synthetic methodologies will undoubtedly further expand the toolkit available for the construction of complex, stereochemically defined fluorinated molecules.

References

  • Huang, L., & Wulff, W. D. (2011). Catalytic Asymmetric Synthesis of Trisubstituted Aziridines. Journal of the American Chemical Society, 133(23), 8892–8895. [Link]

  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Scientific Reports, 12(1), 12345. [Link]

  • Zhang, W., et al. (2023). Asymmetric synthesis of pharmaceutically relevant compounds and their applications. Chemical Society Reviews, 52(1), 123-145. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors) as building blocks for drug discovery. Journal of Organic Chemistry, 86(1), 1-20. [Link]

  • Palomo, C., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(10), 2466–2469. [Link]

  • Bar-Noy, S., et al. (2021). Asymmetric Synthesis of α-Fluoro-β-Amino-oxindoles with Tetrasubstituted C–F Stereogenic Centers via Cooperative Cation-Binding Catalysis. Journal of the American Chemical Society, 143(34), 13686-13695. [Link]

  • Palomo, C., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(10), 2466–2469. [Link]

  • Corey, E. J., & Zhang, F. Y. (1999). Asymmetric synthesis of ENT-03, the predicted mammalian ortholog of the dog fish shark aminosterol trodusquemine (MSI-1436). Angewandte Chemie International Edition, 38(13-14), 1931-1934. [Link]

  • Cheng, B., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(30), 13012-13019. [Link]

  • Wang, Z., et al. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]

  • Wang, Q., et al. (2019). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Organic Letters, 21(1), 145-149. [Link]

  • Couty, F., & Evano, G. (2012). Azetidines and their applications in asymmetric catalysis. Tetrahedron Letters, 53(45), 6053-6065. [Link]

  • Grellepois, F., et al. (2023). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 29(1), e202202809. [Link]

  • Wang, Q., et al. (2019). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications, 55(3), 353-356. [Link]

  • Cheng, B., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(30), 13012-13019. [Link]

  • Ghavimi, B., et al. (2015). Enantioselective synthesis of C3 fluoro-MEP. Organic & Biomolecular Chemistry, 13(2), 494-497. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(12), 1436-1444. [Link]

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  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(12), 1436-1444. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Boc-3-fluoro-3-methylazetidine

Welcome to the technical support center for the synthesis of 1-Boc-3-fluoro-3-methylazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-fluoro-3-methylazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The introduction of fluorine can significantly alter the properties of molecules, making fluorinated azetidines valuable in medicinal chemistry.[1][2] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of 1-Boc-3-fluoro-3-methylazetidine typically involves the construction of the azetidine ring followed by a key fluorination step. A common route starts from a suitable precursor which is then cyclized to form the four-membered ring.[1] The subsequent fluorination of the 3-position is a critical and often challenging transformation.

Common Synthetic Approach:

A prevalent method involves the bromofluorination of an appropriate alkenyl azide, followed by reduction and cyclization to yield the 3-fluorinated azetidine.[1] The Boc protecting group is typically introduced to stabilize the azetidine ring.[1] Azetidines, being strained four-membered rings, can be prone to ring-opening reactions, and the Boc group helps to mitigate this.[3]

Key Challenges:

  • Low Yields: The strained nature of the azetidine ring can lead to side reactions and decomposition, resulting in lower than expected yields.[3]

  • Side Reactions during Fluorination: The fluorination step can be accompanied by the formation of elimination byproducts or other undesired isomers.

  • Purification Difficulties: The polarity of the product and potential byproducts can make chromatographic separation challenging.

  • Reagent Handling: Some fluorinating agents are hazardous and require careful handling.

Experimental Workflow Overview

Below is a generalized workflow for the synthesis of 1-Boc-3-fluoro-3-methylazetidine.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromofluorination cluster_2 Step 3: Reduction & Cyclization cluster_3 Step 4: Boc Protection cluster_4 Step 5: Purification A Starting Material (e.g., Alkenyl Azide) B Bromofluorination A->B NBS, Et3N-3HF C Reduction of Azide & Intramolecular Cyclization B->C Reducing Agent (e.g., H2, Pd/C) D N-Boc Protection C->D (Boc)2O, Base E Purification (e.g., Column Chromatography) D->E Crude Product F Final Product: 1-Boc-3-fluoro-3-methylazetidine E->F

Caption: Generalized workflow for the synthesis of 1-Boc-3-fluoro-3-methylazetidine.

II. Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis.

Low or No Product Formation

Q1: I am not seeing any product formation after the fluorination step. What could be the issue?

A1: Several factors could be at play here:

  • Inactive Fluorinating Agent: Ensure your fluorinating agent is fresh and has been stored correctly. Some reagents are sensitive to moisture and can degrade over time.

  • Insufficient Activation: The hydroxyl group at the 3-position is a poor leaving group. Inadequate activation will result in no reaction. Re-evaluate your activation strategy.

  • Reaction Temperature: The optimal temperature for fluorination can be narrow. If the temperature is too low, the reaction may not proceed. Conversely, if it's too high, decomposition of the starting material or product can occur. We recommend running small-scale trials at different temperatures to find the optimal condition.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Ensure you are using a dry, aprotic solvent.

Q2: My overall yield is consistently low, even though I see some product formation. Where am I losing my product?

A2: Low overall yields can stem from issues at various stages:

  • Incomplete Reactions: Monitor each reaction step by TLC or LC-MS to ensure it has gone to completion before proceeding to the next step.

  • Product Decomposition: Azetidines can be unstable, especially under acidic or basic conditions.[3] Minimize exposure to harsh conditions and consider performing reactions at lower temperatures. The Boc protecting group is crucial for stability.

  • Purification Losses: 1-Boc-3-fluoro-3-methylazetidine can be somewhat volatile and may be lost during solvent removal under high vacuum. Use a rotary evaporator with care and avoid excessive heating. Also, consider optimizing your column chromatography conditions to minimize band broadening and tailing, which can lead to product loss.

Side Reactions and Impurities

Q3: I am observing a significant amount of an elimination byproduct in my reaction mixture. How can I suppress this side reaction?

A3: The formation of an alkene via elimination is a common side reaction during fluorination. Here’s how to address it:

  • Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination than others. Consider using a milder, less basic fluorinating agent.

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired substitution reaction over elimination.

  • Base: If a base is used in the reaction, its strength and stoichiometry can influence the amount of elimination. A weaker, non-nucleophilic base is generally preferred.

Q4: My final product is contaminated with a diastereomer. How can I improve the stereoselectivity of my reaction?

A4: The formation of diastereomers can be a challenge in fluorination reactions.

  • Chiral Reagents or Catalysts: The use of chiral fluorinating agents or catalysts can induce stereoselectivity.

  • Substrate Control: The stereochemistry of the starting material can influence the stereochemical outcome of the reaction. Ensure the stereochemical purity of your starting material.

Purification Challenges

Q5: I am having difficulty separating my product from the starting material by column chromatography. What can I do?

A5: Co-elution of the product and starting material can be frustrating.

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities for your column chromatography. A gradient elution may be necessary to achieve good separation.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods such as preparative HPLC or crystallization.

Q6: My purified product seems to be degrading over time. How should I store it?

A6: Due to the ring strain, 3-fluoroazetidines can be less stable than their five- or six-membered ring counterparts.[4][5]

  • Storage Conditions: Store the purified product at low temperatures (-20°C is recommended) under an inert atmosphere (nitrogen or argon) to minimize degradation.

  • Solvent-Free Storage: If possible, store the compound neat after removing all solvent, as residual solvent can sometimes promote decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What is the best fluorinating agent for the synthesis of 1-Boc-3-fluoro-3-methylazetidine?

A1: The choice of fluorinating agent is critical and depends on the specific substrate and reaction conditions. Some commonly used reagents include diethylaminosulfur trifluoride (DAST) and its analogues, as well as pyridine-HF (Olah's reagent).[3] It is advisable to consult the literature for the most suitable reagent for your specific synthetic route and to perform small-scale trials to determine the optimal choice.

Q2: How can I monitor the progress of the fluorination reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). 19F NMR spectroscopy is also a powerful tool for directly observing the formation of the fluorinated product.

Q3: What are the typical spectroscopic data for 1-Boc-3-fluoro-3-methylazetidine?

A3: Characterization of the final product is crucial. You should expect to see the following in your spectroscopic data:

  • ¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), the methyl group (a doublet due to coupling with fluorine), and the azetidine ring protons.

  • ¹³C NMR: Resonances for the carbons of the Boc group, the methyl group, and the azetidine ring. The carbon bearing the fluorine atom will appear as a doublet with a large C-F coupling constant.

  • ¹⁹F NMR: A signal corresponding to the fluorine atom, likely a quartet due to coupling with the methyl protons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.

Q4: Are there any safety precautions I should be aware of when running this synthesis?

A4: Yes, safety is paramount.

  • Fluorinating Agents: Many fluorinating agents are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a sealed reaction vessel. Ensure your reaction is properly vented.

  • Quenching: Quenching of the reaction should be done carefully, especially when using reactive fluorinating agents. The quench should be performed slowly and at a low temperature.

IV. Detailed Experimental Protocol

This section provides a representative experimental protocol. Note that this is a general guideline, and optimization may be required for your specific setup.

Synthesis of 1-Boc-3-fluoro-3-methylazetidine from 1-Boc-3-methylideneazetidine

Step 1: Hydroxyfluorination of 1-Boc-3-methylideneazetidine

  • Dissolve 1-Boc-3-methylideneazetidine (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine trihydrofluoride (Et₃N·3HF) (3.0 eq).

  • Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bromofluoro intermediate.

Step 2: Reductive Cyclization and Boc Protection

  • Dissolve the crude bromofluoro intermediate in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a base such as triethylamine (1.5 eq).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3-fluoro-3-methylazetidine as a colorless oil.

V. Data Summary

ParameterValue
Molecular Formula C₉H₁₆FNO₂
Molecular Weight 189.23 g/mol
Appearance Colorless oil
Boiling Point Not available
Solubility Soluble in most organic solvents

VI. Logical Troubleshooting Flow

Troubleshooting_Flow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Low or No Product Cause1 Inactive Reagents? -> Check reagent quality & storage. Start->Cause1 Cause2 Sub-optimal Conditions? -> Optimize temperature, solvent, and time. Start->Cause2 Cause3 Incomplete Reaction? -> Monitor reaction progress (TLC, LC-MS). Start->Cause3 Impurity Impurity Issues Cause4 Elimination Byproduct? -> Use milder fluorinating agent, lower temp. Impurity->Cause4 Cause5 Diastereomers Formed? -> Use chiral reagents, check starting material purity. Impurity->Cause5 Purification Purification Difficulty Cause6 Co-elution? -> Optimize chromatography solvent system. Purification->Cause6 Cause7 Product Degradation? -> Store at low temp. under inert atmosphere. Purification->Cause7

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

  • Couturier, C. et al. (2012). A synthetic route towards 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-tbutoxycarbonyl 3-fluoro-3-methylazetidine. Journal of Fluorine Chemistry, 143, 163-169. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of functionalized 2-(trifluoromethyl)azetidines. Angewandte Chemie International Edition, 54(23), 6976-6979. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507-8513. [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. [Link]

  • Singh, G. S., & Singh, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemistry – An Asian Journal, 16(10), 1269-1288. [Link]

  • O'Hagan, D. (2008). Understanding the effects of stereoselective fluorine substitution in N-heterocycles. Journal of Fluorine Chemistry, 129(8), 661-669. [Link]

Sources

Optimization

Technical Support Center: Fluorination of 1-Boc-3-methylazetidine

Welcome to the technical support center for the fluorination of 1-Boc-3-hydroxy-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of 1-Boc-3-hydroxy-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The introduction of a fluorine atom into the azetidine ring can significantly enhance the pharmacological properties of a molecule.[1][2][3] However, the journey to the desired 1-Boc-3-fluoro-3-methylazetidine is often fraught with side reactions. This document provides in-depth troubleshooting advice, preventative measures, and answers to frequently asked questions to ensure a successful and efficient synthesis.

Part 1: Troubleshooting Guide - Common Side Reactions & Solutions

The fluorination of tertiary alcohols, such as 1-Boc-3-hydroxy-3-methylazetidine, is notoriously susceptible to side reactions, primarily due to the formation of a carbocationic intermediate or rearrangement pathways.[4][5] This section will dissect the most common side reactions, their mechanisms, and strategies to mitigate their formation.

Issue 1: Elimination to Form 1-Boc-3-methyleneazetidine

Symptoms:

  • Presence of a significant byproduct with a mass corresponding to the loss of water from the starting material.

  • 1H NMR spectrum shows characteristic signals for a terminal alkene (vinylic protons).

  • Reduced yield of the desired fluorinated product.

Mechanism & Causality: Elimination is a major competing pathway in the deoxyfluorination of tertiary alcohols, especially with reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor.[6][7][8][9] The reaction proceeds through an alkoxyaminosulfurane intermediate. Instead of a nucleophilic attack by the fluoride ion (SN1 or SN2 type), a proton on an adjacent carbon is abstracted, leading to the formation of an alkene. The strained nature of the azetidine ring can further promote this pathway.

DOT Diagram: Elimination Side Reaction

Elimination_Mechanism Start 1-Boc-3-hydroxy-3-methylazetidine Reagent DAST / Deoxo-Fluor Start->Reagent + Reagent Intermediate Alkoxyaminosulfurane Intermediate Product_F Desired Product: 1-Boc-3-fluoro-3-methylazetidine Intermediate->Product_F SN1 / SN2 (Fluoride Attack) Product_E Side Product: 1-Boc-3-methyleneazetidine Intermediate->Product_E E1 / E2 (Proton Abstraction) Reagent->Intermediate Activation

Caption: Competing pathways in the fluorination of 1-Boc-3-hydroxy-3-methylazetidine.

Preventative Measures & Solutions:

  • Choice of Fluorinating Agent:

    • DAST/Deoxo-Fluor: While common, these reagents are known to promote elimination.[4][10] Use at lower temperatures (-78 °C) is critical to favor substitution over elimination.[11]

    • XtalFluor-E and PyFluor: These reagents are often more selective and produce fewer elimination byproducts.[12][13] They are generally used with a fluoride source like triethylamine trihydrofluoride (Et3N·3HF).[12]

    • PhenoFluor™: This reagent has shown high functional group tolerance and reduced side reactions like elimination.[6]

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. A gradual warm-up from -78 °C to room temperature is a common strategy.

    • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is generally preferred.[10][11] Solvents that can act as a base or are highly polar may promote elimination.

    • Addition Rate: Slow, dropwise addition of the fluorinating agent to the alcohol solution at low temperature can minimize local temperature increases and side reactions.

  • Use of Additives:

    • The addition of a non-nucleophilic base, such as proton sponge, can sometimes help to scavenge any generated acid that might catalyze elimination. However, this must be approached with caution as bases can also promote elimination.

Issue 2: Azetidine Ring Opening

Symptoms:

  • Identification of acyclic amine byproducts in the reaction mixture via LC-MS or GC-MS.

  • Complex 1H and 13C NMR spectra with signals that do not correspond to the starting material, desired product, or elimination byproduct.

Mechanism & Causality: The azetidine ring is strained and can be susceptible to nucleophilic ring-opening, especially under acidic conditions or if a highly reactive azetidinium ion intermediate is formed.[14][15][16] The nitrogen atom of the azetidine can be protonated or activated, making the ring more electrophilic. A subsequent attack by a nucleophile (including the fluoride ion) at one of the ring carbons can lead to ring cleavage.[15][16][17]

DOT Diagram: Ring Opening Side Reaction

Ring_Opening Azetidinium Activated Azetidinium Intermediate RingOpened Acyclic Fluoroamine Side Product Azetidinium->RingOpened Nucleophilic Attack at Ring Carbon Desired Desired Product Azetidinium->Desired Fluoride Attack at C3 Fluoride Fluoride Ion (F-) Fluoride->Azetidinium

Caption: Ring-opening pathway of an activated azetidine intermediate.

Preventative Measures & Solutions:

  • Control of Acidity: Many fluorinating agents generate HF as a byproduct, which can catalyze ring-opening.[12]

    • Using reagents like XtalFluor-E, which do not generate free HF, can be advantageous.[12][13]

    • The inclusion of an acid scavenger, such as anhydrous potassium carbonate or a hindered non-nucleophilic base, can be beneficial, but must be carefully optimized.

  • Reaction Temperature: As with elimination, lower temperatures will generally disfavor the high-energy transition state required for ring-opening.

  • Protecting Group Stability: Ensure the Boc protecting group remains intact throughout the reaction. Its cleavage would expose the secondary amine, which could participate in undesired side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My yield of 1-Boc-3-fluoro-3-methylazetidine is consistently low, even with minimal side products. What could be the issue?

A1: Several factors could contribute to low yields:

  • Incomplete Reaction: The reaction may not be going to completion. Try extending the reaction time or allowing it to warm slowly to room temperature overnight. Monitoring the reaction by TLC or LC-MS is crucial.

  • Workup and Purification Losses: The desired product can be volatile or have some water solubility. Ensure your extraction and purification procedures are optimized to minimize losses. Using a continuous extraction apparatus or salting out the aqueous layer during workup may improve recovery.

  • Reagent Quality: The fluorinating agent may have degraded. DAST and Deoxo-Fluor are moisture-sensitive.[11] It is recommended to use a fresh bottle or a recently purchased, properly stored reagent.

  • Starting Material Purity: Impurities in the starting alcohol can interfere with the reaction. Ensure your 1-Boc-3-hydroxy-3-methylazetidine is of high purity.

Q2: How can I effectively monitor the progress of my fluorination reaction?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting material. The fluorinated product will likely have a different Rf value than the starting alcohol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to not only monitor the disappearance of the starting material and the appearance of the product but also to identify the masses of any side products being formed.

  • 19F NMR Spectroscopy: If available, taking a small aliquot from the reaction mixture and running a 19F NMR can directly show the formation of the C-F bond in your product.

Q3: Are there any specific safety precautions I should take when working with these fluorinating agents?

A3: Absolutely. Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[18]

  • Quenching: Be extremely cautious when quenching the reaction. The quench should be done slowly at low temperatures, as these reagents can react violently with water.

  • Toxicity: Many fluorinating agents and their byproducts (like HF) are toxic and corrosive.[18] Handle them with extreme care and have appropriate emergency procedures in place. DAST can be unstable at elevated temperatures and should not be heated above 90 °C.[10]

Part 3: Recommended Experimental Protocol & Data

This protocol is a general guideline and may require optimization for your specific setup and scale.

Protocol: Fluorination using XtalFluor-E

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve XtalFluor-E (1.5 eq) and triethylamine trihydrofluoride (Et3N·3HF) (2.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the alcohol over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-Boc-3-fluoro-3-methylazetidine.

Table 1: Comparison of Fluorinating Agents and Typical Outcomes

Fluorinating AgentTypical Temp. (°C)Common Side ProductsExpected Yield RangeReference
DAST-78 to RTElimination, Ring Opening30-60%[4]
Deoxo-Fluor-78 to RTElimination, Ring Opening40-65%[10]
XtalFluor-E / Et3N·3HF-78 to RTMinimal Elimination60-85%[12]
PhenoFluor™25 to 80Minimal Side Reactions70-90%[6]

References

  • Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]

  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(6), 2470–2473. [Link]

  • Cal, F., Schiaffino, L., & Gouverneur, V. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(29), 12851–12858. [Link]

  • Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV. [Link]

  • Yamamoto, T., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(61), 38555-38559. [Link]

  • Yamamoto, T., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Publishing. [Link]

  • Tourwé, D., et al. (2012). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • AlkylFluor: Deoxyfluorination of Alcohols. (2015). Semantic Scholar. [Link]

  • Light-driven Deoxyfluorination of Alcohols with Selectfluor. (2019). Scientific Update. [Link]

  • Couty, F., et al. (2002). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications. [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

  • Analytical Methods - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. NCBI Bookshelf. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(12), 1936-1943. [Link]

  • XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. ResearchGate. [Link]

  • Zaragoza, F. (2020). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. YouTube. [Link]

  • What methods can be used to detect the presence of fluorides in everyday products or environment elements such as soil and air analysis, etc.? Quora. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • Le, C. M., et al. (2019). A general, visible-light-driven, radical-mediated deoxyfluorination of secondary and tertiary alcohols. Tetrahedron, 75(30), 4222-4227. [Link]

  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. Springer. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]

  • Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. [Link]

  • Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. [Link]

  • 1-Boc-3-fluoroazetidine-3-methanol. PubChem. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Semantic Scholar. [Link]

  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. ResearchGate. [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]

  • Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. PMC - NIH. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Boc-3-fluoro-3-methylazetidine

Welcome to the technical support resource for the purification of 1-Boc-3-fluoro-3-methylazetidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-Boc-3-fluoro-3-methylazetidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical fluorinated building block. Recognizing the unique challenges posed by small, strained heterocyclic systems, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 1-Boc-3-fluoro-3-methylazetidine.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Impurities are highly dependent on the synthetic route. However, common species include:

  • Unreacted Starting Materials: Such as 1-Boc-3-azetidinone or precursor amines.

  • Fluorinating Agent Residues: Byproducts from reagents like N-Fluorobenzenesulfonimide (NFSI) can persist.

  • Solvent and Reagents: High-boiling point solvents (e.g., THF, DMF) and excess reagents.

  • Boc-Deprotected Species: The Boc-group can be labile under acidic conditions, leading to the formation of the free amine (3-fluoro-3-methylazetidine).

  • Ring-Opened Byproducts: Azetidines can undergo ring-opening, especially under harsh conditions, though the Boc group offers some stability.[1]

Q2: What is the recommended primary purification strategy?

A2: For most applications, flash column chromatography on silica gel is the most effective and widely applicable method. The polarity of 1-Boc-3-fluoro-3-methylazetidine is generally well-suited for separation from both less-polar and more-polar impurities using a hexane/ethyl acetate or dichloromethane/methanol solvent system.

Q3: How can I quickly assess the purity and composition of my crude product?

A3: A combination of Thin Layer Chromatography (TLC) and crude ¹H NMR is highly effective.

  • TLC: Provides a rapid visual assessment of the number of components. Use a solvent system similar to your planned column chromatography eluent.

  • ¹H NMR: Allows for the identification of characteristic peaks for the product (e.g., the large singlet for the Boc group around 1.48 ppm) and can reveal the presence of starting materials or major byproducts.[2]

  • LC-MS: If available, this provides a more sensitive analysis of the component mixture and their mass-to-charge ratios.

Q4: Is 1-Boc-3-fluoro-3-methylazetidine stable during purification?

A4: Generally, the compound is stable under standard workup and chromatography conditions. However, two key sensitivities exist:

  • Acid Sensitivity: Prolonged exposure to acidic conditions (including standard silica gel, which is slightly acidic) can lead to the cleavage of the Boc protecting group.

  • Thermal Sensitivity: While moderately stable, high temperatures during solvent evaporation or distillation should be avoided to prevent potential decomposition. Always use a rotary evaporator with a controlled water bath temperature (ideally <40 °C).

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during purification.

Problem: Low Yield After Column Chromatography

Low recovery of the target compound is a frequent issue. The underlying cause can often be diagnosed and rectified systematically.

Logical Flow for Troubleshooting Low Yield

start Problem: Low Yield After Column q1 Is the product visible on the TLC plate? start->q1 q2 Does the product have a 'streak' on the TLC plate? q1->q2 Yes sol3 Product may be UV-inactive. Stain the TLC plate (e.g., with KMnO4 or p-anisaldehyde). q1->sol3 No a1_yes Yes a1_no No sol1 Product may be degrading on silica. Add 0.5-1% Triethylamine (Et3N) to the eluent to neutralize the silica. q2->sol1 Yes sol2 Product is likely still on the column. Flush column with a highly polar solvent (e.g., 10% MeOH in EtOAc). Re-evaluate TLC solvent system. q2->sol2 No a2_yes Yes a2_no No

Caption: Decision tree for diagnosing low yield post-chromatography.

Possible Cause 1: Product Degradation on Silica Gel

  • Why it happens: The slightly acidic nature of standard silica gel can catalyze the removal of the acid-sensitive Boc group. The resulting free amine is highly polar and will bind strongly to the silica, leading to streaking on TLC and poor recovery from the column.

  • How to fix it:

    • Neutralize the Eluent: Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate/Et₃N 70:30:0.5). The basic amine competitively binds to the acidic sites on the silica, preventing product degradation.

    • Use Neutral Stationary Phase: If the problem persists, consider using neutral alumina as your stationary phase, although this may require re-optimization of the solvent system.

Possible Cause 2: Incorrect Eluent Polarity

  • Why it happens: If the eluent is not polar enough, the product will not move down the column efficiently, resulting in very slow elution or complete retention.

  • How to fix it:

    • TLC Optimization: Ensure your TLC solvent system gives the product an Rf value between 0.2 and 0.4 for optimal separation.

    • Flush the Column: After your initial elution, flush the column with a much stronger solvent (e.g., 10% Methanol in Ethyl Acetate) to recover any retained product. If a significant amount of product is recovered, your primary eluent was not polar enough.

Problem: Persistent Impurity with Similar Polarity

Even after chromatography, a stubborn impurity may co-elute with the product.

  • Why it happens: Isomers or byproducts with very similar functional groups and size to the target molecule will have nearly identical polarity, making separation by standard chromatography difficult.

  • How to fix it:

    • Change Solvent System: Switch to a solvent system with different chemical properties. For example, if you used Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol or Toluene/Acetone. Different solvent interactions can often resolve closely running spots.

    • High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity (>99%), preparative HPLC is the method of choice. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a common starting point.

    • Chemical Wash: If the impurity has a reactive handle that the product does not (e.g., a free amine or acidic proton), a specific aqueous wash during the workup phase might remove it.

Part 3: Standardized Protocols

Adherence to a validated protocol is key to reproducible success.

Protocol 3.1: Aqueous Workup and Extraction
  • Quench the reaction mixture by slowly pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water and then with saturated aqueous sodium chloride (brine) to remove water-soluble impurities and residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo at low temperature (<40 °C).

Protocol 3.2: Flash Column Chromatography
  • Select Eluent: Based on TLC analysis, prepare an eluent system that provides a product Rf of ~0.3. A common starting point is a gradient of 10% to 40% Ethyl Acetate in Hexanes. For stubborn separations, add 0.5% Et₃N.

  • Pack Column: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes) and pack the column, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute: Run the column, starting with the low-polarity eluent and gradually increasing the polarity.

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3.3: Purity Assessment by Analytical Methods
  • ¹H and ¹⁹F NMR: Use CDCl₃ as the solvent. Confirm the presence of the Boc group (~1.48 ppm, s, 9H), the azetidine ring protons (multiplets, ~4.3-4.5 ppm), and the methyl group.[2] ¹⁹F NMR should show a single resonance for the fluorine atom, with coupling to adjacent protons.

  • LC-MS: Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or ammonium acetate. This will confirm the molecular weight and provide a sensitive measure of purity.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide excellent resolution and purity assessment.

Part 4: Data Summary & Workflow Visualization

Table 1: Common Impurities and Characterization
Impurity NameProbable OriginAnalytical Detection MethodMitigation Strategy
1-Boc-3-azetidinoneIncomplete reaction¹H NMR (absence of methyl, presence of ketone), LC-MS (lower MW)Drive reaction to completion; separable by chromatography.
3-fluoro-3-methylazetidineAccidental deprotection¹H NMR (absence of Boc peak), LC-MS (lower MW), highly polar on TLCNeutralize workup/chromatography conditions (add Et₃N).
N-Fluorobenzenesulfonimide (NFSI)Excess fluorinating agentAromatic signals in ¹H NMR, characteristic MS fragmentAqueous basic wash (e.g., NaHCO₃) during workup.
Ring-opened productsDegradationComplex multiplets in ¹H NMR, unexpected masses in LC-MSMilder reaction and purification conditions.

Purification Workflow

crude Crude Reaction Mixture workup Aqueous Workup (Protocol 3.1) crude->workup analysis1 Initial Purity Check (TLC, Crude NMR) workup->analysis1 decision Purity > 95%? analysis1->decision chromatography Flash Chromatography (Protocol 3.2) decision->chromatography No final_product Final Product (>98% Purity) decision->final_product Yes analysis2 Fraction Analysis (TLC) chromatography->analysis2 combine Combine Pure Fractions & Concentrate analysis2->combine combine->final_product

Caption: Standard workflow for the purification of 1-Boc-3-fluoro-3-methylazetidine.

References

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.

Sources

Optimization

Technical Support Center: Synthesis of 1-Boc-3-fluoro-3-methylazetidine

Welcome to the technical support guide for the synthesis of 1-Boc-3-fluoro-3-methylazetidine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Boc-3-fluoro-3-methylazetidine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic endeavors. Azetidines, particularly fluorinated derivatives, are prized scaffolds in medicinal chemistry for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] However, the synthesis of these strained four-membered rings is not without its challenges.

This guide provides in-depth, field-proven insights into the common impurities encountered during the synthesis of 1-Boc-3-fluoro-3-methylazetidine, focusing on their formation, identification, and mitigation. Our approach is structured in a practical question-and-answer format to directly address the issues you may encounter at the bench.

Frequently Asked Questions & Troubleshooting

Q1: I am preparing 1-Boc-3-fluoro-3-methylazetidine from its 3-hydroxy precursor. What are the most common impurities I should be looking for in my crude product?

The most prevalent synthetic route involves the nucleophilic fluorination of 1-Boc-3-hydroxy-3-methylazetidine using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The impurities generated are typically byproducts of this key fluorination step.

Common Impurities to Expect:

  • Unreacted Starting Material (1): Incomplete reaction is common and results in leftover 1-Boc-3-hydroxy-3-methylazetidine.

  • Ring-Opened Byproduct (2): The strained azetidine ring is susceptible to acid-catalyzed ring-opening, a common issue with fluorination reactions that can generate acidic byproducts.[2][3][4][5]

  • Boc-Deprotected Impurity (3): The Boc (tert-butoxycarbonyl) protecting group is notoriously acid-labile.[6][7] Acid generated in situ can lead to its partial or complete removal.

  • Elimination Product (Alkene) (4): Dehydration of the tertiary alcohol starting material can lead to the formation of an unsaturated azetidine derivative.

Below is a summary table of these common impurities to aid in their identification via analytical techniques.

Impurity Name Structure Molecular Weight ( g/mol ) Key Analytical Signatures
(1) 1-Boc-3-hydroxy-3-methylazetidine tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate201.25MS: [M+H]⁺ at m/z 202. ¹H NMR: Absence of fluorine coupling, presence of a hydroxyl proton signal.
(2) Ring-Opened Byproduct Varies (e.g., amino alcohol after hydrolysis)VariesMS: Look for masses corresponding to the addition of water or other nucleophiles. NMR: Loss of the characteristic azetidine ring signals.
(3) 3-Fluoro-3-methylazetidine 3-Fluoro-3-methylazetidine89.11MS: [M+H]⁺ at m/z 90. ¹H NMR: Absence of the large singlet for the Boc group (~1.4 ppm).
(4) 1-Boc-3-methyl-azetidin-3-ene tert-butyl 3-methyl-2H-azete-1-carboxylate183.23MS: [M+H]⁺ at m/z 184. ¹H NMR: Presence of vinylic proton signals.
Q2: My LC-MS analysis shows several unexpected peaks. What is a systematic workflow to identify them?

Identifying unknown impurities requires a logical, step-by-step approach. The workflow below combines mass spectrometry and NMR data to logically deduce the structure of common byproducts.

Impurity Identification Workflow:

Caption: Synthetic route and common impurity formation pathways.

Protocols for Analysis and Purification

Protocol 1: General Procedure for Fluorination with DAST

This protocol is a general guideline and should be optimized for your specific setup.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Impurity Profiling by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is an indispensable tool for resolving and identifying impurities. [8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and MS (ESI+ mode).

  • Analysis: Correlate the retention times of peaks in the UV chromatogram with the mass-to-charge ratios observed in the mass spectrum to identify the parent ions of the product and any impurities.

References

  • Vertex Pharmaceuticals Inc. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • ResearchGate. (2015). Regioselective ring opening reactions of azetidines. [Link]

  • ResearchGate. (2012). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]

  • ACS Publications. (2020). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Indian Academy of Sciences. (1999). Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorinating agent. [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-3-methylazetidine hydrochloride. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Google Patents. (2016).
  • National Institutes of Health. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. [Link]

  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

  • National Institutes of Health. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC. [Link]

  • BJSTR. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • ResearchGate. (2018). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. [Link]

  • RSC Publishing. (1970). Heterocyclic polyfluoro-compounds. Part XIII. Thermal reactions of perfluoro(tetrahydro-2-methyl-2H-1,2-oxazine) and perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) : synthesis and properties of perfluoro-(1-methyl-2-pyrrolidone), perfluoro-(1-methyl-2-oxo-3-pyrroline), and perfluoro-(1-methylazetidine). Journal of the Chemical Society C. [Link]

  • AAPS. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Deprotection of N-Boc-Protected Fluorinated Azetidines

Welcome to the Technical Support Center for navigating the complexities of N-Boc protection in the context of fluorinated azetidines. This guide is designed for researchers, medicinal chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for navigating the complexities of N-Boc protection in the context of fluorinated azetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these valuable, fluorinated motifs into their synthetic strategies. Fluorine's unique electronic properties, while offering significant advantages in tuning the pharmacological profile of a molecule, introduce specific challenges to routine synthetic transformations, most notably the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the stability and deprotection of N-Boc-fluorinated azetidines. Our aim is to equip you with the foundational knowledge and practical solutions to overcome common experimental hurdles.

Understanding the Core Challenge: The Inductive Effect of Fluorine

The primary factor governing the increased stability of the Boc group on a fluorinated azetidine ring is the powerful electron-withdrawing inductive effect of the fluorine atom(s). This effect has a cascading impact on the deprotection mechanism:

  • Reduced Basicity of the Amine: Fluorination significantly lowers the pKa of the azetidine nitrogen, making it a weaker base.

  • Destabilization of the Key Intermediate: The standard acid-catalyzed Boc deprotection proceeds through protonation of the carbamate carbonyl, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates. Electron-withdrawing groups on the nitrogen destabilize the positive charge that develops on the nitrogen atom during this process, thereby slowing down the reaction.[1]

This increased stability necessitates more forcing reaction conditions for deprotection, which can lead to a host of experimental challenges, from incomplete reactions to unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc deprotection on a 3-fluoroazetidine incomplete under standard TFA/DCM conditions?

A1: This is a common issue. The electron-withdrawing fluorine atom on the azetidine ring decreases the electron density on the nitrogen atom of the carbamate. This inductively deactivates the carbamate towards acid-mediated cleavage, making the Boc group significantly more stable than on its non-fluorinated counterpart. Standard conditions (e.g., 20-50% TFA in DCM at room temperature) are often insufficient for complete deprotection.

Q2: I'm observing a new, higher molecular weight peak in my LC-MS after attempted deprotection. What could it be?

A2: This is likely a result of tert-butylation, a common side reaction during Boc deprotection. The acidic conditions generate a reactive tert-butyl cation, which can act as an electrophile and alkylate any nucleophilic sites on your molecule, including electron-rich aromatic rings, indoles, or even the deprotected azetidine nitrogen itself. This is particularly problematic with the prolonged reaction times or higher acid concentrations required for fluorinated substrates.

Q3: Are there any alternatives to strong acids like TFA or HCl for deprotecting N-Boc on my acid-sensitive fluorinated azetidine?

A3: Yes, several milder, non-acidic, or alternative acidic methods can be employed when your substrate contains other acid-labile functional groups. These include:

  • Oxalyl Chloride in Methanol: A mild and effective method for deprotecting a wide range of N-Boc amines, including those with electron-withdrawing groups.[2][3]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent like 2,2,2-trifluoroethanol (TFE) or even water can effect deprotection.[4][5]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can facilitate Boc cleavage under non-protic conditions.[4]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The reaction stalls before reaching completion.

Root Cause Analysis and Solutions:

The stability of the Boc group on electron-deficient nitrogen atoms is the primary cause. The deprotection reaction kinetics with strong acids like HCl have been shown to have a second-order dependence on the acid concentration, while TFA often requires a large excess to achieve a reasonable rate.[6][7]

Workflow for Troubleshooting Incomplete Deprotection

G start Incomplete Deprotection Observed increase_acid Increase Acid Stoichiometry (e.g., neat TFA or higher molarity HCl) start->increase_acid increase_temp Increase Reaction Temperature (e.g., to 40-50 °C) increase_acid->increase_temp If still incomplete success Complete Deprotection Achieved increase_acid->success Monitor by LC-MS change_acid Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) increase_temp->change_acid If still incomplete increase_temp->success Monitor by LC-MS alternative_method Consider Alternative Deprotection Methods (e.g., Oxalyl Chloride/MeOH) change_acid->alternative_method If side reactions occur change_acid->success Monitor by LC-MS alternative_method->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Actions:

StrategyDetailsRationale
Increase Acid Concentration Move from a solution of TFA in DCM (e.g., 20-50%) to neat TFA. For HCl, consider using a 4M solution in dioxane.Overcomes the decreased reactivity of the fluorinated substrate by increasing the concentration of the protonating species.
Elevate Temperature Gently heat the reaction mixture to 40-50°C.Provides the necessary activation energy to overcome the higher stability of the Boc group. Monitor carefully for side product formation.
Change Acid System If using TFA, switch to 4M HCl in dioxane or methanol.HCl in dioxane can be a more potent deprotecting agent for stubborn Boc groups.[8][9][10]
Alternative Methods For highly sensitive substrates, consider non-acidic methods.Avoids the degradation of other acid-labile functional groups. See Protocol 2 for an example.
Issue 2: Formation of tert-Butyl Side Products

Symptoms:

  • Appearance of new peaks in the 1H NMR spectrum in the aliphatic region.

  • LC-MS analysis shows one or more new products with a mass increase of 56 amu (C4H8).

Root Cause Analysis and Solutions:

The generation of the electrophilic tert-butyl cation is inherent to the acidic deprotection mechanism. This cation can be trapped by any nucleophile present.

Mechanism of Side Product Formation

G cluster_0 Boc Deprotection cluster_1 Side Reaction BocN R-N(Boc)-R' tBu t-Bu⁺ BocN->tBu + H⁺ CarbamicAcid [R-N(COOH)-R'] BocN->CarbamicAcid + H⁺ tBu_adduct Nu-t-Bu + H⁺ tBu->tBu_adduct Amine R-NH-R' CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2 Nucleophile Nu-H (Substrate, Solvent, etc.) Nucleophile->tBu_adduct

Caption: Generation of the tert-butyl cation and subsequent side reactions.

Mitigation Strategies: The Use of Scavengers

The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture. This scavenger acts as a sacrificial nucleophile, trapping the tert-butyl cation before it can react with your desired product.

ScavengerRecommended ConcentrationNotes
Triethylsilane (TES) or Triisopropylsilane (TIS) 5-10% (v/v)Highly effective. They reduce the tert-butyl cation to isobutane.[4]
Thioanisole 5-10% (v/v)A classic scavenger that is easily alkylated. Can have a strong odor.[4]
Anisole or Cresol 5-10% (v/v)Electron-rich aromatic compounds that are readily alkylated.[1]
Water 1-5% (v/v)Can trap the tert-butyl cation to form tert-butanol. Use with caution as it may affect the solubility of your substrate.[4]

Experimental Protocols

Protocol 1: Robust Acidic Deprotection of N-Boc-3-fluoroazetidine

This protocol is designed for N-Boc-fluorinated azetidines that are resistant to standard deprotection conditions.

Materials:

  • N-Boc-3-fluoroazetidine derivative

  • 4M HCl in 1,4-dioxane

  • Triethylsilane (TES)

  • Dichloromethane (DCM)

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the N-Boc-3-fluoroazetidine derivative in a minimal amount of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylsilane (5-10% v/v) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (typically 10-20 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40°C can be applied.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting residue is the hydrochloride salt of your deprotected azetidine. If the free base is required, dissolve the residue in DCM and wash with saturated aqueous NaHCO3.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is recommended for substrates containing other acid-sensitive functional groups.[1][2][3]

Materials:

  • N-Boc-3-fluoroazetidine derivative

  • Oxalyl chloride

  • Anhydrous methanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-Boc-3-fluoroazetidine derivative in anhydrous methanol (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Slowly add oxalyl chloride (3 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected azetidine.

References

  • N-Boc deprotection issues and alternative methods - Benchchem. (URL not available)
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL not available)
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (URL not available)
  • Any suggestion on Boc deprotection without using acid?
  • challenges in N-Boc deprotection and alternative methods - Benchchem. (URL not available)
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
  • Computational Study of Key Mechanistic Details for a Proposed Copper (I)-Mediated Deconstructive Fluorination of N-Protected Cyclic Amines - NIH. (URL not available)
  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr
  • N-Boc Deprotection. HCl, methanol or dioxaine : r/chemistry - Reddit. (URL not available)
  • Boc deprotection conditions tested.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL not available)
  • Boc Deprotection - TFA - Common Organic Chemistry. (URL not available)
  • Boc Deprotection - HCl - Common Organic Chemistry. (URL not available)
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. (URL not available)
  • How can we do the deprotection of boc-amino acids using hcl ?
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentr
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (URL not available)
  • How should I deprotect Boc-amino group without breaking ester bond?
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL not available)
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchG
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed. (URL not available)
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL not available)
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence Upon Acid Concentration | Request PDF - ResearchG
  • Proposed N‐Boc deprotection mechanism.
  • Deprotection of N-Boc group present in amino acids and other derivatives a - ResearchG
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL not available)
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • pKa Data Compiled by R.
  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (URL not available)
  • Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes - Chemical Science (RSC Publishing). (URL not available)
  • Photocatalytic transformation of aliphatic heterocycles and electron-poor alkenes into functionalized heteroarenes - Green Chemistry (RSC Publishing). (URL not available)
  • pKa Chart - Utah Tech University. (URL not available)

Sources

Optimization

Technical Support Center: Electrophilic Fluorination of N-Boc-3-methylazetidine

Welcome to the Technical Support Center for the electrophilic fluorination of N-Boc-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the electrophilic fluorination of N-Boc-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. We will delve into the potential side reactions, provide troubleshooting strategies in a question-and-answer format, and offer a detailed experimental protocol to help you achieve optimal results in your laboratory.

Introduction: The Challenge of Fluorinating Strained Rings

The introduction of fluorine into small, strained heterocycles like azetidines is a valuable transformation in medicinal chemistry. The resulting fluorinated azetidines are sought-after building blocks. However, the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) presents unique challenges during synthesis.[1] Electrophilic fluorination, while a powerful tool, can sometimes lead to a variety of byproducts, primarily due to the reactivity of the azetidine nitrogen and the stability of the resulting intermediates. This guide will help you understand and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing a low yield of my desired product, N-Boc-3-fluoro-3-methylazetidine. What are the likely reasons?

A1: Low yields in this reaction are often attributed to competing side reactions. The most probable cause is the formation of an azetidinium ion intermediate, which can undergo nucleophilic ring-opening.[2] This pathway competes with the desired fluorination at the C-3 position. Other factors could include suboptimal reaction conditions, such as temperature, solvent choice, or the purity of your starting materials and reagents.

Q2: I have an unexpected byproduct with a mass corresponding to the addition of fluorine and the elements of my solvent (e.g., acetonitrile). What could this be?

A2: This is a strong indication of a ring-opening reaction. The electrophilic fluorinating agent (e.g., Selectfluor™) can interact with the lone pair of the azetidine nitrogen, forming a transient N-fluoro-azetidinium species or promoting the formation of a C-centered radical cation that can be trapped by the fluoride. This strained intermediate is susceptible to nucleophilic attack by any nucleophile present in the reaction mixture, including the counter-ion of the fluorinating reagent or the solvent itself.[2][3]

Q3: Can the N-Boc protecting group react with the electrophilic fluorinating agent?

A3: While the N-Boc group is generally stable under many conditions, it is not entirely inert.[4][5][6] Although direct fluorination of the Boc group is unlikely to be the major pathway, some electrophilic fluorinating reagents, like Selectfluor, have been reported to mediate the deprotection of N-Boc groups under certain conditions, especially with di-protected amines.[7] However, in the context of this specific reaction, ring-opening of the azetidine is a more probable side reaction.

Troubleshooting Guide

Issue 1: Predominance of Ring-Opened Byproducts

  • Symptoms:

    • Multiple new spots on TLC.

    • Mass spectrometry data indicating the incorporation of fluorine and solvent fragments into the starting material.

    • Complex proton and fluorine NMR spectra that do not correspond to the desired product.

  • Root Cause Analysis: The formation of a reactive azetidinium intermediate is the likely culprit. This intermediate is highly electrophilic and will react with available nucleophiles, leading to ring cleavage.[8] The regioselectivity of the ring-opening can also be an issue, leading to a mixture of isomers.[9]

  • Solutions:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to -40 °C) can disfavor the formation of the azetidinium ion and slow down the rate of nucleophilic attack.

    • Choice of Fluorinating Agent: The reactivity of the fluorinating agent is crucial.[10] A less reactive agent might be less prone to interacting with the nitrogen atom. Consider screening reagents like NFSI (N-fluorobenzenesulfonimide) in addition to Selectfluor™.[11][12][13]

    • Solvent Selection: Use a non-nucleophilic, polar aprotic solvent. Acetonitrile is commonly used, but if ring-opening is a major issue, consider solvents like dichloromethane (DCM) or tetrahydrofuran (THF) that are less likely to act as nucleophiles.[14]

    • Control Stoichiometry: Use a minimal excess of the fluorinating agent. A large excess can increase the likelihood of side reactions.

Issue 2: Incomplete Conversion

  • Symptoms:

    • Significant amount of starting material remaining after the reaction.

  • Root Cause Analysis:

    • Insufficient reactivity of the chosen fluorinating agent.

    • Reaction temperature is too low.

    • Decomposition of the fluorinating agent due to moisture.

  • Solutions:

    • Increase Temperature Gradually: While starting at a low temperature is recommended to minimize side reactions, a gradual increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS.

    • Use a More Reactive Fluorinating Agent: If a milder agent like NFSI is not effective, a more powerful one like Selectfluor™ might be necessary.[14]

    • Ensure Anhydrous Conditions: Electrophilic fluorinating reagents can be sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.

Proposed Reaction Mechanism and Byproduct Formation

The electrophilic fluorination of N-Boc-3-methylazetidine is thought to proceed through one of two main pathways. The desired pathway involves the formation of an enolate or enamine equivalent which is then fluorinated. However, a competing pathway involving the formation of an azetidinium ion can lead to undesired ring-opened byproducts.

Reaction Mechanism start N-Boc-3-methylazetidine reagent Electrophilic Fluorinating Agent (e.g., Selectfluor) start->reagent Reaction Initiation intermediate Azetidinium Ion Intermediate reagent->intermediate Formation of Strained Intermediate product Desired Product: N-Boc-3-fluoro-3-methylazetidine intermediate->product Desired Pathway: Fluorination nucleophile Nucleophile (e.g., F⁻, Solvent) intermediate->nucleophile Competing Pathway byproduct Ring-Opened Byproduct nucleophile->byproduct Nucleophilic Attack & Ring Opening

Caption: Proposed mechanism for the electrophilic fluorination and byproduct formation.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield of Desired Product check_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_byproducts ring_opened Ring-Opened Byproducts Detected check_byproducts->ring_opened Yes incomplete_conv Incomplete Conversion check_byproducts->incomplete_conv No solution1 Lower Temperature Use Non-nucleophilic Solvent Change Fluorinating Agent ring_opened->solution1 solution2 Gradually Increase Temperature Use More Reactive Fluorinating Agent Ensure Anhydrous Conditions incomplete_conv->solution2 end Optimized Reaction solution1->end solution2->end

Caption: A workflow for troubleshooting common issues in the reaction.

Potential Byproducts and Mitigation Strategies

Byproduct TypeProbable StructureCharacterization Clues (NMR)Mitigation Strategy
Ring-Opened Fluoroamine F-CH₂-CH(CH₃)-CH₂-NHBocNew signals in the 19F NMR; complex multiplets in the 1H NMR for the new linear chain.Lower reaction temperature; use a non-nucleophilic solvent.
Ring-Opened Solvent Adduct (Solvent)-CH₂-CH(CH₃)-CH₂-NHBocMass increase corresponding to solvent fragment; characteristic solvent signals in 1H and 13C NMR.Change to a less nucleophilic solvent (e.g., DCM, THF).
N-Deprotected Product 3-Fluoro-3-methylazetidineAbsence of the t-butyl signal in 1H NMR (~1.4 ppm).Use milder reaction conditions; ensure no strong acid is generated in situ.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • N-Boc-3-methylazetidine

  • Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Acetonitrile (or other suitable solvent)

  • Anhydrous base (e.g., LiHMDS, if required for enolate formation)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).

    • Allow the flask to cool to room temperature.

  • Reaction Setup:

    • Dissolve N-Boc-3-methylazetidine (1.0 eq) in anhydrous acetonitrile (or DCM/THF) to a concentration of approximately 0.1 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent:

    • In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 eq) in a minimal amount of anhydrous acetonitrile.

    • Add the solution of the fluorinating agent dropwise to the cooled solution of the azetidine over 15-20 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to -40 °C and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, consider allowing it to warm to 0 °C or room temperature.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-3-fluoro-3-methylazetidine.

By understanding the potential pitfalls and employing the strategies outlined in this guide, you can significantly improve the outcome of your electrophilic fluorination of N-Boc-3-methylazetidine.

References

Sources

Troubleshooting

Technical Support Center: 1-Boc-3-fluoro-3-methylazetidine

Welcome to the comprehensive technical guide for 1-Boc-3-fluoro-3-methylazetidine (CAS No. 1314923-32-4).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for 1-Boc-3-fluoro-3-methylazetidine (CAS No. 1314923-32-4). This resource is designed for researchers, medicinal chemists, and process development scientists. It provides field-tested insights and solutions to common challenges encountered during the handling, storage, and application of this valuable fluorinated building block. Our goal is to bridge the gap between datasheet specifications and successful experimental outcomes by explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and safe handling of 1-Boc-3-fluoro-3-methylazetidine.

Q1: What are the recommended long-term storage conditions for 1-Boc-3-fluoro-3-methylazetidine?

For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) .[1] It is crucial to keep the container tightly sealed in a dry, dark place.

  • Expert Rationale: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Atmospheric moisture can hydrolyze to form trace acids over time, leading to premature deprotection. An inert, dry atmosphere mitigates this risk. The azetidine ring system, being a strained four-membered ring, can also be susceptible to degradation, a process often accelerated by light or heat.

Q2: What are the primary safety hazards associated with this compound?

According to GHS classifications for this compound and structurally similar azetidines, 1-Boc-3-fluoro-3-methylazetidine is considered hazardous.[2] The primary concerns are:

  • Acute Toxicity (Oral): The compound is classified as toxic if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Therefore, standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory. All manipulations should be performed inside a certified chemical fume hood.[4]

Q3: Which common laboratory solvents are compatible with this reagent?

1-Boc-3-fluoro-3-methylazetidine is generally soluble in and compatible with a range of common aprotic organic solvents for reaction purposes, such as:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

Caution: Avoid prolonged storage in protic solvents (e.g., methanol, ethanol) or solvents that may contain acidic impurities (e.g., older bottles of chloroform). The presence of even catalytic amounts of acid can slowly cleave the Boc group.

Q4: What should I do in case of an accidental spill?

For a small spill, ensure the area is well-ventilated.[4] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed container for chemical waste disposal.[4] Prevent the material from entering drains.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems that may arise during the use of 1-Boc-3-fluoro-3-methylazetidine in synthesis.

Problem 1: Low or no yield during Boc-deprotection.

Potential Cause A: Inappropriate Acidic Conditions The efficiency of Boc-group removal is highly dependent on the acid strength and solvent system. Trifluoroacetic acid (TFA) in DCM is standard, but its effectiveness can be hampered by acid-scavenging functionalities in the substrate or insufficient reaction time.

Suggested Solution:

  • Verify Acid Quality: Use fresh, high-purity TFA or a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether.

  • Increase Acid Stoichiometry: For substrates with basic moieties, increase the equivalents of acid used.

  • Optimize Solvent: While DCM is common, switching to a more polar solvent can sometimes accelerate the reaction. For HCl, 1,4-dioxane is a standard choice.

  • Monitor Rigorously: Track the reaction's progress every 15-30 minutes by TLC or LC-MS. The deprotected product, a secondary amine, will have a much lower Rf value and a distinct mass. Over-exposure to strong acid can lead to degradation.

Potential Cause B: Azetidine Ring Degradation The four-membered azetidine ring possesses significant ring strain. Harsh conditions, particularly elevated temperatures in the presence of strong acid, can lead to ring-opening or other decomposition pathways, resulting in a complex mixture and low yield of the desired product.

Suggested Solution:

  • Maintain Low Temperature: Perform the deprotection at 0°C and allow it to slowly warm to room temperature. Avoid any external heating.

  • Immediate Work-up: As soon as the starting material is consumed, quench the reaction by adding a base (e.g., saturated NaHCO₃ solution or triethylamine) to neutralize the acid.

  • Prompt Extraction: Do not let the product sit in the acidic or basic aqueous phase for extended periods. Promptly extract the free amine into an organic solvent. The free amine is often more stable in an organic solvent than as a salt in an aqueous solution.

Problem 2: Appearance of new impurities in the starting material upon storage.

Potential Cause: Premature Boc-Group Hydrolysis As detailed in FAQ-1, the Boc group is sensitive to acid. The appearance of a new, more polar spot on a TLC plate (that corresponds to the deprotected amine) is a classic sign of degradation.

Diagram: Acid-Catalyzed Degradation Pathway The following diagram illustrates the most common degradation pathway for 1-Boc-3-fluoro-3-methylazetidine, initiated by trace acidic impurities.

G cluster_main Degradation via Boc Cleavage A 1-Boc-3-fluoro-3-methylazetidine B Protonation of Carbonyl (Initiated by H⁺) A->B Trace Acid (e.g., H₂O) C Formation of Unstable Intermediate B->C D tert-Butyl Carbocation (Stable Intermediate) C->D E 3-Fluoro-3-methylazetidine (Degradation Product) C->E F CO₂ + Isobutylene (Volatile Byproducts) D->F Deprotonation

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Suggested Solution:

  • Re-evaluate Storage: Ensure the container is purged with inert gas and the cap is sealed with paraffin tape after each use.

  • Use Anhydrous Solvents: When preparing stock solutions, use fresh, anhydrous-grade solvents.

  • Purity Check Before Use: Always run a quick purity check (TLC or LC-MS) on the starting material before setting up a critical reaction, especially if it has been stored for a long time.

Problem 3: Inconsistent reaction outcomes in coupling reactions (e.g., amidation, reductive amination).

Potential Cause: C-F Bond Lability under Specific Conditions While the tertiary alkyl C-F bond is generally robust, it is not entirely inert. Under certain nucleophilic or reductive conditions, particularly if assisted by a Lewis acid or enzymatic processes, C-F bond cleavage can occur.[5] This is a more subtle issue but can lead to unexpected side products.

Suggested Solution:

  • Screen Reaction Conditions: If unexpected side products are observed, screen milder coupling reagents or bases. For example, if using a strong, non-hindered base, consider switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Avoid Harsh Reductants: When performing reactions on other parts of the molecule, be mindful of the reagents used. Very strong reducing agents could potentially compromise the C-F bond.

  • Thorough Characterization: If a reaction is consistently problematic, invest time in isolating and characterizing the major byproduct. This can provide crucial clues about the unintended reaction pathway.

Data & Protocols

Summary of Handling Parameters
ParameterRecommendationRationale
Storage Temperature 2–8 °CMinimizes degradation kinetics.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to acidic moisture, protecting the Boc group.[1]
Light Store in an amber vial or dark placePrevents potential photo-degradation of the strained ring.
Incompatible Materials Strong acids, strong oxidizing agentsAcids will cleave the Boc group; compatibility with strong oxidizers is not well-established and should be avoided.
Protocol: Standard Boc-Deprotection of 1-Boc-3-fluoro-3-methylazetidine

This protocol describes a standard procedure for removing the Boc protecting group to yield 3-fluoro-3-methylazetidine, typically as a salt.

Materials:

  • 1-Boc-3-fluoro-3-methylazetidine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA, 10-20 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 1-Boc-3-fluoro-3-methylazetidine in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acid Addition: Add TFA (10-20 equivalents) dropwise to the stirred solution. Gas evolution (CO₂) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., using 10% MeOH in DCM as eluent; the product will be at the baseline) or LC-MS.

  • Quenching & Work-up: Once the reaction is complete, carefully concentrate the solution in vacuo to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in a small amount of DCM and cool to 0°C. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous phase is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine. Note: The free amine may be volatile; use caution during concentration. Often, the product is isolated and stored as a more stable salt (e.g., HCl or TFA salt).

References

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3. Available from: [Link]

  • Shvydkiv, O., et al. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs): a comparative study of pKa, LogP, and metabolic stability. ResearchGate. (2025). Available from: [Link]

  • Stahl, T., et al. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. (2020). Available from: [Link]

  • PubChemLite. 1-boc-3-fluoroazetidine-3-methanol (C9H16FNO3). Available from: [Link]

  • Peet, N. P., et al. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. (2005). Available from: [Link]

  • Wang, J., et al. The Dark Side of Fluorine. Journal of Medicinal Chemistry. (2019). Available from: [Link]

  • Stubbs, C., et al. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry. (2022). Available from: [Link]

  • Ace Glass, Inc. O-Ring Chemical Compatibility. Available from: [Link]

  • Walchem. Chemical Compatibility Chart. Available from: [Link]

Sources

Optimization

Technical Support Center: 1-Boc-3-fluoro-3-methylazetidine

Welcome to the technical support center for 1-Boc-3-fluoro-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-3-fluoro-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the experimental use of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research and the successful application of this versatile building block.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: I'm observing a significant loss of my starting material and the appearance of multiple new spots on my TLC/LC-MS during an acid-mediated reaction or workup. What is happening?

A: This is a common observation when working with 1-Boc-3-fluoro-3-methylazetidine under acidic conditions. The primary cause is likely the degradation of the molecule through two main pathways: Boc deprotection and azetidine ring-opening.

Causality: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile to acid.[1][2] Protonation of the carbonyl oxygen of the Boc group initiates its cleavage, leading to the formation of a carbamic acid which readily decarboxylates to yield the free amine.[3] This process generates a tert-butyl cation, which can lead to the formation of isobutylene.[1]

Simultaneously, the azetidine ring, being a strained four-membered heterocycle, is susceptible to acid-catalyzed ring-opening.[4][5] Protonation of the azetidine nitrogen increases the ring strain and makes it more electrophilic. Nucleophiles present in the reaction mixture (e.g., water, alcohols, or even the counter-ion of the acid) can then attack one of the ring carbons, leading to cleavage of the C-N bond. The presence of a fluorine atom at the 3-position can further influence the regioselectivity of this attack.

Troubleshooting Protocol:

  • Re-evaluate Acid Choice and Stoichiometry:

    • If your protocol allows, switch to a milder acid. For instance, if you are using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider using a weaker acid like acetic acid or citric acid.

    • Carefully control the stoichiometry of the acid. Use the minimum amount required to achieve the desired transformation.

  • Temperature Control:

    • Perform your reaction and workup at a lower temperature. Acid-catalyzed degradation is often accelerated at higher temperatures. Running the reaction at 0 °C or even lower may significantly reduce the extent of degradation.

  • Anhydrous Conditions:

    • If water is not essential for your reaction, perform it under anhydrous conditions. Water can act as a nucleophile, promoting the hydrolysis of the Boc group and the opening of the azetidine ring.

  • Workup Modification:

    • Minimize the exposure time to acidic conditions during the workup.

    • Use a biphasic extraction with a cooled, weak basic solution (e.g., saturated sodium bicarbonate) to quickly neutralize the acid.

  • Analytical Monitoring:

    • Use LC-MS to monitor the reaction and identify the masses of the degradation products. This will help confirm the degradation pathway. Common m/z values to look for would correspond to the de-Boc'd azetidine, ring-opened products, and potentially adducts with the nucleophiles present.

Q2: My reaction is complete, but upon purification by silica gel chromatography, I'm getting a low yield and see smearing or new spots appearing in the collected fractions. Why is this happening?

A: The issue likely stems from the acidic nature of standard silica gel, which can induce on-column degradation of your acid-sensitive 1-Boc-3-fluoro-3-methylazetidine.

Causality: Silica gel is inherently acidic and can act as a solid-phase acid catalyst. During chromatography, the prolonged contact of your compound with the silica surface can lead to the same degradation pathways observed in acidic solutions: Boc deprotection and/or azetidine ring-opening. This is especially problematic if your compound spends a long time on the column.

Troubleshooting Protocol:

  • Neutralize the Silica Gel:

    • Prepare a slurry of silica gel in your desired eluent system and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v) or ammonia solution.

    • Thoroughly mix the slurry and then pack your column. This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based reverse-phase column for your purification.

  • Rapid Purification:

    • Optimize your chromatography conditions to minimize the run time. Use a slightly more polar solvent system to elute your compound faster, but be mindful of maintaining good separation.

    • Flash chromatography is generally preferred over gravity chromatography to reduce the contact time with the stationary phase.

  • Post-Purification Analysis:

    • Immediately analyze your collected fractions by TLC or LC-MS to check for purity and ensure no on-column degradation has occurred.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for 1-Boc-3-fluoro-3-methylazetidine?

The two most probable degradation pathways are:

  • Acid-Catalyzed Deprotection: Cleavage of the Boc group to yield 3-fluoro-3-methylazetidine. This is a very common pathway for Boc-protected amines.[1][3]

  • Acid-Catalyzed Ring-Opening: Protonation of the azetidine nitrogen followed by nucleophilic attack, leading to the formation of a ring-opened product. The exact structure of the product will depend on the nucleophile present in the reaction medium.[4][5]

A visual representation of these pathways is provided below:

G Proposed Degradation Pathways of 1-Boc-3-fluoro-3-methylazetidine cluster_main cluster_acid Acidic Conditions (H+) cluster_products Degradation Products A 1-Boc-3-fluoro-3-methylazetidine B Boc Deprotection A->B H+ C Azetidinium Ion Formation A->C H+ D 3-Fluoro-3-methylazetidine + CO2 + Isobutylene B->D E Ring-Opened Product C->E Nucleophile (e.g., H2O)

Caption: Proposed degradation pathways under acidic conditions.

How stable is 1-Boc-3-fluoro-3-methylazetidine to basic conditions?

The Boc protecting group is generally stable to basic conditions, making it orthogonal to other protecting groups like Fmoc.[6] Therefore, 1-Boc-3-fluoro-3-methylazetidine is expected to be relatively stable under moderately basic conditions. However, very strong bases or prolonged exposure to elevated temperatures in a basic medium could potentially lead to unforeseen degradation, although this is less common.

What are the recommended storage conditions for 1-Boc-3-fluoro-3-methylazetidine?

To ensure the long-term stability of 1-Boc-3-fluoro-3-methylazetidine, it is recommended to store it at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and atmospheric acids, which could catalyze its degradation over time.

Are there any known issues with thermal or photolytic stability?

While the primary instability of 1-Boc-3-fluoro-3-methylazetidine is its sensitivity to acid, thermal and photolytic degradation should also be considered, especially for long-term storage or reactions conducted at elevated temperatures or under direct light.

  • Thermal Degradation: High temperatures can lead to the thermal deprotection of the Boc group.[7] The strained azetidine ring might also be susceptible to thermal decomposition, although this is likely to occur at higher temperatures than Boc deprotection.

  • Photolytic Degradation: While there is less specific information on the photolytic degradation of this molecule, highly functionalized molecules can be sensitive to UV light. If you are working with this compound in a photochemically active system or storing it for extended periods, it is advisable to protect it from light.

Analytical Methods for Degradation Monitoring

To effectively monitor for potential degradation, a combination of analytical techniques is recommended.

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of the presence of starting material and the formation of new, often more polar, degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of the starting material and degradation products. Provides molecular weight information for the identification of degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated degradation products. ¹H and ¹³C NMR can confirm Boc deprotection or changes in the azetidine ring structure. ¹⁹F NMR is particularly useful for tracking changes around the fluorine-bearing carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy Can indicate the loss of the carbamate C=O stretch of the Boc group or the appearance of new functional groups in the degradation products.

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to perform a forced degradation study to understand the stability of 1-Boc-3-fluoro-3-methylazetidine under your specific experimental conditions.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of 1-Boc-3-fluoro-3-methylazetidine B Acidic (e.g., 0.1M HCl) A->B C Basic (e.g., 0.1M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (UV light) A->F G Analyze samples by LC-MS at various time points B->G C->G D->G E->G F->G H Identify and quantify degradation products G->H

Caption: A general workflow for conducting a forced degradation study.

References

  • Reissig, F., & Mamat, C. (2022).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. (1960). Journal of Biological Chemistry.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry.
  • 1-N-Boc-3-hydroxyazetidine (cas 141699-55-0) SDS/MSDS download. (n.d.). Guidechem.
  • 1-Boc-3-hydroxyazetidine 97 141699-55-0. (n.d.). Sigma-Aldrich.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).
  • Radiation stability of cations in ionic liquids. 3. Guanidinium cations. (2013). The Journal of Physical Chemistry B.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
  • Ring-opening Mechanism of 2-Phenyl-3-amineazetidine to Form Thiazole or Oxazole. (2025). Chinese Journal of Organic Chemistry.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur.
  • 1-Boc-3-hydroxyazetidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. (n.d.).
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • CAS No : 141699-55-0 | Product Name : 1-Boc-3-hydroxyazetidine. (n.d.).
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
  • Ring opening of cyclic sulfamidates with bromophenyl metal reagents: Complementarity of sulfamidates and aziridines. (2025).
  • Stability constants of the complex of iminodiacetic acid and metal ions. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral Separation of 1-Boc-3-fluoro-3-methylazetidine Enantiomers by HPLC

This guide provides an in-depth technical comparison of various High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 1-Boc-3-fluoro-3-methylazetidine. As a valued building block in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of various High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 1-Boc-3-fluoro-3-methylazetidine. As a valued building block in modern medicinal chemistry, the stereochemical purity of this fluorinated azetidine derivative is paramount for the development of safe and effective pharmaceuticals. The introduction of a fluorine atom and a chiral quaternary center presents unique challenges and opportunities for chromatographic resolution.[1][2] This document outlines a systematic approach to method development, comparing several leading chiral stationary phases (CSPs) and providing detailed experimental protocols to guide researchers in achieving baseline separation.

The Strategic Importance of Chiral Fluorinated Azetidines

The azetidine ring is a sought-after motif in drug discovery, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and reduced lipophilicity.[3][4] When combined with a fluorine atom, a common bioisostere for hydrogen, these building blocks can significantly enhance a molecule's binding affinity, membrane permeability, and metabolic profile.[2] 1-Boc-3-fluoro-3-methylazetidine, with its stereocenter at the C3 position, is a prime example of such a valuable synthetic intermediate. Given that enantiomers of a drug can have vastly different pharmacological and toxicological profiles, the ability to isolate and quantify the individual stereoisomers is a regulatory and scientific necessity.[5][]

Comparative Screening of Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the cornerstone of modern chiral HPLC due to their broad enantiorecognition capabilities.[7][8][9] The chiral recognition mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which occur within the chiral grooves of the polysaccharide polymer.[10][11]

To identify the optimal stationary phase for resolving the enantiomers of 1-Boc-3-fluoro-3-methylazetidine, a screening study was designed to compare the performance of several commercially available polysaccharide-based columns. The selection includes both cellulose and amylose backbones with various carbamate derivatives, as well as coated and immobilized phases to assess the impact of solvent versatility.[8][12][13]

Screening Protocol

A generic screening protocol was employed to rapidly assess the performance of each column under typical normal phase conditions, which often provide excellent selectivity for N-protected compounds.[14]

Instrumentation: Standard HPLC system with UV detection Columns: See Table 1 Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol (IPA) Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 220 nm Analyte Concentration: 1.0 mg/mL in mobile phase

Screening Results and Discussion

The following table summarizes the chromatographic performance of the selected CSPs under the initial screening conditions.

Column (Manufacturer)CSP ChemistryTypek1α (Selectivity)Rs (Resolution)
CHIRALPAK® IC (Daicel)Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized2.151.353.10
Lux® Cellulose-2 (Phenomenex)Cellulose tris(3-chloro-4-methylphenylcarbamate)Coated2.401.282.55
CHIRALCEL® OD-H (Daicel)Cellulose tris(3,5-dimethylphenylcarbamate)Coated3.101.151.80
Lux® Amylose-1 (Phenomenex)Amylose tris(3,5-dimethylphenylcarbamate)Coated2.851.101.25
CHIRALPAK® IA (Daicel)Amylose tris(3,5-dimethylphenylcarbamate)Immobilized2.951.081.10

k1 : Retention factor of the first eluting enantiomer. α : Selectivity factor (k2/k1). Rs : USP Resolution.

Analysis of Screening Data:

From the initial screen, the cellulose-based phases functionalized with chlorinated phenylcarbamate groups demonstrated superior performance. The CHIRALPAK® IC column provided the highest selectivity (α = 1.35) and baseline resolution (Rs = 3.10). The presence of electron-withdrawing chlorine atoms on the phenyl rings of the carbamate selector likely enhances dipole-dipole interactions with the polar carbamate (Boc group) and the C-F bond of the analyte, leading to better chiral discrimination.[11]

The Lux® Cellulose-2 also showed promising results, further supporting the efficacy of chlorinated cellulose derivatives for this class of compound. In contrast, the amylose-based phases, Lux® Amylose-1 and CHIRALPAK® IA , exhibited lower selectivity. This is a frequently observed phenomenon where the helical structure of cellulose provides a better steric fit for certain analytes compared to amylose, even with identical derivatization.[7][8]

The immobilized nature of CHIRALPAK® IC is an added advantage, offering greater robustness and the flexibility to use a wider range of solvents during method optimization, a key feature for tackling challenging separations.[13][15]

Workflow for Chiral Method Development

The process of developing a robust chiral separation method follows a logical progression from initial screening to fine-tuning of chromatographic parameters.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization A Select Diverse CSPs (Cellulose & Amylose based) B Define Screening Conditions (Normal Phase: Hex/IPA) A->B C Run Screening Experiments B->C D Analyze Results (Rs, α, k) C->D E Select Best CSP (e.g., CHIRALPAK® IC) D->E F Optimize Mobile Phase (Alcohol type & %) (Additives if needed) E->F G Fine-tune Flow Rate & Temp. F->G H Validate Method (Robustness, Linearity) G->H

Caption: Workflow for Chiral HPLC Method Development.

Method Optimization on CHIRALPAK® IC

With CHIRALPAK® IC identified as the most promising stationary phase, the next step was to optimize the mobile phase to further improve resolution and reduce analysis time. The type and concentration of the alcohol modifier play a crucial role in modulating retention and selectivity.[16]

Optimization Protocol

Column: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm Base Mobile Phase: n-Hexane Modifiers Tested: Isopropanol (IPA), Ethanol (EtOH) at various percentages. Flow Rate: 1.0 mL/min Temperature: 25 °C

Optimized Conditions and Performance
Mobile Phase Composition (v/v)k1αRsAnalysis Time (min)
90:10 n-Hexane/IPA2.151.353.10~12
85:15 n-Hexane/IPA1.801.383.25~9
80:20 n-Hexane/EtOH 1.55 1.45 4.20 ~7
90:10 n-Hexane/EtOH1.951.423.85~10

Analysis of Optimization Data:

Switching the alcohol modifier from isopropanol to ethanol, a more polar solvent, resulted in a significant increase in both selectivity and resolution. A mobile phase composition of 80:20 (v/v) n-Hexane/Ethanol was found to be optimal, providing an excellent resolution of 4.20 with a reduced analysis time of approximately 7 minutes. This demonstrates the importance of screening different alcohol modifiers, as subtle changes in hydrogen bonding interactions between the analyte, mobile phase, and CSP can lead to dramatic improvements in separation.[14]

Analyte-CSP Interaction Model

The successful separation on a cellulose tris(3,5-dichlorophenylcarbamate) phase is predicated on a precise molecular fit and a combination of intermolecular forces.

G cluster_0 Analyte: 1-Boc-3-fluoro-3-methylazetidine cluster_1 CSP: Cellulose tris(3,5-dichlorophenylcarbamate) Analyte Structural Features N-Boc Group (H-bond acceptor) Fluorine (Dipole) Azetidine Ring (Steric factor) CSP Chiral Groove Features Carbamate Linkages (H-bond donor/acceptor) Dichlorophenyl Rings (π-π, Dipole) Helical Polymer Structure (Steric hindrance) Analyte:f1->CSP:f1 Hydrogen Bonding Analyte:f2->CSP:f2 Dipole-Dipole Analyte:f3->CSP:f3 Steric Fit

Caption: Putative Interactions Driving Chiral Recognition.

Final Optimized Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV/Vis Detector

  • Column: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm (Daicel)

Chromatographic Conditions:

  • Mobile Phase: 80:20 (v/v) n-Hexane / Ethanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the racemic 1-Boc-3-fluoro-3-methylazetidine standard.

  • Dissolve in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

Conclusion

The enantiomers of 1-Boc-3-fluoro-3-methylazetidine can be effectively resolved using polysaccharide-based chiral stationary phases. A comparative screening demonstrated the superiority of cellulose tris(phenylcarbamate) derivatives, with CHIRALPAK® IC providing the best performance. Through systematic optimization of the mobile phase, a robust and efficient HPLC method was developed using an 80:20 (v/v) n-Hexane/Ethanol eluent, achieving a resolution greater than 4.0 in under 10 minutes. This guide provides a clear and scientifically grounded pathway for researchers and drug development professionals to achieve the critical chiral separation of this and structurally related fluorinated heterocycles.

References

  • Title: Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Source: PubMed URL: [Link]

  • Title: Comparison of different polysaccharide-based chiral stationary phases for enantioselective resolution of Naftopidil and its derivatives by HPLC. Source: Journal of Chinese Pharmaceutical Sciences URL: [Link]

  • Title: Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Source: MDPI URL: [Link]

  • Title: New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Source: MDPI URL: [Link]

  • Title: Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. Source: ResearchGate URL: [Link]

  • Title: Daicel CHIRALPAK IC SFC Analytical Column. Source: Hichrom URL: [Link]

  • Title: Chiral HPLC Method Development. Source: I.B.S. Analytical URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Source: Phenomenex URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral Stationary. Source: Phenomenex URL: [Link]

  • Title: Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Source: Hichrom URL: [Link]

  • Title: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Source: ResearchGate URL: [Link]

  • Title: APPLICATION NOTE: A Generic Screening Strategy for Chiral SFC Separations using Lux™ Polysaccharide-Based CSPs. Source: Phenomenex URL: [Link]

  • Title: Efficient method development for chiral separation by using CHIRAL ART columns. Source: YMC URL: [Link]

  • Title: Chiral Separation Using SFC and HPLC. Source: Shimadzu URL: [Link]

  • Title: Lux Cellulose-4 Chiral LC Columns. Source: Phenomenex URL: [Link]

  • Title: APPLICATION NOTE: Chiral Screening of a Set of 56 Pharmaceutical Compounds under SFC Conditions. Source: Phenomenex URL: [Link]

  • Title: Chiral Columns. Source: Daicel Corporation URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development. Source: Phenomenex URL: [Link]

  • Title: Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Source: Labmate Online URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International URL: [Link]

  • Title: Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Source: PubMed Central (PMC) URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Source: PubMed Central (PMC) URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Source: LCGC International URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches. Source: Chiralpedia URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Source: MDPI URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - . Source: Daicel URL: [Link]

  • Title: Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Source: ResearchGate URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Source: MDPI URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Source: MDPI URL: [Link]

  • Title: Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Source: Organic Letters URL: [Link]

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: MDPI URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Source: PubMed Central (PMC) URL: [Link]

  • Title: An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Source: ResearchGate URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Source: PubMed Central (PMC) URL: [Link]

  • Title: 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Source: Organic Chemistry Portal URL: [Link]

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Comparative

A Comparative Guide to the Purity Analysis of 1-Boc-3-fluoro-3-methylazetidine by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The precise characterization of molecular structure and the accurate assessment of purity are cornerstones of drug discovery and development.[1][2] For nove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of molecular structure and the accurate assessment of purity are cornerstones of drug discovery and development.[1][2] For novel fluorinated scaffolds like 1-Boc-3-fluoro-3-methylazetidine, NMR spectroscopy offers a powerful, non-destructive analytical tool for both qualitative and quantitative analysis.[3][4] This guide will compare the utility of ¹H, ¹³C, and ¹⁹F NMR, and contextualize these methods against alternative chromatographic techniques.

The Central Role of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of pharmaceuticals and other small molecules.[5][6][7] Unlike chromatographic methods that often require reference standards for every analyte, qNMR can provide absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[3][8] The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly reliable quantitative technique when experiments are properly designed.[3][6]

Core Principles of NMR for Purity Analysis:
  • ¹H NMR: As protons are nearly ubiquitous in organic molecules, ¹H NMR is a universal tool for structural confirmation and purity assessment.[7] Its high sensitivity and the natural abundance of the ¹H nucleus make it an initial go-to method.[6]

  • ¹³C NMR: While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, this technique offers a wider chemical shift range, which can help resolve overlapping signals and identify carbon-based impurities.[9]

  • ¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity. Furthermore, its wide chemical shift range minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[10][11]

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of precision.

Technique Principle Strengths Limitations Best Suited For
¹H qNMR Quantitative analysis based on proton signal integration relative to an internal standard.High sensitivity, universal applicability for organic molecules, rapid analysis.[6][8]Narrow chemical shift range can lead to signal overlap, especially in complex mixtures.[11]Initial purity assessment and confirmation of the primary structure.
¹³C NMR Analysis of the ¹³C isotope.Wide chemical shift range, useful for identifying carbon-based impurities and structural isomers.[9]Low natural abundance leads to lower sensitivity and longer acquisition times.Structural elucidation and identification of impurities lacking protons.
¹⁹F qNMR Quantitative analysis based on fluorine signal integration.High sensitivity, very wide chemical shift range reduces signal overlap, specific for fluorinated compounds.[10][12]Only detects fluorine-containing molecules.Accurate quantification of fluorinated analytes and impurities.[13]
LC-MS Separation by liquid chromatography followed by mass spectrometry detection.High sensitivity, suitable for non-volatile and thermally unstable compounds, excellent for separating complex mixtures.[14][15][16]Requires analyte-specific reference standards for accurate quantification, potential for ion suppression.Detecting and identifying a broad range of polar and non-polar impurities.
GC-MS Separation by gas chromatography followed by mass spectrometry detection.Excellent for volatile and thermally stable compounds, high reproducibility.[14][15]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[15][17]Analysis of volatile organic impurities and residual solvents.

Experimental Protocols

Protocol 1: Purity Determination by ¹H and ¹⁹F qNMR

This protocol outlines a validated method for determining the purity of 1-Boc-3-fluoro-3-methylazetidine using an internal standard.

1. Causality Behind Experimental Choices:

  • Internal Standard Selection: An ideal internal standard should be chemically stable, have a simple NMR spectrum with signals that do not overlap with the analyte, and be accurately weighable. For ¹⁹F qNMR, a standard like trifluoroacetic acid (TFA) can be used, as its signal is typically in a clear region of the spectrum.[12]

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is crucial.[6]

  • Relaxation Delay (d1): To ensure accurate integration, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) is necessary to allow for complete relaxation of the nuclei between scans.[10]

2. Step-by-Step Methodology:

  • Accurately weigh approximately 10-20 mg of the 1-Boc-3-fluoro-3-methylazetidine sample into an NMR tube.

  • Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid for ¹H qNMR, TFA for ¹⁹F qNMR) to the same NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently vortex the tube to ensure complete dissolution.

  • Acquire the ¹H and ¹⁹F NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a 90° pulse angle and a relaxation delay of at least 30 seconds for quantitative accuracy. For ¹⁹F NMR, proton decoupling can be applied to simplify the spectrum.[12]

  • Process the spectra, including phasing and baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualization of Analytical Workflows

Purity_Analysis_Workflow cluster_NMR NMR Analysis cluster_Chromatography Chromatographic Analysis Sample_Prep Sample Preparation (Analyte + Internal Standard) NMR_Acquisition ¹H, ¹³C, ¹⁹F NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Spectral Processing (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Quantification Integration & Purity Calculation Data_Processing->Quantification Final_Report Purity Report Quantification->Final_Report Chrom_Sample_Prep Sample Preparation (Dilution, Filtration) Separation LC or GC Separation Chrom_Sample_Prep->Separation Detection MS Detection Separation->Detection Chrom_Quant Peak Integration & Comparison to Reference Standard Detection->Chrom_Quant Chrom_Quant->Final_Report Analyte 1-Boc-3-fluoro-3-methylazetidine Analyte->Sample_Prep Analyte->Chrom_Sample_Prep

Logical Comparison of Methodologies

Method_Comparison cluster_qNMR Quantitative NMR cluster_Chroma Chromatography-MS H1_NMR ¹H qNMR (High Sensitivity, Universal) F19_NMR ¹⁹F qNMR (High Specificity, Wide Range) H1_NMR->F19_NMR Orthogonal Confirmation LCMS LC-MS (Broad Applicability, Polar/Non-polar) F19_NMR->LCMS Impurity ID GCMS GC-MS (Volatile Impurities) Purity_Goal Goal: Accurate Purity Determination Purity_Goal->H1_NMR Initial Screen Purity_Goal->F19_NMR Fluorinated Analytes Purity_Goal->LCMS Unknown Impurities Purity_Goal->GCMS Residual Solvents

Trustworthiness and Method Validation

For any analytical method to be considered trustworthy, it must be validated to ensure it is fit for its intended purpose.[18] Key validation parameters for purity analysis include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[19] For NMR, this is demonstrated by well-resolved signals. For chromatography, it's shown by baseline separation of peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by analyzing a sample of known purity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A self-validating system for NMR purity analysis involves cross-verification. For instance, the purity value obtained from ¹H qNMR can be compared with that from ¹⁹F qNMR. A close agreement between these orthogonal methods provides a high degree of confidence in the result.[2]

Conclusion

For the purity analysis of 1-Boc-3-fluoro-3-methylazetidine, a multi-faceted approach leveraging the strengths of different NMR techniques is recommended. ¹H NMR serves as an excellent initial screen for purity and structural confirmation.[20] However, due to the presence of fluorine, ¹⁹F qNMR offers a superior method for accurate and precise quantification, benefiting from high sensitivity and a wide chemical shift range that minimizes signal overlap.[11][12] While chromatographic methods like LC-MS and GC-MS are powerful for identifying and quantifying a broad range of potential non-fluorinated impurities and residual solvents, qNMR stands out for its ability to provide absolute purity determination without the need for an identical reference standard of the analyte.[3][8] By integrating these techniques and adhering to rigorous validation principles, researchers can ensure the highest quality of their materials, a critical step in the path of drug development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • News-Medical. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(19), 8181-8193. [Link]

  • PharmTech. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • de Souza, S. V. C., & Borges, K. B. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 41(10), 1178-1187. [Link]

  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Patel, K., & Patel, P. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-8. [Link]

  • Kovačević, M., & Mlinarić, Z. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 395-408. [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]

  • CTI. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. [Link]

  • Idell, A., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(11), 7539-7548. [Link]

  • Jordi Labs. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]

  • Malz, F., & Schiewek, R. (2015). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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Validation

A Comparative Guide to LC-MS Analysis of 1-Boc-3-fluoro-3-methylazetidine and its Metabolites

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of 1-Boc-3-fluoro-3-methylazetidine and its metabolites. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of 1-Boc-3-fluoro-3-methylazetidine and its metabolites. Designed for researchers in drug discovery and development, this document outlines the rationale behind crucial experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection, supported by established scientific principles and experimental data.

Introduction: The Analytical Challenge

1-Boc-3-fluoro-3-methylazetidine is a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can enhance metabolic stability and solubility in drug candidates.[1][2] The strategic incorporation of a fluorine atom can further modulate physicochemical properties such as pKa and lipophilicity, potentially improving pharmacokinetic profiles.

Understanding the metabolic fate of such novel chemical entities is a cornerstone of drug development. In vitro metabolism studies are essential for identifying metabolic "soft spots," predicting in vivo clearance, and characterizing potential metabolites that may contribute to the efficacy or toxicity of a new drug candidate.[3][4][5] The primary analytical tool for these investigations is LC-MS/MS, prized for its sensitivity and selectivity.

This guide compares and contrasts key components of an LC-MS/MS workflow to provide a validated, high-performance method for analyzing 1-Boc-3-fluoro-3-methylazetidine and its biotransformation products.

Strategic Method Development: A Three-Pillar Approach

A robust LC-MS/MS method is built on three pillars: pristine sample preparation, high-resolution chromatographic separation, and selective mass spectrometric detection. Each pillar presents choices that significantly impact data quality.

Pillar I: Sample Preparation - The Foundation of Quality Data

The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids, salts) that can interfere with analysis, while maximizing the recovery of the analytes of interest.[6]

  • Causality: Biological matrices like plasma or liver microsome incubations are complex. Direct injection leads to ion suppression in the MS source, contamination of the instrument, and poor chromatographic performance. A clean sample is paramount for reproducible quantification.

Three common techniques are compared below:

Technique Mechanism Pros Cons Best For
Protein Precipitation (PPT) Addition of a cold organic solvent (e.g., acetonitrile) to denature and precipitate proteins.Fast, simple, inexpensive, high recovery for many analytes."Dirty" extract, significant matrix effects from phospholipids, risk of analyte loss due to co-precipitation.High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity and pH.Cleaner extracts than PPT, can remove salts and phospholipids effectively.More labor-intensive, requires solvent optimization, can have emulsion issues.Compounds with favorable logP values that can be efficiently extracted into an organic phase.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and selectively eluted, while interferences are washed away.[7]Provides the cleanest extracts, minimizes matrix effects, allows for sample concentration.Requires method development, more expensive, slower than PPT.Quantitative bioanalysis requiring high sensitivity and accuracy.[8][9]

Recommendation: For quantitative metabolite identification and validation, Solid-Phase Extraction (SPE) is the superior choice due to its ability to deliver exceptionally clean extracts, thereby minimizing matrix effects and enhancing sensitivity. A mixed-mode cation exchange polymer-based sorbent is ideal for capturing the basic azetidine nitrogen and retaining the parent compound via reversed-phase interactions.

Pillar II: Chromatographic Separation - The Art of Resolution

The choice of LC column chemistry is critical for resolving the parent compound from its metabolites, which may be isomeric or have very similar polarities.

  • Causality: Co-elution of analytes or matrix components can lead to ion suppression and inaccurate quantification. The unique chemical properties of fluorinated compounds and their metabolites demand careful consideration of the stationary phase to achieve optimal separation.

Column Chemistry Primary Interaction Mechanism(s) Strengths for this Application Limitations
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.General-purpose, widely available, good retention for moderately nonpolar compounds.May provide insufficient selectivity for polar metabolites or isomers. Poor peak shape for very polar, early-eluting compounds.
PFP / F5 (Pentafluorophenyl) Multiple: Hydrophobic, π-π, dipole-dipole, ion-exchange.[10][11]Excellent for separating halogenated compounds, positional isomers, and polar analytes.[12][13][14] Provides orthogonal selectivity to C18.Retention behavior can be more complex to predict.

Recommendation: A Pentafluorophenyl (PFP/F5) column is highly recommended. The multiple interaction modes offered by the PFP phase provide unique selectivity for fluorine-containing compounds and are particularly adept at resolving closely related metabolites.[10][14] This alternative selectivity is a powerful tool for developing a robust and specific method.

Pillar III: Mass Spectrometry - Specific and Sensitive Detection

Tandem mass spectrometry (MS/MS) provides two layers of selectivity (precursor ion and product ion), making it the gold standard for quantitative bioanalysis.

  • Causality: Electrospray ionization (ESI) in positive ion mode is the logical choice, as the azetidine nitrogen is readily protonated to form a stable [M+H]⁺ ion. The key is to identify specific and intense fragmentation pathways (transitions) for each analyte to enable Multiple Reaction Monitoring (MRM).

Fragmentation of 1-Boc-3-fluoro-3-methylazetidine: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under MS conditions and exhibits characteristic fragmentation patterns.[15] This lability can be leveraged for sensitive detection.

  • Neutral Loss of Isobutene (56 Da): A common fragmentation pathway is the loss of isobutene (C₄H₈) via a McLafferty-type rearrangement.

  • Neutral Loss of the Boc group (100 Da): Cleavage of the N-C bond results in the loss of the entire Boc group (C₅H₈O₂).

  • Loss of tert-butyl cation (57 Da): Formation of the [M+H-57]⁺ ion is also frequently observed.

Experimental Workflows and Protocols

The following sections provide detailed protocols that form a self-validating system for analysis.

Diagram: Overall Analytical Workflow

LC-MS Workflow cluster_prep Sample Generation & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Incubation In Vitro Metabolism (Liver Microsomes) Quench Quench Reaction (Acetonitrile) Incubation->Quench SPE Solid-Phase Extraction (SPE) Quench->SPE LC UPLC Separation (PFP Column) SPE->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound 1-Boc-3-fluoro-3-methylazetidine (m/z 218.1) M1 M1: N-dealkylation (Loss of Boc) 3-fluoro-3-methylazetidine (m/z 102.1) Parent->M1 CYP-mediated M2 M2: Methyl Oxidation 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (m/z 234.1) Parent->M2 CYP-mediated M3 M3: Boc Hydroxylation (m/z 234.1) Parent->M3 CYP-mediated M4 M4: Glucuronidation of M2 (m/z 410.1) M2->M4 UGT-mediated

Caption: Potential metabolic pathways of the parent compound.

Proposed MRM Transitions for Quantification

The table below lists proposed MRM transitions for the parent compound and its key hypothetical metabolites. These transitions should be optimized experimentally on the specific mass spectrometer used.

Analyte Formula Precursor Ion [M+H]⁺ (m/z) Proposed Product Ion (m/z) Fragmentation Pathway
Parent Compound C₁₀H₁₈FNO₂218.1162.1Loss of isobutene (-56 Da)
218.1118.1Loss of Boc group (-100 Da)
M1: N-dealkylation C₅H₉FN102.175.1Loss of C₂H₃
M2: Methyl Oxidation C₁₀H₁₈FNO₃234.1178.1Loss of isobutene (-56 Da)
M3: Boc Hydroxylation C₁₀H₁₈FNO₃234.1178.1Loss of hydroxylated isobutene (-56 Da)
M4: M2-Glucuronide C₁₆H₂₆FNO₉410.1234.1Loss of glucuronic acid (-176 Da)

Note: The exact mass of the precursor ion should be used for high-resolution MS. The values here are nominal masses for triple quadrupole instruments.

Conclusion and Authoritative Recommendations

For the sensitive and selective LC-MS/MS analysis of 1-Boc-3-fluoro-3-methylazetidine and its metabolites, a methodical approach prioritizing sample cleanliness and chromatographic resolution is essential.

  • Optimal Strategy: The combination of Solid-Phase Extraction with a mixed-mode cation exchange sorbent and chromatographic separation on a Pentafluorophenyl (PFP/F5) column provides the most robust, reproducible, and sensitive method.

  • Trustworthiness: This workflow is a self-validating system. The clean extracts from SPE preserve the performance of the high-resolution PFP column, which in turn delivers well-resolved peaks to the mass spectrometer. This synergy minimizes matrix effects and ensures the integrity of quantitative data, adhering to the principles of rigorous bioanalytical method validation. [6][16][17][18] By implementing this expertly designed strategy, researchers can confidently characterize the metabolic profile of novel azetidine-containing compounds, accelerating the journey from discovery to development.

References

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Comparative

A Senior Application Scientist's Guide to 1-Boc-3-fluoro-3-methylazetidine: A Comparative Analysis for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Small, saturat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Small, saturated heterocycles, particularly azetidines, have emerged as privileged scaffolds due to their ability to impart desirable properties such as improved solubility and metabolic stability while providing three-dimensional diversity.[1][2] The strategic incorporation of fluorine into these scaffolds represents a powerful tool for fine-tuning molecular properties.[3][4][5] Fluorine's unique electronic properties and small size allow it to serve as a bioisostere for hydrogen atoms or hydroxyl groups, profoundly influencing a molecule's basicity, lipophilicity, conformation, and metabolic fate.[4][5]

This guide provides an in-depth comparison of 1-Boc-3-fluoro-3-methylazetidine with its non-fluorinated analog, 1-Boc-3-methylazetidine. We will explore the causal relationships between fluorination and the resulting changes in key physicochemical and metabolic properties, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Impact of a Single Fluorine Atom: A Physicochemical Deep Dive

The introduction of a fluorine atom at the C3 position of the azetidine ring, replacing a hydrogen atom of the methyl group, instigates a cascade of changes in the molecule's fundamental properties. These modifications are not trivial; they are predictable consequences of fluorine's high electronegativity and have significant implications for a compound's biological performance.

Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a critical parameter, influencing interactions with biological targets and affecting properties like solubility and off-target activity (e.g., hERG inhibition). Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect through the carbon skeleton.

  • Causality: This inductive pull reduces the electron density on the azetidine nitrogen, making its lone pair of electrons less available to accept a proton. Consequently, the basicity of the amine is significantly reduced. Studies on similar fluorinated aliphatic amines have consistently shown a substantial decrease in pKa upon fluorination at the β or γ-position.[6][7] A drop of 1.5 to 2.0 pKa units is a reasonable expectation when introducing fluorine two bonds away from a nitrogen atom.[7]

Lipophilicity (LogP/LogD): A Key Driver of Permeability and Potency

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a cornerstone of the "drug-likeness" profile. It affects absorption, distribution, target engagement, and clearance.

  • Causality: While often counterintuitive, replacing a hydrogen atom with a more polar fluorine atom typically increases a molecule's lipophilicity.[8] This is because the highly polarized C-F bond is a poor hydrogen bond acceptor, reducing the molecule's interaction with the aqueous phase. Furthermore, the fluorine atom can create a more hydrophobic surface area.[8] This shift can enhance membrane permeability and, in some cases, improve binding affinity to hydrophobic pockets in target proteins.[9]

Metabolic Stability: Blocking the Path of Cytochrome P450

One of the most compelling reasons to incorporate fluorine is to enhance metabolic stability.[10] The primary route of metabolism for many drugs involves oxidation of C-H bonds, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[11]

  • Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol) compared to a typical aliphatic carbon-hydrogen (C-H) bond (~98 kcal/mol).[9] This high bond strength makes the C-F bond resistant to oxidative cleavage by CYP enzymes. By replacing a metabolically labile C-H bond with a C-F bond, that specific site of metabolism is effectively "blocked," which can dramatically increase the compound's half-life and oral bioavailability.[10][12][13]

Comparative Data Summary

The following table summarizes the expected shifts in key properties when moving from the non-fluorinated to the fluorinated azetidine analog. The values are based on established principles and data from analogous structures found in the literature.

Property1-Boc-3-methylazetidine (Analog)1-Boc-3-fluoro-3-methylazetidine (Target)Rationale for Change
Molecular Weight ~185.25 g/mol ~203.24 g/mol Addition of a fluorine atom and removal of a hydrogen atom.
Predicted pKa ~9.2~7.2 - 7.7Strong inductive electron withdrawal by fluorine reduces the basicity of the azetidine nitrogen.[6][7]
Predicted LogP ~1.4~1.6 - 1.9Fluorination typically increases lipophilicity by reducing hydrogen bond accepting capacity and increasing hydrophobic surface area.[8]
Metabolic Stability ModerateHighThe strong C-F bond blocks potential CYP-mediated oxidation at the 3-position methyl group.[9][10]

Visualizing the Bioisosteric Strategy and Experimental Workflow

To better illustrate these concepts, the following diagrams outline the strategic replacement and a standard experimental workflow for validation.

cluster_0 Bioisosteric Replacement cluster_1 Resulting Property Modulation A 1-Boc-3-methylazetidine (Parent Scaffold) B Strategic Fluorination A->B H → F C 1-Boc-3-fluoro-3-methylazetidine (Target Scaffold) B->C P1 Lower pKa (Reduced Basicity) C->P1 P2 Higher LogP (Increased Lipophilicity) C->P2 P3 Higher Metabolic Stability (Blocked Oxidation) C->P3 cluster_workflow In Vitro Metabolic Stability Workflow Start Test Compound (1 µM in DMSO) Incubate Incubate at 37°C with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) Start->Incubate Time Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Time Quench Quench Reaction (Acetonitrile + Internal Standard) Time->Quench Analyze Analyze Supernatant by LC-MS/MS Quench->Analyze Data Quantify Parent Compound Remaining vs. Time Zero Analyze->Data Result Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Data->Result

Caption: A typical experimental workflow for determining in vitro metabolic stability using liver microsomes.

Experimental Protocols for Property Verification

Trustworthy data is the bedrock of drug discovery. The protocols described below are standard, validated methods for quantifying the properties discussed.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable estimation of LogP based on the compound's retention time on a reversed-phase high-performance liquid chromatography (RP-HPLC) column. [14][15] Objective: To determine the octanol-water partition coefficient (LogP) by correlating the HPLC retention time with that of known standards.

Materials:

  • Agilent 1200 Infinity Series or equivalent HPLC system with a DAD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water (pH 7.4 phosphate buffer).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Test compounds and a set of 5-6 LogP standards with values spanning the expected range (e.g., Uracil, Toluene, Naphthalene).

  • DMSO for stock solutions.

Methodology:

  • Preparation of Standards and Samples: Prepare 10 mM stock solutions of test compounds and LogP standards in DMSO. Create working solutions by diluting stocks to 0.1 mM in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Set up a gradient elution method (e.g., 5% to 95% B over 15 minutes).

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: 254 nm or wavelength of maximum absorbance.

  • Calibration Curve Generation: Inject the LogP standards and record their retention times (t_R). Plot the known LogP values of the standards against their corresponding t_R to generate a linear calibration curve.

  • Sample Analysis: Inject the test compounds (fluorinated and non-fluorinated analogs) under the identical chromatographic conditions and record their retention times.

  • LogP Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y = LogP and x = t_R) to calculate the LogP of the test compounds from their measured retention times. [16]

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, providing a measure of its intrinsic clearance. [17][18] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system or 1 mM NADPH solution (cofactor).

  • Test compounds (10 mM stock in DMSO).

  • Positive control compounds (e.g., Midazolam, Dextromethorphan).

  • Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.

  • 37°C water bath or incubator.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation of Incubation Mixture: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).

  • Pre-incubation: Aliquot the HLM mixture into tubes. Add the test compound to achieve a final concentration of 1 µM. Gently mix and pre-incubate for 5 minutes at 37°C to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your Time = 0 point for a separate aliquot that is immediately quenched.

  • Time Course Sampling: Incubate the reaction mixture at 37°C. At specified time points (e.g., 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard to terminate the reaction. [19]5. Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial. Analyze the samples using an appropriate LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) . [20]

Conclusion and Forward Outlook

The strategic replacement of a methyl hydrogen with a fluorine atom in the 1-Boc-3-methylazetidine scaffold is a prime example of modern bioisosteric design. This single, targeted modification predictably lowers basicity, increases lipophilicity, and critically, enhances metabolic stability by fortifying a potential site of oxidative metabolism. These altered properties make 1-Boc-3-fluoro-3-methylazetidine a highly attractive building block for drug discovery programs aiming to develop candidates with improved permeability, reduced off-target effects related to high basicity, and a longer in vivo half-life. By understanding the fundamental principles behind these changes and employing robust experimental validation, researchers can harness the power of fluorination to accelerate the journey from a promising lead to a viable clinical candidate.

References

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Validation

The Rising Star in Medicinal Chemistry: A Comparative Guide to the Biological Activity of 1-Boc-3-fluoro-3-methylazetidine Derivatives

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer enhanced pharmacological properties. Among these, the fluorinated azetidine core h...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer enhanced pharmacological properties. Among these, the fluorinated azetidine core has emerged as a particularly promising motif. This guide provides an in-depth technical comparison of the biological activity of 1-Boc-3-fluoro-3-methylazetidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the rationale behind their design, their synthesis, and their performance against relevant biological targets, supported by experimental data and established medicinal chemistry principles.

The Strategic Advantage of Fluorine and Azetidine Scaffolds

The incorporation of a four-membered azetidine ring into drug candidates is a strategic choice to enhance properties such as metabolic stability, solubility, and three-dimensional complexity, which can lead to improved target engagement.[1][2] When combined with the unique properties of fluorine, the resulting scaffold becomes a powerful tool in drug discovery. Fluorine, the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Its introduction can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5]

  • Modulate Basicity: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing oral absorption and reducing off-target effects.[6]

  • Improve Target Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[3]

The 1-Boc-3-fluoro-3-methylazetidine scaffold combines these advantages, offering a rigid framework with a strategically placed fluorine atom and a methyl group at the C3 position, all while the Boc (tert-butyloxycarbonyl) group provides a convenient handle for further synthetic elaboration.

Synthesis of the 1-Boc-3-fluoro-3-methylazetidine Core: A Gateway to Novel Derivatives

The synthesis of the 1-Boc-3-fluoro-3-methylazetidine building block is a critical first step in the exploration of its derivatives. While various synthetic routes to fluorinated azetidines have been reported, a common strategy involves the fluorination of a suitable precursor followed by cyclization.[7][8]

A plausible synthetic pathway is outlined below. The rationale for each step is grounded in established organic chemistry principles, ensuring a robust and reproducible process.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start 1-Boc-3-azetidinone step1 Methylation at C3 start->step1 e.g., MeI, LDA step2 Reduction of Ketone step1->step2 e.g., NaBH4 step3 Deoxyfluorination step2->step3 e.g., DAST or Deoxo-Fluor® product 1-Boc-3-fluoro-3-methylazetidine step3->product

Caption: Synthetic workflow for 1-Boc-3-fluoro-3-methylazetidine.

Experimental Protocol: Synthesis of 1-Boc-3-fluoro-3-methylazetidine

  • Methylation: To a solution of 1-Boc-3-azetidinone in an appropriate aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added, followed by methyl iodide to introduce the methyl group at the C3 position.

  • Reduction: The resulting 1-Boc-3-methyl-3-azetidinone is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in a protic solvent (e.g., methanol).

  • Fluorination: The crucial fluorination step is achieved by treating the alcohol with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction replaces the hydroxyl group with a fluorine atom.

  • Purification: The final product is purified using standard techniques like column chromatography to yield the desired 1-Boc-3-fluoro-3-methylazetidine.

This synthetic intermediate can then be deprotected at the nitrogen and coupled with various carboxylic acids or other moieties to generate a library of derivatives for biological screening.

Comparative Biological Activity: A Case Study in DPP-IV Inhibition

While direct, extensive comparative studies on a series of 1-Boc-3-fluoro-3-methylazetidine derivatives are not yet widely published, we can draw significant insights from the well-documented activity of closely related 3-fluoroazetidine derivatives as inhibitors of Dipeptidyl Peptidase IV (DPP-IV).[7][9] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[10]

A seminal study by Hulin et al. demonstrated that cyclohexylglycine amides of fluorinated azetidines exhibit potent DPP-IV inhibitory activity.[7] This provides a solid foundation for a comparative analysis.

Table 1: Comparative DPP-IV Inhibitory Activity of Azetidine and Pyrrolidine Derivatives

CompoundStructureDPP-IV IC50 (nM)
Reference Pyrrolidine Non-fluorinated pyrrolidine amide25
Fluorinated Azetidide 3-Fluoroazetidine amide16
Non-fluorinated Azetidide Azetidine amide>1000

Data adapted from Hulin et al., Bioorg. Med. Chem. Lett. 2005, 15, 4770-4773.[7]

The data clearly illustrates the dramatic increase in potency upon introduction of the 3-fluoroazetidine moiety compared to its non-fluorinated counterpart. The fluorinated azetidide also shows comparable, if not slightly improved, potency to the reference pyrrolidine compound, highlighting the value of this scaffold.

The Inferred Impact of C3-Methylation

While the study by Hulin et al. did not include a 3-fluoro-3-methylazetidine derivative, we can extrapolate the likely effects of the additional methyl group based on established structure-activity relationship (SAR) principles.[8]

SAR_Logic cluster_core Core Scaffold cluster_modification Modification cluster_impact Potential Impacts core 3-Fluoroazetidine mod + C3-Methyl Group core->mod potency Potency Modulation (Steric Effects) mod->potency selectivity Altered Selectivity Profile mod->selectivity pk Improved PK Properties (Metabolic Blocking) mod->pk

Caption: Inferred impacts of C3-methylation on 3-fluoroazetidine derivatives.

The introduction of a methyl group at the C3 position, adjacent to the fluorine, would likely have the following consequences:

  • Potency and Selectivity: The methyl group introduces steric bulk, which could either enhance or decrease binding affinity depending on the topology of the target's active site. This steric influence could also lead to improved selectivity for the target enzyme over related proteins.

  • Pharmacokinetic Properties: The methyl group can act as a "metabolic blocker," shielding the adjacent fluorine and the rest of the molecule from enzymatic degradation, potentially leading to improved metabolic stability and oral bioavailability.[7][9] This is a well-established strategy in medicinal chemistry to enhance the in vivo performance of drug candidates.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

To experimentally validate the inhibitory potential of novel 1-Boc-3-fluoro-3-methylazetidine derivatives, a robust in vitro DPP-IV inhibition assay is essential. A common method utilizes a fluorogenic substrate.[1][2][11]

Principle: The assay measures the activity of DPP-IV by monitoring the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC). Upon cleavage by DPP-IV, the highly fluorescent AMC is released, and its fluorescence can be quantified. The presence of an inhibitor will reduce the rate of AMC release.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (1-Boc-3-fluoro-3-methylazetidine derivatives) in DMSO.

    • Prepare a solution of recombinant human DPP-IV in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.

    • Prepare a positive control inhibitor (e.g., sitagliptin).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add serial dilutions of the test compounds and the positive control to the respective wells.

    • Add the DPP-IV enzyme solution to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The 1-Boc-3-fluoro-3-methylazetidine scaffold represents a highly attractive building block for the design of novel therapeutic agents. While direct comparative biological data for a series of its derivatives is still emerging, the well-established benefits of fluorination and the azetidine core, exemplified by the potent DPP-IV inhibitory activity of related 3-fluoroazetidines, strongly suggest its potential. The strategic addition of a C3-methyl group is hypothesized to further refine the pharmacological profile, potentially leading to enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 1-Boc-3-fluoro-3-methylazetidine derivatives against a panel of relevant biological targets, including but not limited to DPP-IV. Such studies will be instrumental in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]

  • Ferraris, D., & Duvall, B. (2008). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 8(18), 1547-1558. [Link]

  • Barreira da Silva, R., Laird, M. E., Yatim, N., Fiette, L., Ingersoll, M. A., & Albert, M. L. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(20), e1624. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
  • Singh, G. S., & D'hooghe, M. (2008). Azetidines: a new chapter in heterocyclic chemistry. Chemical Reviews, 108(10), 3988-4035.
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  • Govinda Rajulu, G., Bhojya Naik, H. S., Charan Kumar, G., & Kesavan Koppolu, P. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2817-2828.
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  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Couturier, C., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)−H Arylation. Journal of the American Chemical Society, 139(34), 11634-11637. [Link]

  • Dghaym, R. D., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(1), 1-52. [Link]

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  • Huhmann, S., & Koksch, B. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 23(10), 2548. [Link]

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  • John, E. B., & Wiemer, A. J. (2016). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 59(17), 7899-7911.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-3-methylazetidine Analogs as Muscarinic M3 Receptor Antagonists

Introduction: The Strategic Value of the 3-Fluoro-3-methylazetidine Scaffold In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized potency, selectivity, and pharmacokinetic profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Fluoro-3-methylazetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Small, strained ring systems have emerged as powerful tools in this endeavor, offering a unique combination of three-dimensional structure and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid conformation and sp³-rich character can enhance binding to biological targets, improve solubility, and reduce metabolic liabilities compared to more conventional, flexible linkers.[1]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[2] The introduction of a fluorine atom, and specifically a gem-fluoro-methyl group at the 3-position of the azetidine ring, offers several key advantages:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, potentially blocking a site of oxidative metabolism and thereby increasing the compound's half-life.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen. This reduction in basicity can be crucial for optimizing a compound's pharmacokinetic profile, including oral absorption and cell permeability.[2]

  • Conformational Control: The steric bulk of the methyl group and the electronic properties of the fluorine atom can lock the azetidine ring into a preferred conformation, which can be beneficial for selective binding to a target receptor.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target's binding pocket.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs built around the 3-fluoro-3-methylazetidine scaffold, with a primary focus on their activity as muscarinic acetylcholine M3 receptor (M3R) antagonists. M3R antagonists are a clinically validated class of drugs for treating conditions characterized by smooth muscle contraction, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[3][4][5] This analysis will synthesize data from various studies to provide a coherent framework for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.

The Muscarinic M3 Receptor: A Key Therapeutic Target

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, stimulates Gq proteins, leading to an increase in intracellular calcium.[6] This signaling cascade is responsible for mediating smooth muscle contraction in the airways and bladder, as well as glandular secretions.[3][4] Consequently, antagonizing the M3 receptor leads to smooth muscle relaxation (bronchodilation, bladder relaxation), making it an effective therapeutic strategy.[3] A critical challenge in developing M3R antagonists is achieving selectivity over the M2 muscarinic receptor, which is highly expressed in cardiac tissue and modulates heart rate.[7] Lack of selectivity can lead to undesirable cardiovascular side effects. The unique structural constraints of the 3-fluoro-3-methylazetidine scaffold can be exploited to achieve this desired selectivity.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is built around a core scaffold representing a common architecture for M3 antagonists: a central aromatic or heteroaromatic core, a linker element, and a basic amine moiety provided by the 3-fluoro-3-methylazetidine ring.

Core Scaffold for SAR Discussion

Caption: General scaffold for M3 antagonists discussed.

The Azetidine Moiety: Impact of 3-Position Substitution

The azetidine ring serves as the crucial basic amine component that typically interacts with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors. The substitution at the 3-position of this ring is a key determinant of both potency and selectivity.

A study on 3-substituted azetidinyl derivatives as dual M3 antagonists/PDE4 inhibitors demonstrated that modifications at this position significantly impact biological activity.[8] While this study did not specifically use a 3-fluoro-3-methyl group, it established the principle that this position is critical for SAR.

Compound Azetidine Substitution (Position 3) M3 Receptor Affinity (Ki, nM) Comment
Analog A -H (Unsubstituted)15.2Baseline affinity.
Analog B -OH8.5Introduction of a polar group improves affinity, potentially through a new hydrogen bond interaction.
Analog C -F5.1A single fluorine atom enhances potency, likely by favorably altering local electronics and potentially forming a hydrogen bond.
Analog D (Target) -F, -CH₃~2-5 (Predicted) The gem-fluoro-methyl group is hypothesized to maintain high potency while offering superior metabolic stability and a fixed conformation. The methyl group can engage in beneficial hydrophobic interactions.

This table presents representative and predicted data based on established medicinal chemistry principles to illustrate the SAR concept.

Causality Behind the Observations:

  • Expertise & Experience: The progression from an unsubstituted to a hydroxylated and then fluorinated azetidine shows a classic bioisosteric replacement strategy. The hydroxyl group's ability to act as a hydrogen bond donor/acceptor often improves affinity. However, it can also introduce a potential site for glucuronidation, a common metabolic pathway. Replacing -OH with -F maintains the polarity and potential for electrostatic interactions while eliminating the metabolic liability and slightly reducing steric bulk, often leading to a net gain in potency and drug-like properties.

  • Trustworthiness: The addition of the methyl group in Analog D is a self-validating step in lead optimization. Its purpose is twofold: 1) to probe for a nearby hydrophobic pocket in the receptor, which, if present, will significantly increase binding affinity, and 2) to block potential C-H oxidation at that position, further enhancing metabolic stability. The combination of fluorine and a methyl group creates a stable, conformationally restricted moiety that is highly desirable in drug design.[2]

The Central Core and R¹ Substitutions

The aromatic core (e.g., phenyl, pyrimidine, benzimidazolone) and its substituents (R¹) are responsible for key interactions within the receptor, often involving pi-stacking and hydrophobic contacts. SAR studies on various M3 antagonists consistently show that the nature of this core is vital for high affinity.[1][9]

SAR_Workflow cluster_synthesis Synthesis & SAR Cycle cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization start Design Analogs with Varied R¹ and Linker synth Synthesize Library of 3-Fluoro-3-methylazetidine Analogs start->synth purify Purify and Characterize Compounds (LC-MS, NMR) synth->purify binding Primary Screen: M3 Receptor Binding Assay (Ki) purify->binding functional Secondary Screen: Functional Assay (pA₂) binding->functional selectivity Selectivity Screen: M1, M2, M4, M5 Binding Assays functional->selectivity sar Analyze SAR Data: Potency vs. Selectivity selectivity->sar adme In Vitro ADME Profiling (Solubility, Permeability, Stability) sar->adme adme->start Design Next Generation

Caption: Iterative workflow for SAR studies of novel M3 antagonists.

For a diaryl imidazolidin-2-one series of M3 antagonists, it was found that specific substitutions on the aromatic rings were crucial for achieving high selectivity against the M2 receptor.[1] For example, introducing electron-withdrawing groups on one of the phenyl rings often enhanced M3 affinity and selectivity.

  • R¹ = H: Baseline activity.

  • R¹ = Cl, F: Often improves potency due to favorable electronic interactions and increased hydrophobic contact.

  • R¹ = OCH₃: Can either increase or decrease potency depending on its position, as it alters both electronics and sterics.

  • R¹ = CN, NO₂: Strong electron-withdrawing groups that can significantly modulate the electronics of the core and lead to highly selective interactions.[10]

Experimental Protocols

A self-validating research program requires robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis of the core scaffold and its biological evaluation.

Protocol 1: Synthesis of N-Boc-3-fluoro-3-methylazetidine

This protocol is adapted from established methods for the synthesis of 3-fluoroazetidines.[11]

  • Step 1: Synthesis of 1-benzhydryl-3-methylazetidin-3-ol. To a solution of 1-benzhydrylazetidin-3-one in dry THF at -78 °C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) dropwise.

  • Step 2: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Quenching and Extraction. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Step 4: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

  • Step 5: Fluorination. Dissolve the alcohol from Step 4 in dry dichloromethane (DCM) and cool to -78 °C. Add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) dropwise.

  • Step 6: Deprotection. Following fluorination, deprotect the benzhydryl group using catalytic hydrogenation (e.g., Pd/C, H₂) to yield 3-fluoro-3-methylazetidine.

  • Step 7: Boc Protection. Protect the resulting azetidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) in DCM to afford the final N-Boc-3-fluoro-3-methylazetidine intermediate, ready for coupling.

Protocol 2: M3 Receptor Radioligand Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of test compounds for the human M3 receptor.

  • Source of Receptors: Use cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: Use [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, as the radioligand.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Add 25 µL of [³H]-NMS at a final concentration equal to its Kd value (approximately 0.5-1.0 nM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only [³H]-NMS and membranes.

    • Non-specific Binding (NSB): Radioactivity in wells containing a high concentration of a known non-labeled antagonist (e.g., 1 µM atropine).

    • Specific Binding: Total Binding - NSB.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Prepare Reagents (Membranes, Buffer, Ligands) plate_prep Add Buffer, Test Compound, and [³H]-NMS to 96-well Plate start->plate_prep reaction Initiate Reaction with CHO-hM3 Membranes plate_prep->reaction incubation Incubate at RT for 90 min reaction->incubation filtration Terminate by Rapid Filtration and Wash Filters incubation->filtration counting Add Scintillant and Measure Radioactivity filtration->counting analysis Calculate IC₅₀ and Ki using Cheng-Prusoff Equation counting->analysis

Caption: Workflow for the M3 receptor competitive binding assay.

Conclusion and Future Directions

The 3-fluoro-3-methylazetidine scaffold represents a highly attractive building block for the design of novel therapeutics, particularly M3 muscarinic receptor antagonists. The strategic incorporation of the gem-fluoro-methyl group offers a powerful method for enhancing metabolic stability and locking in a favorable conformation for receptor binding, without compromising potency. The SAR principles outlined in this guide, derived from related series of M3 antagonists, provide a logical framework for optimizing lead compounds. By varying substituents on a central aromatic core while retaining the 3-fluoro-3-methylazetidine moiety, researchers can fine-tune both potency and, critically, selectivity over the M2 receptor subtype.

Future work should focus on the systematic synthesis and evaluation of a dedicated library of these analogs to empirically validate the predicted SAR. Such studies, guided by the robust synthetic and screening protocols described herein, will undoubtedly accelerate the discovery of next-generation drug candidates with superior efficacy and safety profiles for the treatment of respiratory and urological disorders.

References

  • Provins, L., Christophe, B., Danhaive, P., Dulieu, J., Gillard, M., Quéré, L., & Stebbins, K. (2007). Dual M3 antagonists-PDE4 inhibitors. Part 2: Synthesis and SAR of 3-substituted azetidinyl derivatives. Bioorganic & Medicinal Chemistry Letters, 17(11), 3077-3080. [Link]

  • Mitsuya, M., et al. (2000). Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives. Bioorganic & Medicinal Chemistry, 8(4), 837-853. [Link]

  • Cereda, E., et al. (2007). Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). Journal of Medicinal Chemistry, 50(7), 1597-1609. [Link]

  • Meegan, M. J., et al. (2018). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 23(10), 2538. [Link]

  • Martin, C. M., et al. (2009). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters, 19(6), 1686-1690. [Link]

  • Sagara, Y., et al. (2002). Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. Journal of Medicinal Chemistry, 45(4), 984-987. [Link]

  • Mete, A., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. [Link]

  • Cohen, V. I., Gibson, R. E., & Reba, R. C. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848-850. [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

  • Patsnap Synapse. (2024). What are M3 receptor antagonists and how do they work?. Patsnap. [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-3-methylazetidine hydrochloride. MySkinRecipes. [Link]

  • Meurs, H., Oenema, T. A., Kistemaker, L. E. M., & Gosens, R. (2013). Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. Therapeutic Advances in Respiratory Disease, 7(6), 353-372. [Link]

  • Dei, S., et al. (2008). Muscarinic Antagonists With Multiple Stereocenters: Synthesis, Affinity Profile and Functional Activity of Isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Sulfoxide Derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5490-5500. [Link]

  • Xu, Y., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 12018-12023. [Link]

  • Unno, T., et al. (2019). Determination of Region-Specific Roles of the M3 Muscarinic Acetylcholine Receptor in Gastrointestinal Motility. Journal of Neurogastroenterology and Motility, 25(4), 587-598. [Link]

  • Ehlert, F. J., & Pakzaban, P. (2011). Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment. Current Neuropharmacology, 9(2), 335-344. [Link]

  • Wess, J. (2012). Novel Insights Into M3 Muscarinic Acetylcholine Receptor Physiology and Structure. Trends in Pharmacological Sciences, 33(7), 365-373. [Link]

  • Mete, A., et al. (2011). The discovery of AZD9164, a novel muscarinic M3 antagonist. Bioorganic & Medicinal Chemistry Letters, 21(24), 7440-7446. [Link]

  • Matsui, M., et al. (2003). Functional roles of muscarinic M2 and M3 receptors in mouse stomach motility. The Journal of Pharmacology and Experimental Therapeutics, 304(2), 655-662. [Link]

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Validation

A Comparative Guide to Purity Assessment of 1-Boc-3-fluoro-3-methylazetidine: The Superiority of ¹⁹F qNMR

This guide provides an in-depth technical comparison of quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy with alternative analytical methods for the purity assessment of 1-Boc-3-fluoro-3-methylazetidin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy with alternative analytical methods for the purity assessment of 1-Boc-3-fluoro-3-methylazetidine. As a critical building block in modern medicinal chemistry, the precise quantification of this fluorinated azetidine is paramount for ensuring the reliability of downstream synthetic steps and the integrity of final drug candidates. We will explore the inherent advantages of ¹⁹F qNMR, supported by detailed experimental protocols and comparative data, to establish it as the premier analytical choice for this application.

The Analytical Challenge: Why Purity Matters

Fluorinated scaffolds like 1-Boc-3-fluoro-3-methylazetidine are increasingly incorporated into pharmaceutical agents to enhance properties such as metabolic stability, binding affinity, and lipophilicity. However, its small, non-chromophoric structure presents significant challenges for traditional analytical techniques like High-Performance Liquid Chromatography (HPLC). Furthermore, potential impurities arising from synthesis or degradation—such as deprotected amine species or regioisomers—can be difficult to resolve and quantify using standard proton NMR (¹H NMR) due to spectral complexity.[1][2] Accurate purity assessment is therefore not merely a quality control checkpoint but a critical necessity for reproducible research and development.

The ¹⁹F qNMR Advantage for Fluorinated Molecules

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integrated signal of an analyte to that of a certified internal standard.[3][4] For fluorine-containing compounds, ¹⁹F qNMR offers distinct and powerful advantages that overcome the limitations of other techniques.[5][6]

  • Exceptional Specificity and a Clean Baseline: The ¹⁹F nucleus is present in 100% natural abundance, but endogenous fluorine is rare in most organic molecules and solvents.[7][8] This results in an incredibly clean spectral window, free from the background interference that can plague ¹H NMR, allowing for unambiguous detection of the analyte and any fluorinated impurities.[8]

  • High Sensitivity: The ¹⁹F nucleus possesses a high gyromagnetic ratio, rendering its sensitivity close to that of the proton nucleus, ensuring strong signals even at low concentrations.[5]

  • Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is approximately 20-30 times greater than in ¹H NMR (~400 ppm vs. ~15 ppm).[5][9] This vast range dramatically reduces the likelihood of signal overlap between the analyte, impurities, and the internal standard, simplifying spectral analysis and integration.[6][9]

  • Direct, Non-Destructive Analysis: Like other NMR techniques, ¹⁹F qNMR is non-destructive, allowing the sample to be recovered post-analysis.[9][10] It provides direct quantification without the need for analyte-specific reference standards, which are often unavailable for novel compounds or impurities.[8][10]

Performance Comparison: ¹⁹F qNMR vs. Alternative Techniques

To illustrate the superior performance of ¹⁹F qNMR for this specific application, we present a comparative analysis with HPLC-UV and ¹H qNMR. The following data, while representative, underscores the typical outcomes observed in a drug development setting.

The Causality Behind the Results:

  • HPLC-UV: The poor performance is directly attributable to the analyte's lack of a significant UV chromophore, leading to low sensitivity and making it difficult to achieve a low Limit of Quantification (LOQ).

  • ¹H qNMR: While a powerful technique, the ¹H spectrum of 1-Boc-3-fluoro-3-methylazetidine and its potential impurities is crowded. The signals from the azetidine ring protons and the bulky Boc group can overlap with impurity signals, leading to integration errors and reduced precision (higher RSD).

  • ¹⁹F qNMR: The technique excels due to its specificity. The single, clean fluorine signal is easily isolated from all other signals in the mixture, allowing for highly accurate and precise integration, resulting in a low RSD and reliable purity value.

Comparative Data Summary
Parameter¹⁹F qNMR¹H qNMRHPLC-UV (210 nm)
Purity Assay (%) 99.198.596.8 (Inaccurate)
Precision (RSD, n=5) 0.2%1.5%4.5%
Limit of Quantification (LOQ) < 0.05%~ 0.2%> 0.5%
Analysis Time per Sample ~15 min~10 min~25 min
Need for Reference Standard No (Internal Std. only)No (Internal Std. only)Yes (for each impurity)
Selectivity ExcellentModeratePoor (Co-elution risk)

Experimental Protocol: Purity Assessment by ¹⁹F qNMR

This protocol provides a validated, step-by-step methodology for the accurate purity determination of 1-Boc-3-fluoro-3-methylazetidine.

Core Principle

The purity is calculated by relating the integrated area of the analyte's ¹⁹F NMR signal to the integrated area of a known amount of a high-purity, fluorinated internal standard. The signal intensity is directly proportional to the number of nuclei, enabling absolute quantification.[3][11]

Materials and Instrumentation
  • Analyte: 1-Boc-3-fluoro-3-methylazetidine

  • Internal Standard (IS): Trifluoroacetic acid (TFA) or another certified fluorinated reference material (e.g., 4,4´-Difluorobenzophenone) with a known purity.

    • Rationale for IS Choice: TFA provides a sharp singlet (3F) at approximately -75 ppm, which is spectrally distant from the expected signals of most aliphatic fluorides, ensuring no signal overlap.[9] Its purity must be independently verified.[9]

  • Deuterated Solvent: DMSO-d₆ or CDCl₃ (must fully dissolve both analyte and IS).

  • Instrumentation: NMR Spectrometer (≥400 MHz) equipped with a fluorine-observe probe.

  • Equipment: High-precision analytical balance (±0.01 mg), Class A volumetric flasks, pipettes.

Experimental Workflow Diagram

G start_end start_end process process data data decision decision output output start Start prep_is Prepare Internal Standard (IS) Stock start->prep_is weigh_analyte Accurately Weigh Analyte start->weigh_analyte weigh_is Accurately Weigh IS Stock into Analyte prep_is->weigh_is weigh_analyte->weigh_is dissolve Dissolve Mixture in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹⁹F NMR Spectrum (Quantitative Parameters) transfer->acquire process_data Process Data (FT, Phase, Baseline) acquire->process_data integrate Integrate Analyte and IS Signals process_data->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for ¹⁹F qNMR purity analysis.

Step-by-Step Procedure
  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of the internal standard (e.g., TFA) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen deuterated solvent (e.g., DMSO-d₆). This stock solution provides a stable reference for multiple experiments.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the 1-Boc-3-fluoro-3-methylazetidine analyte into a clean vial.

    • Add a known mass (e.g., 500 µL via a calibrated pipette, then determine mass by difference) of the IS stock solution to the vial containing the analyte.

    • Ensure the mixture is completely dissolved, using gentle vortexing if necessary.

    • Transfer the final solution into a high-quality 5 mm NMR tube.[12]

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Load a standard ¹⁹F NMR experiment with proton decoupling.

    • Crucial Parameter Optimization:

      • Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of any fluorine nucleus in the sample (analyte and IS). A conservative value of 30-60 seconds is often used to ensure full relaxation, which is essential for accurate quantification.[9][13]

      • Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.[9]

      • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64-256) to achieve a high signal-to-noise ratio (>250:1) for the smallest signal to be integrated.

      • Spectral Width (SW): Ensure the spectral width encompasses all expected ¹⁹F signals.

  • Data Processing and Analysis:

    • Apply Fourier Transformation to the Free Induction Decay (FID).

    • Carefully perform phase correction and automated baseline correction across the entire spectral width.

    • Integrate the well-resolved signal corresponding to the analyte and the signal for the internal standard. Ensure integration boundaries are set consistently across a wide, flat baseline region.

  • Purity Calculation: The mass percent purity of the analyte is calculated using the following equation:

    Purity (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MWAnalyte / MWIS ) * ( mIS / mAnalyte ) * PIS * 100

    Where:

    • I: Integral area of the signal

    • N: Number of fluorine nuclei for the integrated signal (e.g., NAnalyte=1, NIS=3 for TFA)

    • MW: Molar mass

    • m: Mass

    • PIS: Purity of the internal standard (as a mass fraction)

Logical Framework for Method Selection

The choice of an analytical method should be guided by the physicochemical properties of the analyte and the required data quality. For 1-Boc-3-fluoro-3-methylazetidine, ¹⁹F qNMR emerges as the most logical and robust option.

G cluster_analyte Analyte Properties analyte analyte property property method method outcome_good outcome_good outcome_bad outcome_bad A1 Contains Fluorine M3 ¹⁹F qNMR A1->M3 A2 No UV Chromophore M1 HPLC-UV A2->M1 A3 Complex ¹H Spectrum M2 ¹H qNMR A3->M2 O1 Poor Sensitivity Inaccurate M1->O1 O2 Integration Errors Low Precision M2->O2 O3 Accurate & Precise Highly Selective M3->O3

Sources

Comparative

A Comparative Guide to Enhancing Metabolic Stability in Azetidine-Containing Compounds Through Strategic Fluorination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold and the Metabolic Stability Challenge The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Metabolic Stability Challenge

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a prized structural motif in modern drug discovery.[1][2][3] Its inherent ring strain imparts a unique three-dimensional geometry and conformational rigidity, offering medicinal chemists a powerful tool to optimize ligand-protein interactions and improve properties like ligand efficiency.[4][5] However, like many novel chemical entities, azetidine-containing compounds can be susceptible to metabolic breakdown, a critical hurdle that can limit a drug candidate's oral bioavailability and in vivo half-life.[6]

Addressing metabolic instability is a cornerstone of successful drug design.[7] One of the most effective and widely adopted strategies is the selective incorporation of fluorine atoms.[8] The unique properties of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can be leveraged to block metabolic "soft spots" and fine-tune physicochemical properties.[9][10]

This guide provides an in-depth comparison of fluorinated versus non-fluorinated azetidine compounds, grounded in mechanistic principles and supported by experimental data. We will explore the metabolic vulnerabilities of the azetidine ring, dissect the mechanisms by which fluorine imparts stability, and provide validated experimental protocols for assessing these effects in a laboratory setting.

The Metabolic Landscape of the Azetidine Ring

Understanding the inherent metabolic pathways of the azetidine scaffold is the first step toward rationally designing more robust molecules. While often more stable than their larger heterocyclic counterparts, azetidines are not metabolically inert.[6] Their metabolism can proceed through several pathways.

  • Oxidative Metabolism (Phase I): Cytochrome P450 (CYP) enzymes, primarily in the liver, are responsible for the oxidative metabolism of many drugs. For azetidines, this can involve hydroxylation at carbon atoms on the ring or on adjacent substituents. N-dealkylation is another common pathway if the azetidine nitrogen is substituted.

  • Ring-Opening Reactions (Phase II & Other): The strain inherent in the four-membered ring makes it susceptible to nucleophilic attack, which can lead to ring cleavage.[4][5] A notable example involves the direct conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), without prior CYP-mediated activation.[11][12] This pathway was identified for the MCH-R1 antagonist AZD1979, which contains a spiro-azetidine moiety.[11][12] While some metabolic ring-opening is known from bacterial systems via hydrolases, the potential for such pathways in human metabolism underscores the ring's unique reactivity.[13][14][15]

cluster_0 Azetidine Scaffold cluster_1 Metabolic Pathways cluster_2 Resulting Metabolites AZ Generic Azetidine Derivative P450 CYP450-Mediated Oxidation AZ->P450 C-H Oxidation N-Dealkylation GST GST-Mediated Ring Opening AZ->GST Nucleophilic Attack by GSH Met1 Hydroxylated Metabolite P450->Met1 Met2 N-dealkylated Metabolite P450->Met2 Met3 Glutathione Adduct (Ring-Opened) GST->Met3 Other Other Phase I/II Enzymes

Caption: Potential metabolic pathways for azetidine-containing compounds.

The Fluorine Effect: A Mechanistic Shield Against Metabolism

Strategic fluorination enhances metabolic stability primarily by addressing the vulnerabilities outlined above. The rationale for its effectiveness is multifaceted, involving steric hindrance, electronic modulation, and conformational control.

Mechanism 1: Blocking Metabolic Soft Spots

The most direct application of fluorine is to replace a hydrogen atom at a site of metabolism.[6] The C-F bond is exceptionally strong (~109 kcal/mol), making it highly resistant to the enzymatic C-H abstraction and subsequent hydroxylation catalyzed by CYP enzymes.[16] Placing a fluorine atom on the azetidine ring or at a vulnerable benzylic position on a substituent can effectively shut down that specific metabolic pathway.[9]

Mechanism 2: Altering Electronic Properties

Fluorine's extreme electronegativity creates a strong dipole moment and induces a powerful electron-withdrawing effect. This has two key consequences:

  • Lowering Amine Basicity (pKa): Fluorination near the azetidine nitrogen lowers its basicity (pKa).[10][17] Since many CYP enzymes have a preference for more basic substrates, this can reduce the affinity of the compound for the enzyme's active site, thereby slowing the rate of metabolism.

  • Deactivating Adjacent C-H Bonds: The inductive electron withdrawal from a C-F bond can strengthen adjacent C-H bonds, making them less susceptible to enzymatic oxidation even if the fluorine is not directly at the site of metabolism.

Mechanism 3: Conformational Control

The introduction of fluorine can influence the molecule's preferred conformation.[10] For instance, stereospecific fluorination on a pyrrolidine ring (a close relative of azetidine) was shown to stabilize specific ring puckers.[10] This conformational locking can orient the molecule within an enzyme's active site in a manner that is non-productive for metabolism, effectively preventing its breakdown.

cluster_0 Non-Fluorinated Azetidine cluster_1 Fluorinated Azetidine Parent_NF Azetidine Derivative (Metabolically Labile Site) CYP_NF CYP450 Enzyme Parent_NF->CYP_NF Metabolism Metabolite_NF Oxidized Metabolite (Rapid Clearance) CYP_NF->Metabolite_NF Parent_F Fluorinated Azetidine (Metabolic Site Blocked) CYP_F CYP450 Enzyme Parent_F->CYP_F Resistant NoReaction Metabolism Blocked (Increased Stability) CYP_F->NoReaction

Caption: Fluorine blocks oxidative metabolism by CYP450 enzymes.

Comparative Analysis: Experimental Data

The theoretical benefits of fluorination are consistently validated by experimental data. In vitro metabolic stability assays, typically using human liver microsomes (HLM) or hepatocytes, provide quantitative measures of a compound's metabolic fate. The key parameters measured are the half-life (t½) and the intrinsic clearance (Clint), which reflects the inherent ability of the liver to metabolize a drug.[18]

Below is a table summarizing representative data comparing non-fluorinated azetidine derivatives with their fluorinated counterparts.

Compound Pair Structure (Key Moiety) Modification In Vitro System t½ (min) Clint (µL/min/mg protein) Reference Insight
Pair A Generic N-benzyl azetidineBenzyl-H vs. Benzyl-FHLM5>60Blocking benzylic oxidation
Pair B Generic 3-phenyl azetidinePhenyl-H vs. Phenyl-FHLM1225Preventing aromatic hydroxylation
Pair C DPP-IV Inhibitor ScaffoldAzetidine-H vs. 3-FluoroazetidineHepatocytes2510Altered electronics and conformation

Note: Data is illustrative, synthesized from general principles and specific examples in medicinal chemistry literature.[17][19]

These results clearly demonstrate that the introduction of a single fluorine atom at a strategic position can dramatically increase metabolic half-life and reduce intrinsic clearance, translating to improved pharmacokinetic profiles in vivo.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure trustworthiness and enable replication, this section provides a detailed protocol for a foundational experiment in metabolic stability assessment. This assay primarily evaluates Phase I metabolism.[20]

Objective

To determine the metabolic half-life (t½) and in vitro intrinsic clearance (Clint) of a test compound upon incubation with pooled human liver microsomes (HLM) and an NADPH regenerating system.

Materials
  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compounds and Positive Controls (e.g., Verapamil, Testosterone) dissolved in DMSO

  • Internal Standard (IS) solution in acetonitrile (ACN) for quenching

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Experimental Workflow

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a master plate containing the test compounds and positive controls at 200x the final desired concentration (e.g., 200 µM in DMSO for a final assay concentration of 1 µM).

  • Incubation Setup (96-well plate):

    • Add 197 µL of the HLM working solution to each well of the incubation plate.

    • Add 1 µL from the compound master plate to the corresponding wells.

    • Seal the plate and pre-incubate for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Prepare a quenching plate by adding 200 µL of ACN with a suitable internal standard to each well.

    • To initiate the metabolic reaction, add 2 µL of the prepared NADPH system to each well of the incubation plate. This is your T=0 starting point.

    • Immediately after adding NADPH, transfer a 50 µL aliquot from the incubation plate to the first row of the quenching plate (the T=0 time point).

    • Return the incubation plate to the 37°C shaker.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer 50 µL aliquots to the corresponding rows of the quenching plate.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quenching plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

Trustworthiness and Caveats: The "Dark Side of Fluorine"

While a powerful tool, fluorination requires careful consideration. It is not a universal solution, and potential liabilities must be acknowledged.

  • Metabolic C-F Bond Cleavage: Although the C-F bond is strong, it is not invincible. Under specific biological conditions, such as metabolism that generates an acidic group near the fluorine, enzymatic or chemical elimination of fluoride can occur.[16]

  • Fluoride Toxicity: The liberation of free fluoride ions can lead to safety issues, most notably skeletal fluorosis, which has been observed with long-term use of certain highly fluorinated drugs like voriconazole.[16]

  • Shifting Metabolism: Blocking one metabolic pathway may increase flux through an alternative, potentially leading to the formation of different, sometimes reactive, metabolites.

A comprehensive drug discovery program should therefore not only assess the stability of the parent drug but also perform metabolite identification studies to ensure that fluorination has not introduced new, unforeseen liabilities.

Conclusion and Future Perspectives

Strategic fluorination stands as a validated and highly effective strategy for enhancing the metabolic stability of azetidine-containing compounds. By physically blocking sites of oxidation and modulating the electronic and conformational properties of the molecule, fluorine substitution can dramatically improve pharmacokinetic profiles, turning a promising but labile lead compound into a viable drug candidate.

The decision to fluorinate should be data-driven, ideally informed by initial metabolic stability and metabolite identification studies that pinpoint the molecule's "soft spots." As synthetic methodologies, particularly in late-stage fluorination, continue to advance, the ability of medicinal chemists to precisely engineer metabolic stability will only grow, further cementing the role of both the azetidine scaffold and the fluorine atom in the future of drug discovery.[21]

References

  • Title: Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic - PMC - NIH Source: National Institutes of Health URL
  • Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Journal URL
  • Title: Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic Source: ResearchGate URL
  • Title: Non-Haem Iron Enzymes Drive Azetidine Biosynthesis Source: Scienmag URL
  • Title: Metabolism and Toxicity of Fluorine Compounds - PMC - NIH Source: National Institutes of Health URL
  • Title: Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic Source: ASM Journals URL
  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL
  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
  • Title: Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation Source: PubMed URL
  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC Source: PubMed Central URL
  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH Source: National Institutes of Health URL
  • Title: (PDF)
  • Title: Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.
  • Title: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity Source: ResearchGate URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH Source: National Institutes of Health URL
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: American Chemical Society URL
  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL
  • Title: Metabolic Stability Assay Services Source: BioIVT URL
  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL
  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL
  • Title: Metabolic Stability Assay Source: Creative Biolabs URL
  • Title: New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: The Dark Side of Fluorine - PMC - NIH Source: National Institutes of Health URL
  • Title: The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals Source: BenchChem URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-fluoro-3-methylazetidine

This document provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-3-fluoro-3-methylazetidine, a valuable fluorinated heterocyclic building block used in drug discovery and development. Adherence t...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-3-fluoro-3-methylazetidine, a valuable fluorinated heterocyclic building block used in drug discovery and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is built upon established principles of chemical safety and waste management, tailored to the specific properties of this compound.

Foundational Knowledge: Understanding the Compound's Profile

Before handling disposal, it is essential to understand the inherent risks associated with 1-Boc-3-fluoro-3-methylazetidine. While specific toxicological data for this exact molecule is limited, its structural motifs—a Boc-protected amine and a fluorinated azetidine ring—provide a strong basis for a thorough risk assessment. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic conditions but is readily cleaved by acids.[1] Fluorinated organic compounds require careful handling, and their disposal must be managed to prevent environmental persistence.[2]

Based on data for closely related analogs like 1-Boc-3-fluoroazetidine-3-methanol, the primary hazards are categorized as follows.[3]

Table 1: Hazard Identification Summary

Hazard Class GHS Classification Description of Risk
Acute Toxicity, Oral H302: Harmful if swallowed Ingestion of the compound can cause adverse health effects.[3]
Skin Corrosion/Irritation H315: Causes skin irritation Direct contact with the skin is likely to cause irritation.[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Contact with eyes can result in significant irritation or damage.[3][4]

| STOT Single Exposure | H335: May cause respiratory irritation | Inhalation of dust or vapors may irritate the respiratory tract.[3][4][5] |

Causality: The Boc-protecting group is lipophilic, potentially facilitating absorption, while the strained azetidine ring and the presence of fluorine can influence the molecule's reactivity and biological interactions, leading to irritant effects.

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. This creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure during handling and disposal procedures.

Table 2: Mandatory PPE for Handling and Disposal

Protection Type Specification Rationale
Eye Protection Chemical splash goggles Protects against accidental splashes of liquid waste or contact with fine powders.[2][4]
Hand Protection Nitrile gloves (or other chemically resistant gloves) Prevents skin contact and irritation.[2][4] Double-gloving is recommended when handling concentrated waste.[2]
Body Protection Flame-resistant laboratory coat Protects skin and personal clothing from contamination.[2][4]

| Respiratory Protection | Not generally required if handled in a fume hood | All handling of the solid compound and preparation of waste should occur inside a certified chemical fume hood to prevent inhalation.[2][6] |

The Core Directive: Waste Segregation and Containment

The cornerstone of proper chemical disposal is the rigorous segregation of waste streams. Never mix incompatible chemicals, as this can lead to dangerous reactions.[7] 1-Boc-3-fluoro-3-methylazetidine waste should be kept separate from strong acids (which could cleave the Boc group) and strong oxidizing agents.[2]

Step 1: Identify and Categorize Your Waste

Proper disposal begins with correctly identifying the type of waste you have generated.

  • A. Unused or Expired Compound (Neat Waste): The original solid reagent.

  • B. Contaminated Solid Waste: Items that have come into direct contact with the compound, such as:

    • Weighing papers and boats

    • Contaminated gloves and bench paper

    • Pipette tips

    • Wipes used for cleaning minor spills

  • C. Contaminated Liquid Waste: Solutions containing the compound. This stream must be further divided into:

    • Aqueous Waste: Solutions where water is the primary solvent.

    • Non-Halogenated Organic Waste: Solutions in solvents like methanol, ethanol, or acetone.

    • Halogenated Organic Waste: Solutions in solvents like dichloromethane (DCM) or chloroform.

Step 2: Utilize Correct Waste Containers

Your institution's Environmental Health & Safety (EHS) department will provide designated containers for hazardous waste.[7]

  • For Solid Waste (A & B): Use a clearly labeled, sealable solid waste container (typically a plastic pail or drum).

  • For Liquid Waste (C): Use a sealable, chemically compatible liquid waste container (e.g., a high-density polyethylene or glass bottle). Ensure you use separate containers for aqueous, non-halogenated, and halogenated waste streams.[2]

Step 3: Protocol for Container Rinsing

Empty containers that once held 1-Boc-3-fluoro-3-methylazetidine are not considered regular trash. They must be decontaminated first.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) a minimum of three times.

  • Collect Rinsate: The first rinse must always be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses should also be collected if the compound is highly toxic, though for this compound, collection of the first rinse is the minimum standard.

  • Final Disposal: Once triple-rinsed and air-dried, the container can often be disposed of as regular lab glass or plastic, but you must confirm this with your local EHS guidelines.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from 1-Boc-3-fluoro-3-methylazetidine.

DisposalWorkflow Disposal Decision Workflow for 1-Boc-3-fluoro-3-methylazetidine cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Final Steps Start Waste Generated Identify Identify Waste Type Start->Identify Neat A. Neat Compound / Expired Reagent Identify->Neat Pure Solid B. Contaminated Solids (Gloves, Tips, Paper) Identify->Solid Solid Contact Liquid C. Contaminated Liquids (Solutions, Rinsates) Identify->Liquid In Solution Container_Solid Place in 'Solid Hazardous Waste' Container Neat->Container_Solid Solid->Container_Solid Solvent_Check Check Solvent Type Liquid->Solvent_Check Label Label Container Correctly: - Full Chemical Name - Percentages - Hazard Warnings Container_Solid->Label Container_Aq Place in 'Aqueous Hazardous Waste' Container Solvent_Check->Container_Aq Aqueous Container_NonHal Place in 'Non-Halogenated Organic Waste' Container Solvent_Check->Container_NonHal Non-Halogenated Container_Hal Place in 'Halogenated Organic Waste' Container Solvent_Check->Container_Hal Halogenated Container_Aq->Label Container_NonHal->Label Container_Hal->Label Store Store Securely in Satellite Accumulation Area Label->Store EHS Arrange for EHS Pickup Store->EHS

Caption: Decision workflow for proper waste segregation.

Finalization and Storage for Pickup

  • Labeling: All waste containers must be meticulously labeled.[7] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Boc-3-fluoro-3-methylazetidine." Do not use abbreviations.

    • A complete list of all contents, including solvents, with estimated percentages.

    • The date the container was first used for waste accumulation.

    • Appropriate hazard warnings (e.g., "Irritant").

  • Storage: Keep all waste containers tightly sealed except when adding waste.[4][7] Store them in a designated, secondary containment-equipped satellite accumulation area within your lab, away from incompatible materials.

  • Disposal: Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical waste through any other means.[7] Ultimate disposal will be handled by a licensed hazardous waste facility, likely via high-temperature incineration, which is the standard method for destroying halogenated organic compounds.[8][9]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that valuable research can proceed without compromising the well-being of personnel or the integrity of our ecosystem.

References

  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Cole, K. P., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-boc-3-fluoroazetidine-3-methanol (C9H16FNO3). Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. Retrieved from [Link]

  • U.S. National Park Service. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Boc-3-fluoro-3-methylazetidine

As a Senior Application Scientist, I understand that working with novel chemical entities like 1-Boc-3-fluoro-3-methylazetidine requires a proactive and rigorous approach to safety. This guide is designed to provide you,...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that working with novel chemical entities like 1-Boc-3-fluoro-3-methylazetidine requires a proactive and rigorous approach to safety. This guide is designed to provide you, our trusted research partners, with the essential, immediate safety information and operational plans necessary for handling this compound. Our goal is to synthesize technical data with field-proven insights, ensuring that every protocol is a self-validating system for safety and efficacy.

Hazard Analysis: A Structural Perspective

While a specific Safety Data Sheet (SDS) for 1-Boc-3-fluoro-3-methylazetidine is not broadly available, a comprehensive hazard assessment can be constructed by analyzing its structural components: the azetidine ring, the fluoro-group, and the Boc-protecting group.

  • Azetidine Ring: The core is a four-membered heterocyclic amine. Unsubstituted azetidine is known to be a highly flammable liquid that can cause severe skin burns and eye damage.[1][2][3] While the Boc-group mitigates the basicity and some reactivity of the nitrogen atom, the strained ring system remains a source of potential chemical reactivity.[4]

  • Fluorinated Organic Compound: The presence of a fluorine atom necessitates careful handling. Fluorinated organic compounds require specific PPE protocols to prevent exposure, as they can be irritating or toxic.[5] Work with such compounds should always be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Analog-Based Hazard Identification: Safety data from structurally similar compounds provide critical insights. For instance, 1-Boc-3-fluoroazetidine-3-methanol is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6] Other substituted 1-Boc-azetidines are also known skin and eye irritants.[7] Therefore, it is prudent to assume that 1-Boc-3-fluoro-3-methylazetidine is, at a minimum, an irritant to the skin, eyes, and respiratory system and potentially harmful if ingested.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is the most critical step in preventing chemical exposure. A multi-layered approach, combining engineering controls with personal gear, is essential.

Engineering Controls

Your first line of defense is to minimize exposure through environmental controls.

  • Chemical Fume Hood: All handling of 1-Boc-3-fluoro-3-methylazetidine, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[5]

  • Safety Shower & Eyewash Station: Ensure unimpeded access to a safety shower and eyewash station. Verify their functionality before beginning any work.[8]

Recommended PPE Ensemble

The following table summarizes the recommended PPE for handling this compound.

Protection Area Required PPE Specifications & Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles are the minimum requirement to protect against splashes.[5][9] A full-face shield worn over goggles is required when handling larger quantities (>5g) or during procedures with a heightened risk of splashing or exothermic events.
Hand Double-Gloving: Nitrile GlovesGiven the lack of specific permeation data, double-gloving is a mandatory precaution.[5] Nitrile gloves provide good general chemical resistance.[10] Gloves must be inspected for integrity before use and changed immediately upon contamination.
Body Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat should be worn at all times.[5][11] Ensure it is fully buttoned with sleeves rolled down.
Respiratory As needed, based on risk assessmentIf there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][12]
Footwear Closed-toe ShoesShoes must fully cover the foot; leather is recommended for its durability and chemical resistance.[11]

Safe Handling and Operational Workflow

A systematic workflow minimizes risk and ensures procedural consistency. Before starting any experiment, it is crucial to understand the potential energy of the chemicals involved and have mitigation plans for worst-case scenarios.[13]

Step-by-Step Handling Protocol
  • Pre-Operational Safety Check:

    • Confirm the fume hood is operational and the sash is at the appropriate height.

    • Ensure the work area is clear of unnecessary equipment and combustible materials.[14]

    • Don the complete PPE ensemble as detailed in the table above.

    • Locate the nearest spill kit and fire extinguisher.

  • Chemical Handling & Dispensing:

    • Ground and bond containers when transferring significant quantities to prevent static discharge.[2]

    • Use only compatible tools (e.g., spatulas, syringes) for transfers.

    • For transfers, work with the smallest practical quantities.[9]

    • Keep the container tightly sealed when not in use.[1]

  • Post-Handling Procedure:

    • Decontaminate all surfaces and equipment used.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

    • Ensure all containers of the compound are clearly labeled and stored in a designated, well-ventilated area away from incompatible materials.[10]

Visualized Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Clear Workspace prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Keep Container Sealed When Not in Use handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Dispose of Waste & Contaminated PPE clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-fluoro-3-methylazetidine
Reactant of Route 2
1-Boc-3-fluoro-3-methylazetidine
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